Fmoc-L-Tyr(propargyl)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h1,3-14,24-25H,15-17H2,(H,28,31)(H,29,30)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXQVDBEMQQDOE-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability of Fmoc-L-Tyr(propargyl)-OH
Abstract
Fmoc-L-Tyr(propargyl)-OH is a cornerstone building block in modern peptide synthesis and chemical biology. This guide provides an in-depth analysis of its core chemical properties, stability profile under various experimental conditions, and best practices for its handling, storage, and application. By leveraging a stable Fmoc protecting group for iterative synthesis and a versatile propargyl group for bioorthogonal "click" chemistry, this non-canonical amino acid derivative offers researchers a powerful tool for creating novel peptides, bioconjugates, and targeted therapeutics.[1] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the successful application of this versatile reagent.
Introduction: A Nexus of Peptide Synthesis and Bioorthogonal Chemistry
The convergence of solid-phase peptide synthesis (SPPS) and bioorthogonal chemistry has revolutionized the development of complex biomolecules.[2] At the forefront of this synergy is N-(9-Fluorenylmethoxycarbonyl)-O-propargyl-L-tyrosine, or this compound. This synthetic amino acid derivative is meticulously engineered with two key functionalities that grant it exceptional utility in the laboratory[2]:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group is the lynchpin of the most widely used SPPS strategy. Its stability to acidic conditions and its clean, rapid removal with a mild base like piperidine allow for the sequential and controlled assembly of amino acids into a peptide chain.[3][4]
-
The O-propargyl Group: Attached to the tyrosine side chain, this terminal alkyne serves as a chemical handle for "click" chemistry.[1] Specifically, it is an ideal substrate for the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[5] This allows for the precise, post-synthetic modification of peptides with a vast array of molecules, including fluorescent dyes, imaging agents, PEG chains, and cytotoxic drugs.[6][7]
This guide will dissect the essential chemical characteristics and stability considerations of this compound to empower researchers to harness its full potential.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of a reagent is paramount for its effective use. The key physicochemical characteristics of this compound are summarized below.
Chemical Structure
The molecular architecture of this compound is central to its function, combining the chirality of L-tyrosine with the orthogonal functionalities of the Fmoc and propargyl groups.
Caption: Chemical structure of this compound.
Tabulated Physicochemical Data
The following table summarizes the key quantitative properties of this compound, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1204595-05-0 | [1][8][9][10] |
| Molecular Formula | C₂₇H₂₃NO₅ | [1][9][10] |
| Molecular Weight | 441.48 g/mol | [1][9][10] |
| Appearance | White to off-white powder/solid | [1][2] |
| Purity (HPLC) | Typically ≥98% or ≥99% | [1] |
| Predicted Boiling Point | 678.6 ± 55.0 °C | [2] |
| Predicted Density | 1.282 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 2.94 ± 0.10 (Carboxylic Acid) | [2] |
| Solubility | Soluble in DMF, DMSO; Slightly soluble in Ethanol | [2][11][12] |
Chemical Stability and Reactivity Profile
The utility of this compound is defined by the orthogonal stability of its protecting and reactive groups. A deep understanding of its behavior under different chemical environments is critical for successful synthesis.
The Fmoc Group: Base-Labile Protection
The Fmoc group is the cornerstone of its use in SPPS. Its stability profile is well-characterized:
-
Acid Stability: The Fmoc group is highly stable to acidic conditions.[4] It remains intact during the repetitive acidolytic cleavage of side-chain protecting groups like Boc (tert-butyloxycarbonyl) and tBu (tert-butyl), which typically use strong acids like trifluoroacetic acid (TFA).[4][13]
-
Base Lability: The defining feature of the Fmoc group is its rapid cleavage under mild basic conditions.[3] The mechanism involves a β-elimination reaction initiated by a secondary amine base, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[14][15] The acidic proton on the C9 position of the fluorenyl ring is abstracted, leading to the collapse of the carbamate and release of the free amine.[4]
-
Hydrogenolysis: While generally considered orthogonal to Cbz (benzyloxycarbonyl) protecting groups, the Fmoc group can be susceptible to cleavage under certain catalytic hydrogenation conditions (e.g., Pd/C, H₂).[4] This is a critical consideration in complex synthetic routes where hydrogenolysis is employed.
The O-propargyl Ether: A Robust Bioorthogonal Handle
The propargyl ether linkage on the tyrosine side chain is remarkably stable, a key feature for its role as a bioorthogonal handle.
-
Stability in SPPS: The propargyl group is stable to both the basic conditions used for Fmoc deprotection (piperidine/DMF) and the acidic conditions used for final peptide cleavage from the resin (e.g., TFA cocktails).[6][16] Ethers are generally stable functional groups, requiring strong acidic conditions for cleavage.[16][17] The conditions used in standard Fmoc-SPPS are not harsh enough to cleave this ether bond.
-
Acid and Base Stability: While extremely strong acids can cleave ethers, the propargyl ether is robust across a wide pH range typical for biochemical applications.[16][18] It is also stable to the basic conditions used for Fmoc removal.
-
Redox Stability: The alkyne functionality is generally stable to common oxidizing and reducing agents used in peptide synthesis, though care should be taken with potent reagents that might target triple bonds.
-
Reactivity in Click Chemistry: The terminal alkyne is poised for the CuAAC reaction. This reaction is highly efficient and specific, proceeding under mild, often aqueous conditions, making it ideal for the modification of sensitive biomolecules.[5][19] The reaction forms a stable, aromatic 1,2,3-triazole linkage.[5][20]
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity and purity of this compound.
-
Storage Conditions: The compound should be stored in a tightly sealed container, protected from light and moisture. Recommended storage temperatures are typically refrigerated at 0-8 °C[1] or frozen at -20°C for long-term stability.[11][12]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.[21] Avoid creating dust.[22]
-
Safety Profile: While comprehensive toxicological data is not fully available, the compound should be handled with the care afforded to all laboratory chemicals.[21] It may cause skin and eye irritation.[23] Consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information before use.[1]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is its incorporation into peptide sequences using Fmoc-based SPPS.[1][24] This allows for the site-specific placement of a clickable alkyne handle within a peptide.
General Workflow for SPPS
The process involves a repeated cycle of deprotection and coupling steps on a solid support (resin).
Caption: A simplified workflow for incorporating this compound in SPPS.
Detailed Experimental Protocol: Coupling Step
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free amine (e.g., Rink Amide resin after Fmoc deprotection)
-
This compound
-
Coupling Reagent: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel for manual synthesis
Procedure:
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the growing peptide chain, wash the resin thoroughly with DMF (e.g., 5 times) to remove all traces of piperidine.[14]
-
Activation Solution Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equimolar amount of HCTU in DMF.[14]
-
Activation: Add DIPEA (2 equivalents relative to the amino acid) to the solution from Step 2. Allow the mixture to pre-activate for 3-8 minutes at room temperature.[25] The solution may change color.
-
Coupling Reaction: Add the activated amino acid solution to the washed resin. Ensure the resin is fully submerged.
-
Agitation: Agitate the mixture using a shaker or by bubbling nitrogen gas through the vessel for 1-2 hours at room temperature.[14]
-
Monitoring: To confirm the completion of the coupling reaction, a small sample of the resin can be taken and tested with a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (e.g., 5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.[14]
Conclusion
This compound is a highly stable and versatile reagent that serves as a critical bridge between peptide synthesis and bioconjugation. Its robust chemical properties, particularly the orthogonal stability of the acid-stable Fmoc group and the resilient O-propargyl ether, make it an ideal building block for complex synthetic strategies.[1][4][16] By adhering to the principles of proper handling, storage, and the application protocols outlined in this guide, researchers can confidently and successfully employ this powerful molecule to advance their work in drug discovery, materials science, and fundamental biological research.[1]
References
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
-
Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]
-
Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. National Institutes of Health. [Link]
-
quantitative analysis of Cu(I) concentration in cLICK chemistry —biotinylation at side chain of propargylglycine using click. HETEROCYCLES, Vol. 86, No. 1, 2012. [Link]
-
Click Chemistry. SiChem GmbH. [Link]
-
Click Chemistry. Biosyntan GmbH. [Link]
-
Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. PubMed. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Safety Data Sheet for Fmoc-Tyr(tBu)-OH. AAPPTec. [Link]
-
Safety Data Sheet (SDS). [Link]
-
Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. International Journal of Peptides. [Link]
-
Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791. PubChem. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
H-L-Tyr(Propargyl)-OH | C12H13NO3 | CID 11252961. PubChem. [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
-
Ether cleavage. Wikipedia. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 1204595-05-0 [smolecule.com]
- 3. genscript.com [genscript.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Click Chemistry - Biosyntan GmbH [biosyntan.de]
- 6. bachem.com [bachem.com]
- 7. Click Chemistry - SiChem [sichem.de]
- 8. This compound | 1204595-05-0 [chemicalbook.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. scbt.com [scbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Ether cleavage - Wikipedia [en.wikipedia.org]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 20. Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. peptide.com [peptide.com]
- 22. cdhfinechemical.com [cdhfinechemical.com]
- 23. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 24. Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chempep.com [chempep.com]
introduction to Fmoc protecting group in peptide synthesis
An In-Depth Technical Guide to the Fmoc Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable assembly of complex peptide chains.[1][2] Its base-lability and orthogonality to acid-labile side-chain protecting groups provide a mild and highly effective strategy for constructing peptides, from simple sequences to those with post-translational modifications.[][4] This guide provides a comprehensive technical overview of Fmoc chemistry in SPPS. It delves into the core principles, provides detailed, field-proven protocols, and explores the causality behind critical experimental choices. We will examine the mechanisms of protection and deprotection, peptide bond formation, final cleavage, and common challenges, offering a robust framework for both novice and experienced peptide chemists.
The Chemistry of the Fmoc Group: A Strategic Choice
Solid-phase peptide synthesis (SPPS) fundamentally relies on the sequential addition of amino acids to a growing chain anchored to an insoluble resin support.[5] This process necessitates a temporary protecting group for the α-amino group of the incoming amino acid to prevent unwanted polymerization.[4] The Fmoc group, introduced by Carpino and Han in 1970, has become the predominant choice for this role due to a unique combination of chemical properties.[4][6]
The Principle of Orthogonality
The success of Fmoc-based SPPS hinges on the principle of orthogonality . This means that the Nα-Fmoc group and the amino acid side-chain protecting groups can be removed under mutually exclusive conditions.[][5]
-
Nα-Fmoc Group: Removed by treatment with a mild base, typically a solution of piperidine in an organic solvent.[][4]
-
Side-Chain Protecting Groups: Typically based on tert-butyl (tBu) or trityl (Trt) groups, which are stable to the basic conditions of Fmoc removal but are cleaved by strong acids (e.g., trifluoroacetic acid, TFA) during the final step.[][4][5]
This orthogonal scheme allows for the selective deprotection of the α-amino group at each cycle without disturbing the sensitive side-chain functionalities, a critical advantage over the older Boc/Bzl strategy which relied on graded acid lability.[2][]
Mechanism of Fmoc Protection and Deprotection
Protection: The Fmoc group is typically introduced onto the α-amino group of an amino acid using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[6] The reaction is a nucleophilic attack of the amino group on the reactive carbonyl carbon of the Fmoc reagent.[6]
Deprotection: The removal of the Fmoc group is a rapid, base-catalyzed β-elimination reaction.[7]
-
A base, most commonly piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring system.[8][9]
-
This abstraction initiates a β-elimination, leading to the release of carbon dioxide and the formation of a highly reactive intermediate, dibenzofulvene (DBF).[4][8]
-
The secondary amine base (piperidine) acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, which is then washed away.[8][10] This scavenging step is crucial to prevent the DBF from reacting with the newly liberated α-amino group of the peptide chain.[7]
The deprotection reaction is typically complete within minutes when using a 20-30% solution of piperidine in N,N-dimethylformamide (DMF).[10][11]
The Fmoc-SPPS Workflow: A Cyclical Process
Fmoc-SPPS is a cyclical process where each cycle extends the peptide chain by one amino acid.[5] The entire process, from resin preparation to the final purified peptide, involves several distinct stages.
Core Synthesis Cycle
The core of the synthesis involves the repetition of two key steps: deprotection and coupling.[11]
Caption: The core iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Experimental Protocols
The following protocols represent a self-validating system, where successful completion of each step prepares the substrate for the next, ensuring high fidelity throughout the synthesis.
The choice of resin dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).[11] 2-chlorotrityl chloride resin is commonly used for C-terminal acids, while Rink amide resin is used for C-terminal amides.[11]
-
Resin Swelling: Place the chosen resin (e.g., 300 mg for a 0.1 mmol scale synthesis) in a reaction vessel.[11] Add a suitable solvent like Dichloromethane (DCM) or DMF and allow it to swell for at least 30 minutes.[11][12] This is critical as it "opens up" the polymer matrix, making the reactive sites accessible.
-
First Amino Acid Loading (2-Chlorotrityl Resin):
-
Dissolve the first Fmoc-protected amino acid (e.g., 5 equivalents relative to resin loading) in DCM.[11]
-
Add a hindered base, such as 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA). The base neutralizes the HCl generated during the reaction.
-
Add the amino acid solution to the swollen resin and agitate for 8-24 hours.[11]
-
-
Capping: After loading, any unreacted sites on the resin must be "capped" to prevent them from participating in subsequent coupling steps. This is achieved by reacting the resin with a small nucleophile, such as methanol, in the presence of a base.[11]
This two-step process is repeated for each amino acid in the sequence.[11]
-
Fmoc Deprotection:
-
Wash the resin-bound peptide 3 times with DMF to remove the previous solvent.[11]
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[11]
-
Agitate for 3-5 minutes. Drain the solution.[7]
-
Repeat the piperidine treatment for an additional 7-10 minutes to ensure complete deprotection.[7][11]
-
Wash the resin thoroughly (5-6 times) with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11] Residual base can cause premature deprotection in the next step.
-
-
Amino Acid Coupling:
-
Activation: In a separate vessel, pre-activate the next Fmoc-amino acid (typically 3-5 equivalents). This involves converting the carboxylic acid to a more reactive species. Common activation reagents include aminium/uronium salts like HBTU, HATU, or HCTU, which are used with a base (DIPEA or collidine).[9][11] Carbodiimides like DIC can also be used, often in the presence of an additive like HOBt or OxymaPure to minimize racemization.[7][8]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected, resin-bound peptide.
-
Agitate for 15-60 minutes. Longer coupling times may be necessary for sterically hindered amino acids or as the peptide chain grows.[11]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, which detects free primary amines.[9] A negative test (beads remain colorless/yellow) indicates a complete reaction.[9]
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[5]
-
Once the desired sequence is assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed.
-
Resin Preparation: Wash the final peptide-resin with a solvent like DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. The composition depends on the amino acids in the peptide sequence. A widely effective, low-odor cocktail for most peptides is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v) .
-
TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[4]
-
TIS & Water: These are "scavengers." During cleavage, reactive carbocations are generated from the protecting groups. Scavengers trap these cations, preventing them from modifying sensitive residues like Tryptophan, Methionine, Cysteine, or Tyrosine.
-
-
Cleavage Reaction:
-
Add the cold cleavage cocktail to the peptide-resin (typically 10-15 mL per gram of resin).[7]
-
Stir at room temperature for 2-4 hours. Peptides containing multiple Arginine(Pbf/Pmc) residues may require longer cleavage times.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.
-
Causality and Field-Proven Insights
Reagent Selection: Why Piperidine and HATU?
-
Deprotection Base: While other bases can remove the Fmoc group, secondary amines like piperidine are ideal because they are strong enough for rapid deprotection but also act as efficient nucleophilic scavengers for the DBF byproduct.[6][8] Primary amines are less effective, and tertiary amines like DBU are non-nucleophilic; if DBU is used, a scavenger must be added separately.[5]
-
Coupling Activators: Uronium/aminium salt-based activators like HATU and HBTU are favored for their high efficiency and low rates of racemization, especially when compared to carbodiimides alone.[7][9] They rapidly form an activated species (an O-acylisourea derivative) that readily reacts with the free amine on the peptide chain.[9]
Common Side Reactions and Mitigation Strategies
A key aspect of trustworthy peptide synthesis is anticipating and preventing common side reactions.
| Side Reaction | Description & Cause | Mitigation Strategy |
| Aspartimide Formation | The side-chain carboxyl group of Aspartic acid can cyclize with its own backbone nitrogen, especially when followed by residues like Glycine or Serine. This is catalyzed by the piperidine used for deprotection.[7][13] | Use faster deprotection times. For very sensitive sequences, consider using protecting groups designed to prevent this, or use 1-5% DBU in DMF for deprotection, which can sometimes be less problematic than piperidine.[7] |
| Diketopiperazine (DKP) Formation | At the dipeptide stage, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the resin as a cyclic DKP.[7] This is common with Proline or Glycine at the second position. | Introduce the third amino acid quickly after deprotecting the second. Use resins like 2-chlorotrityl, which are more sterically hindered and less prone to DKP formation. |
| Racemization | The chiral integrity (L-form) of an amino acid can be compromised during activation, leading to the incorporation of the D-isomer. | Use coupling additives like HOBt or OxymaPure with carbodiimides.[7] Uronium/aminium reagents (HATU, HBTU) generally result in very low levels of racemization. Avoid over-long pre-activation times. |
| Aggregation | As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds (β-sheets), making reactive sites inaccessible. This leads to incomplete coupling and deprotection.[9] | Use "structure-disrupting" building blocks like pseudoproline dipeptides .[14] These are reversibly protected Ser or Thr residues that introduce a "kink" into the peptide backbone, preventing aggregation.[14] Synthesize at elevated temperatures or use stronger, "chaotropic" solvents. |
Visualization of Key Mechanisms
Fmoc Deprotection Mechanism
Caption: The three-stage mechanism of Fmoc group removal using piperidine.
Peptide Bond Formation (HBTU Activation)
Caption: Peptide bond formation via activation with HBTU coupling reagent.
Conclusion and Future Outlook
The Fmoc protection strategy remains the gold standard for solid-phase peptide synthesis in both academic research and industrial pharmaceutical manufacturing.[1][] Its mild deprotection conditions, true orthogonality, and adaptability to automated synthesizers have made it an indispensable tool.[2][4] While challenges like peptide aggregation persist, ongoing innovations in reagents, such as improved coupling agents and specialized building blocks like pseudoproline dipeptides, continue to expand the capabilities of Fmoc chemistry.[][14] As the demand for complex synthetic peptides and therapeutic proteins grows, the foundational principles and practical methodologies of the Fmoc strategy will undoubtedly continue to evolve, enabling the synthesis of ever more challenging and life-changing molecules.
References
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Self-referenced.
- Why Fmoc-Protected Amino Acids Dominate SPPS?. (n.d.). BOC Sciences.
- The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. (2019). Australian Journal of Chemistry.
- Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. (n.d.). ChemPep.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Methods for Removing the Fmoc Group. (n.d.). ResearchGate.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Self-referenced.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). PMC - NIH.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
- Methods for Removing the Fmoc Group. (n.d.). Self-referenced.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. connectsci.au [connectsci.au]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. chempep.com [chempep.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. bachem.com [bachem.com]
- 13. renyi.hu [renyi.hu]
- 14. chempep.com [chempep.com]
In-Depth Technical Guide: Applications of Fmoc-L-Tyr(propargyl)-OH in Bioorthogonal Chemistry
Introduction: A New Era of Precision in Biological Chemistry
In the intricate world of biological research and drug development, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistry has emerged as a revolutionary field, providing chemists with tools to perform specific chemical reactions within living systems without interfering with innate biochemical processes. At the heart of many of these strategies is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction's high efficiency, specificity, and compatibility with aqueous environments make it an ideal tool for biological applications.[1][3]
This guide focuses on a particularly versatile building block for these advanced applications: Fmoc-L-Tyr(propargyl)-OH . This unnatural amino acid is a derivative of L-tyrosine, featuring two key modifications that grant it significant power in the hands of a researcher:
-
The Fluorenylmethyloxycarbonyl (Fmoc) group : A standard protecting group for the amine function, making the amino acid perfectly suited for automated Solid-Phase Peptide Synthesis (SPPS).[4][5]
-
The Propargyl group : An ether-linked three-carbon chain terminating in an alkyne. This alkyne serves as a "handle" for bioorthogonal ligation via the CuAAC reaction, allowing for the precise attachment of a wide array of molecules functionalized with an azide group.[6][7]
This document will provide an in-depth exploration of the core applications of this compound, offering not just the "what" but the "why" behind experimental choices, complete with detailed protocols and visual aids to empower researchers, scientists, and drug development professionals.
Part 1: Peptide Synthesis and Site-Specific Modification
The most direct application of this compound is its incorporation into synthetic peptides. This allows for the creation of peptides with a built-in, chemically addressable point for subsequent modifications. The resulting triazole ring, formed during the click reaction, is exceptionally stable and is considered an excellent mimic of the native amide bond in peptides, minimizing structural perturbation.[3][8]
Experimental Workflow: SPPS and On-Resin Click Conjugation
The general workflow involves two main stages: the synthesis of the alkyne-containing peptide on a solid support, followed by the on-resin conjugation to an azide-containing molecule of interest.
Caption: Workflow for SPPS incorporation of this compound and subsequent on-resin click conjugation.
Detailed Protocol: Synthesis of a Fluorescently Labeled Peptide
This protocol outlines the synthesis of a hypothetical peptide (Sequence: Gly-Ala-Tyr(propargyl)-Lys-Gly) followed by labeling with an azide-functionalized fluorophore.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH, Fmoc-Ala-OH, this compound, Fmoc-Lys(Boc)-OH
-
Coupling agents: HBTU, DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Azide-Fluorophore (e.g., Azide-PEG4-FITC)
-
CuSO₄·5H₂O, Sodium Ascorbate, Tris(benzyltriazolylmethyl)amine (TBTA)
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Resin Preparation: Swell 100 mg of Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.[9]
-
First Amino Acid Coupling (Gly):
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
In a separate vial, pre-activate 3 equivalents of Fmoc-Gly-OH with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Peptide Elongation: Repeat the deprotection and coupling steps for Fmoc-Lys(Boc)-OH, This compound , Fmoc-Ala-OH, and Fmoc-Gly-OH sequentially.
-
On-Resin Click Reaction:
-
After the final coupling, wash the resin with DMF.
-
Prepare a "click cocktail": Dissolve 5 equivalents of the Azide-Fluorophore, 0.5 equivalents of CuSO₄, 1.5 equivalents of sodium ascorbate, and 0.5 equivalents of TBTA in a DMF/H₂O mixture (4:1).
-
Add the cocktail to the resin and shake at room temperature for 12 hours, protected from light.
-
Wash the resin extensively with DMF, DCM, and methanol.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add 2 mL of the cleavage cocktail to the resin and shake for 3 hours.
-
Filter the solution and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
-
Purification and Analysis:
-
Centrifuge to pellet the crude peptide, wash with ether, and air dry.
-
Dissolve the peptide in a water/acetonitrile mixture and purify using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Part 2: Site-Specific Protein Labeling via Genetic Code Expansion
One of the most powerful applications of alkyne-bearing amino acids is their site-specific incorporation into proteins expressed in living cells.[10][11] This is achieved through a technique called genetic code expansion, which repurposes a stop codon (typically the amber codon, UAG) to encode for an unnatural amino acid (UAA).[12] By introducing a specific mutation in the gene of interest (e.g., changing a tyrosine codon to UAG) and providing this compound (or its deprotected form) in the growth media, a protein can be produced with a single, precisely placed alkyne handle.[13][14]
This method offers unparalleled control over the labeling site, a significant advantage over traditional methods that target common amino acid side chains (like lysine or cysteine), which often results in heterogeneous products.[15]
Conceptual Workflow: Genetic Code Expansion and Bioorthogonal Labeling
Caption: General workflow for site-specific protein labeling using genetic code expansion and click chemistry.
Key Considerations for Protein Labeling
-
Orthogonal Pair: A crucial component is an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. This pair must not interact with the host cell's endogenous tRNAs and synthetases but must specifically recognize the unnatural amino acid and the reassigned codon.[12]
-
Copper Toxicity: For in vivo or cellular labeling, the potential cytotoxicity of copper catalysts is a concern. This has led to the development of copper-free click chemistry variants, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which use strained cyclooctynes instead of terminal alkynes.[1] However, for in vitro labeling of purified proteins, copper-catalyzed reactions remain highly effective.
-
Ligands: When performing CuAAC on purified proteins, the use of copper-chelating ligands like TBTA or THPTA is essential. These ligands stabilize the Cu(I) oxidation state and protect the protein from potential copper-induced damage.[2]
Part 3: Advanced Applications in Drug Development
The precision afforded by incorporating this compound extends into the sophisticated realm of drug development, particularly in the construction of peptide-drug conjugates (PDCs) and other complex biomolecules.[16][17]
Peptide-Drug Conjugates (PDCs)
PDCs are a promising therapeutic modality that uses a peptide to deliver a cytotoxic or other potent payload specifically to target cells, such as cancer cells. The high selectivity of the CuAAC reaction allows for the robust and stable linkage of a potent drug (functionalized with an azide) to a targeting peptide containing a propargyl-tyrosine residue.[16][17] This approach offers significant advantages over less controlled conjugation methods.
| Payload Type | Example Azide-Modified Molecule | Therapeutic Application |
| Cytotoxic Agents | Azido-Doxorubicin | Oncology |
| Imaging Agents | Azido-Fluorophore (e.g., Cy5-azide) | Diagnostics, Theranostics |
| PEG Chains | Azido-PEG | Improving drug solubility and half-life |
| Oligonucleotides | Azide-modified siRNA | Gene silencing therapies |
Other Applications
-
Peptide Cyclization: Introducing this compound and an azide-containing amino acid (like azidolysine) into the same peptide sequence allows for intramolecular cyclization via CuAAC. This can lock the peptide into a specific conformation, potentially increasing its bioactivity and stability.[18][19]
-
Surface Immobilization: Proteins containing a propargyl-tyrosine can be covalently and site-specifically immobilized onto surfaces functionalized with azides. This is highly valuable for developing biosensors, diagnostic arrays, and heterogeneous catalysts.[20]
-
Peptidomimetics: The triazole ring formed by the click reaction can serve as a stable surrogate for a peptide bond, enabling the synthesis of novel peptidomimetics with enhanced resistance to enzymatic degradation.[8]
Conclusion
This compound is far more than just a modified amino acid; it is a key enabler of precision bioconjugation. Its seamless integration into standard Fmoc-SPPS protocols and its bioorthogonal reactivity provide a robust platform for a vast range of applications. From creating exquisitely labeled peptides and proteins for fundamental research to constructing next-generation peptide-drug conjugates for targeted therapies, the strategic incorporation of this alkyne-bearing building block empowers scientists to design and build complex biomolecular systems with an unprecedented level of control. As the fields of chemical biology and drug discovery continue to advance, the utility of versatile tools like this compound will only continue to grow.
References
-
Lee, K. J., Kang, D., & Park, H. S. (2019). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. Molecular Cells, 42(5), 386–396. [Link]
-
Lau, Y. H., & Spring, D. R. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(11), 13148-13174. [Link]
-
LifeTein. (n.d.). Peptide Drug Conjugate: Click Chemistry. Retrieved from [Link]
-
Lau, Y. H., et al. (2013). Peptide conjugation via CuAAC 'click' chemistry. UQ eSpace. [Link]
-
Testa, C., Papini, A. M., Chorev, M., & Rovero, P. (2018). Copper-catalyzed Azide-alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. Current Topics in Medicinal Chemistry, 18(7), 591-610. [Link]
-
Jones, D. H., et al. (2009). Site-specific labeling of proteins with NMR-active unnatural amino acids. KOPS - University of Konstanz. [Link]
-
Le, U., & J. (2021). The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy. Frontiers in Chemistry. [Link]
-
Hauf, M., et al. (2014). Site-Specific Protein Immobilization Using Unnatural Amino Acids. Bioconjugate Chemistry, 25(9), 1644-1651. [Link]
-
Testa, C., et al. (2018). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. PubMed. [Link]
-
Lee, K. J., et al. (2019). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. PubMed. [Link]
-
Ganesan, A., et al. (2015). Click Chemistry in Peptide-Based Drug Design. Molecules, 20(1), 1347-1368. [Link]
-
Rios-Linares, R., et al. (2022). Peptide-Resorcinarene Conjugates Obtained via Click Chemistry: Synthesis and Antimicrobial Activity. Molecules, 27(19), 6683. [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Drienovská, I., & Roelfes, G. (2020). Genetic Code Expansion: Recent Developments and Emerging Applications. Chemical Science, 11(1), 54-66. [Link]
-
Wang, L. (2003). Expanding the Genetic Code of Escherichia coli. Angewandte Chemie International Edition, 42(29), 3352-3355. [Link]
-
D’Souza, R. N., & P. R. (2021). Genetic Code Expansion: A Brief History and Perspective. Biochemistry, 60(27), 2135–2145. [Link]
-
D'Souza, R. N., & P. R. (2021). Genetic Code Expansion: A Brief History and Perspective. Biochemistry, 60(27), 2135-2145. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Addgene. (n.d.). Genetic Code Expansion. Retrieved from [Link]
-
McKay, C. S., et al. (2021). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Organic Letters, 23(15), 5899-5902. [Link]
-
The Royal Society of Chemistry. (2014). Synthesis of Fmoc-Tyr-Leu-OH (Fmoc-YL). [Link]
-
Aralez Bio. (n.d.). Fmoc-O-propargyl-L-tyrosine. Retrieved from [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Accounts of Chemical Research, 44(9), 666-676. [Link]
Sources
- 1. jpt.com [jpt.com]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Buy this compound | 1204595-05-0 [smolecule.com]
- 8. bachem.com [bachem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 11. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. addgene.org [addgene.org]
- 13. Genetic Code Expansion: Recent Developments and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. old.iupac.org [old.iupac.org]
- 15. Frontiers | The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy [frontiersin.org]
- 16. lifetein.com [lifetein.com]
- 17. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Molibresib (I-BET-762): A Technical Guide for Drug Development Professionals
Abstract
Molibresib (also known as I-BET-762 and GSK525762) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, primarily BRD2, BRD3, and BRD4, molibresib disrupts their chromatin-tethering function, leading to the modulation of key oncogenic and inflammatory gene transcription programs. This guide provides an in-depth overview of the physicochemical properties, mechanism of action, preclinical efficacy, and clinical development of molibresib, with a focus on its application in cancer research. Detailed experimental protocols are provided to enable researchers to effectively utilize this compound in their studies.
Introduction: Targeting the Epigenome with Molibresib
The epigenetic landscape is a critical regulator of gene expression, and its dysregulation is a hallmark of cancer. The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are key epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. This interaction recruits transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell cycle progression, proliferation, and inflammation.
Molibresib emerges as a highly specific and potent inhibitor of this process. By mimicking the acetylated lysine moiety, it occupies the bromodomain binding pockets, effectively displacing BET proteins from chromatin. This leads to the transcriptional repression of key oncogenes, most notably MYC, and the suppression of pro-inflammatory pathways, such as those governed by NF-κB. Its promising preclinical activity has led to its evaluation in numerous clinical trials for both solid and hematological malignancies.[1][2]
Physicochemical and Pharmacokinetic Properties
A comprehensive understanding of a compound's properties is fundamental to its application in research and development.
| Property | Value | Reference |
| Alternate Names | I-BET-762, GSK525762 | [3] |
| Molecular Formula | C₂₂H₂₂ClN₅O₂ | [3] |
| Molecular Weight | 423.90 g/mol | [3] |
| CAS Number | 1260907-17-2 | [3] |
| Solubility | DMSO (≥25 mg/mL), Ethanol (≥25 mg/mL) | [3] |
| Storage | Store as powder at -20°C for ≥ 1 year. Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months. | [3] |
| Bioavailability | Orally bioavailable | [4] |
| Half-life (t½) | 3-7 hours in humans | [5] |
| Time to Max. Plasma Conc. | ~2 hours in humans | [5] |
Mechanism of Action: Disrupting Transcriptional Activation
Molibresib's primary mechanism of action is the competitive inhibition of the tandem bromodomains of the BET protein family, with high affinity for BRD2, BRD3, and BRD4.[6]
Binding Affinity:
-
Dissociation Constant (Kd) for BET bromodomains: 50.5–61.3 nM[6]
-
IC₅₀ for displacing tetra-acetylated H4 peptide: 32.5–42.5 nM[6]
By occupying the acetyl-lysine binding pockets, molibresib prevents the recruitment of transcriptional elongation factors, such as the positive transcription elongation factor b (P-TEFb), leading to the suppression of target gene expression.[7]
Figure 1: Mechanism of action of Molibresib.
Downregulation of c-Myc
A key oncogenic driver in many cancers, the transcription of the MYC gene is highly dependent on BET protein function. Molibresib potently reduces c-Myc expression in various cancer cell lines, leading to cell cycle arrest and inhibition of proliferation.[2] This effect is a cornerstone of its anti-cancer activity.
Inhibition of NF-κB Signaling
Molibresib also exerts significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been shown to disrupt the interaction between BRD4 and the p65 subunit of NF-κB, thereby attenuating the transcription of pro-inflammatory cytokines and other NF-κB target genes.[8]
Preclinical and Clinical Landscape
Molibresib has demonstrated significant anti-tumor activity in a wide range of preclinical models and has been evaluated in several clinical trials.
Preclinical Activity
-
Hematological Malignancies: Molibresib shows potent anti-myeloma activity, inducing cell cycle arrest and apoptosis in multiple myeloma cell lines.[7] It also demonstrates efficacy in preclinical models of acute myeloid leukemia (AML).[2]
-
Solid Tumors: In prostate cancer models, I-BET-762 effectively reduces MYC expression, inhibits cell growth, and reduces tumor burden in vivo.[2] It has also shown promise in preclinical models of breast and lung cancer, where it not only induces growth arrest in tumor cells but also modulates the tumor microenvironment.[1]
-
NUT Carcinoma: Molibresib has demonstrated notable preclinical activity in models of NUT (nuclear protein in testis) carcinoma, a rare and aggressive cancer driven by BRD-NUT fusion proteins.[4]
Clinical Trials
Molibresib has been investigated in Phase I and II clinical trials for both solid tumors and hematological malignancies.
-
Solid Tumors (NCT01587703): A first-in-human study evaluated molibresib in patients with NUT carcinoma and other advanced solid tumors. The recommended Phase II dose was established at 80 mg once daily. The most common treatment-related adverse events were thrombocytopenia and gastrointestinal issues. Promisingly, some patients with NUT carcinoma achieved partial responses.[4][5]
-
Hematological Malignancies (NCT01943851): This study investigated molibresib in patients with relapsed/refractory hematologic malignancies. While some patients achieved complete or partial responses, the monotherapy was limited by toxicities.[9]
Experimental Protocols
The following protocols provide a framework for investigating the effects of Molibresib in a laboratory setting.
Cell Proliferation Assay (Crystal Violet)
This protocol is adapted for assessing the long-term effect of Molibresib on cell proliferation.
-
Cell Seeding: Seed 10,000-50,000 cells per well in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of Molibresib (e.g., 100 nM, 500 nM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 12 days, replacing the media with freshly prepared drug-containing media every 3-4 days.
-
Fixation: After 12 days, remove the media and fix the cells with 1 mL of ice-cold methanol per well for 10 minutes.
-
Staining: Remove the methanol and stain the cells with 1 mL of 0.5% crystal violet solution (in 25% methanol) for 10 minutes at room temperature.
-
Washing: Gently wash the wells with deionized water until the water runs clear.
-
Imaging and Quantification: Allow the plates to air dry and then photograph the wells. For quantification, add 500 µL of 10% acetic acid to each well to solubilize the stain and measure the absorbance at 560 nm using a spectrophotometer.[4]
Western Blot for c-Myc Downregulation
This protocol details the detection of c-Myc protein levels following Molibresib treatment.
-
Cell Lysis: Plate and treat cells with various concentrations of Molibresib for 24-72 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a high-resolution polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5-10% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-2 hours at room temperature.[10][11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like actin or GAPDH.[11][12]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[11]
-
Detection: After further washes, detect the protein bands using an ECL (enhanced chemiluminescence) substrate and an imaging system.[11]
In Vivo Xenograft Model
This protocol describes a systemic xenograft model to evaluate the in vivo efficacy of Molibresib.
-
Cell Implantation: Inject OPM-2 multiple myeloma cells intravenously into NOD-SCID mice.
-
Treatment Initiation: Once the disease is established (e.g., detectable human light chain in plasma), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Molibresib orally at desired doses and schedules (e.g., 10 mg/kg daily or 30 mg/kg every other day). The control group receives the vehicle.[13]
-
Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Efficacy Assessment: Collect blood samples periodically to measure human light chain concentration as a surrogate for tumor burden.
-
Pharmacokinetic Analysis: At specified time points after drug administration, collect blood samples to determine the plasma concentration of Molibresib using LC-MS/MS.[4]
-
Endpoint: At the end of the study, mice are euthanized, and tissues can be collected for further analysis.
Figure 2: In vivo xenograft model workflow.
Conclusion and Future Directions
Molibresib (I-BET-762) is a well-characterized BET inhibitor with a clear mechanism of action and demonstrated anti-tumor activity in a variety of preclinical and clinical settings. Its ability to downregulate the master oncogene MYC and suppress inflammatory signaling pathways makes it a valuable tool for cancer research and a potential therapeutic agent. While monotherapy has shown some limitations due to toxicity, the future of Molibresib likely lies in combination therapies with other targeted agents or immunotherapies, a strategy that is currently being explored in clinical trials. The protocols and data presented in this guide are intended to equip researchers with the necessary information to further investigate the therapeutic potential of this promising epigenetic modulator.
References
-
Lieu, C., et al. (2019). Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. JNCI Cancer Spectrum, 4(1), pkz093. [Link]
-
Dawson, M. A., et al. (2021). A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies. Clinical Cancer Research, 27(10), 2736-2746. [Link]
-
ResearchGate. (n.d.). I-BET762 treatment modulates expression of MYC and c-Myc-driven... Retrieved from [Link]
-
Dawson, M. A., et al. (2021). A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies. PubMed Central. [Link]
-
Risingsong, R., et al. (2018). Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762. PubMed Central. [Link]
-
ClinicalTrials.gov. (2020). A Study to Investigate the Safety, Pharmacokinetics, Pharmacodynamics, and Clinical Activity of GSK525762 in Subjects With NUT Midline Carcinoma (NMC) and Other Cancers. Retrieved from [Link]
-
Wyce, A., et al. (2013). Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer. Oncotarget, 4(12), 2419–2429. [Link]
-
Enyeart, J. A., et al. (2018). BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells. PubMed Central. [Link]
-
Chaidos, A., et al. (2014). Potent antimyeloma activity of the novel bromodomain inhibitors I-BET151 and I-BET762. Blood, 123(5), 697-705. [Link]
-
ResearchGate. (n.d.). A Phase I Study of Molibresib (GSK525762), a Selective Bromodomain (BRD) and Extra Terminal Protein (BET) Inhibitor... Retrieved from [Link]
-
ResearchGate. (n.d.). The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. Retrieved from [Link]
-
ResearchGate. (n.d.). I-BET762 treatment modulates expression of MYC and c-Myc-driven... Retrieved from [Link]
-
ACS Publications. (2013). The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). (PDF) Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. Retrieved from [Link]
-
Biocompare. (2018). Western Blot of C-MYC. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. rockland.com [rockland.com]
- 3. tribioscience.com [tribioscience.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Introduction: Bridging Peptide Synthesis and Bioorthogonal Chemistry
An In-Depth Technical Guide to Fmoc-L-Tyr(propargyl)-OH: A Versatile Building Block for Advanced Peptide Chemistry
In the landscape of modern chemical biology and drug development, the ability to impart novel functionalities to peptides with high precision is paramount. N-α-(9-Fluorenylmethoxycarbonyl)-O-propargyl-L-tyrosine, commonly abbreviated as this compound, represents a cornerstone building block for this purpose. It is a derivative of the natural amino acid L-tyrosine, meticulously engineered to serve two distinct but complementary roles. The first is its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, facilitated by the base-labile Fmoc protecting group.[1] The second, and more transformative role, is conferred by the O-linked propargyl group on the tyrosine side chain. This terminal alkyne serves as a versatile chemical handle for post-synthetic modifications via bioorthogonal "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2]
This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of the core properties, synthesis considerations, and field-proven applications of this compound. We will delve into the causality behind its design and provide robust, self-validating protocols for its use in both peptide synthesis and subsequent bioconjugation workflows.
Core Physicochemical Properties
The identity, purity, and stability of any synthetic building block are critical for reproducible success in the laboratory. This compound is typically supplied as a white powder with high purity, as verified by HPLC.[3] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₂₇H₂₃NO₅ | [3][4] |
| Molecular Weight | 441.48 g/mol | [3][4] |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoic acid | [2] |
| CAS Number | 1204595-05-0 | [3][4][5] |
| Appearance | White powder | [3] |
| Purity | ≥99% (by HPLC) | [3] |
| Storage Conditions | 0–8 °C, protect from moisture | [3] |
The Power of the Propargyl Group: A Gateway to Click Chemistry
The true utility of this compound lies in the chemical reactivity of its terminal alkyne. This functional group is remarkably stable throughout the entire Fmoc-SPPS process, including repeated cycles of base-mediated deprotection and amide coupling. It remains inert until it is intentionally reacted with a complementary azide-functionalized molecule in a CuAAC reaction. This reaction is highly efficient, specific, and forms a stable triazole linkage, making it an ideal method for bioconjugation.[2]
The CuAAC reaction allows researchers to covalently attach a wide array of molecules to the peptide, including:
-
Fluorophores for imaging and tracking peptides within cells.[2]
-
PEG (Polyethylene glycol) chains to enhance solubility and prolong circulation half-life.
-
Small molecule drugs to create targeted peptide-drug conjugates.[2]
-
Affinity tags like biotin for use in pull-down assays to study protein-protein interactions.[2]
Synthesis and Quality Control Considerations
While end-users typically purchase this reagent, understanding its synthesis provides insight into potential impurities and handling requirements. The key synthetic step is the propargylation of the phenolic hydroxyl group of tyrosine. A common method is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base (e.g., potassium carbonate) and reacting the resulting phenoxide with propargyl bromide.[6] However, this can be challenging with base-sensitive protecting groups.
An alternative, milder approach is the Nicholas reaction, which uses a dicobalt hexacarbonyl-stabilized propargylium ion under acidic conditions.[7] This method is particularly useful for complex or base-sensitive substrates.
Self-Validating Quality Control: The trustworthiness of any peptide synthesis experiment relies on the quality of its building blocks. For this compound, purity is typically assessed by:
-
High-Performance Liquid Chromatography (HPLC): To confirm >99% purity and the absence of contaminating side-products.[3]
-
Mass Spectrometry (MS): To verify the correct molecular weight (441.48 Da).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, including the presence of the Fmoc, tyrosine, and propargyl protons.
Experimental Protocol 1: Incorporation via Fmoc-SPPS
The incorporation of this compound into a growing peptide chain follows standard Fmoc-SPPS protocols. The propargyl ether on the side chain is stable to the piperidine solutions used for Fmoc removal.[1]
Objective: To incorporate an O-propargyl-L-tyrosine residue at a specific position in a peptide sequence on a solid support resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Activator: HBTU/HATU or DIC/HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
Methodology (Automated Peptide Synthesizer Cycle):
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group, exposing the free amine. Wash thoroughly with DMF (3-5 times).
-
Amino Acid Activation: In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with the chosen coupling activator (e.g., HBTU, 0.95 eq.) and base (e.g., DIPEA, 2 eq.) in DMF for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes at room temperature.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Cycle Repetition: The cycle (steps 2-5) is repeated for each subsequent amino acid in the sequence. A final deprotection step leaves the full-length peptide with a free N-terminus.
Experimental Protocol 2: Post-Syntbetic Bioconjugation via CuAAC
Objective: To conjugate an azide-functionalized molecule (e.g., Azido-Fluorophore) to a purified peptide containing a Tyr(propargyl) residue.
Materials:
-
Lyophilized, purified peptide containing Tyr(propargyl)
-
Azide-functionalized molecule of interest (e.g., Biotin-PEG-Azide)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Solvent System: e.g., Water/t-Butanol or DMSO
Methodology:
-
Peptide Dissolution: Dissolve the peptide in the chosen solvent system (e.g., 3:1 water:t-butanol). The concentration should be in the range of 1-5 mg/mL.
-
Reagent Preparation: Prepare fresh stock solutions of all reagents. A typical 10X stock of Sodium Ascorbate (100 mM) in water is recommended. A 10X stock of CuSO₄ (10 mM) in water. A stock of the azide molecule (1.2-1.5 equivalents relative to the peptide).
-
Reaction Assembly: To the peptide solution, add the reagents in the following order, vortexing gently after each addition: a. The azide-functionalized molecule. b. Sodium Ascorbate (to a final concentration of 5-10 mM). c. Copper(II) Sulfate (to a final concentration of 1-2 mM). The ascorbate will reduce the Cu(II) to the active Cu(I) in situ. If using a ligand like TBTA, it can be pre-mixed with the copper source.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or Mass Spectrometry to check for the disappearance of the starting peptide mass and the appearance of the new, higher conjugate mass.
-
Purification: Once the reaction is complete, the conjugated peptide is purified from excess reagents and unreacted starting materials, typically using reverse-phase HPLC.
Conclusion: A Versatile and Indispensable Tool
This compound is more than just a modified amino acid; it is a versatile enabler of sophisticated biochemical research and therapeutic design. Its robust design allows for straightforward incorporation into peptides using standard, well-understood SPPS techniques.[3] The true power of this building block is realized post-synthesis, where the propargyl handle provides a reliable site for high-efficiency conjugation via click chemistry.[2] This enables the creation of precisely tailored fluorescent probes, targeted drug delivery systems, and novel biomaterials, making this compound an indispensable tool in the modern scientist's toolkit.[3]
References
-
Title: Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis Source: International Journal of Peptide Research and Therapeutics URL: [Link]
-
Title: Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction Source: PMC - NIH URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy this compound | 1204595-05-0 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 1204595-05-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
A Step-by-Step Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Peptides: An Application Note for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Power of "Click" Chemistry in Peptide Science
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a cornerstone of "click chemistry," providing a highly efficient and selective method for the modification and conjugation of peptides.[1] This reaction's robustness, biocompatibility, and the stability of the resulting triazole linkage have revolutionized the fields of drug development, proteomics, and biomaterial science.[1][2] The 1,2,3-triazole ring formed is not merely a linker; it can act as an isostere of the amide bond, mimicking its planarity and dipole moment while being resistant to hydrolysis and enzymatic degradation.[2][3] This unique characteristic allows for the creation of novel peptide architectures with enhanced pharmacokinetic properties, including cyclic peptides, peptide macrocycles, and peptidomimetics.[4]
This comprehensive guide provides a detailed, step-by-step protocol for performing CuAAC on peptides, supported by expert insights into the causality behind experimental choices, troubleshooting common issues, and ensuring the integrity of your results.
The Heart of the Matter: Understanding the CuAAC Mechanism
The CuAAC reaction is a highly efficient method for forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[5] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt and a reducing agent. The generally accepted mechanism proceeds as follows:
-
Formation of the Copper-Acetylide Complex: The reaction initiates with the formation of a copper(I)-acetylide complex.[][7]
-
Coordination and Cycloaddition: The azide then coordinates to the copper center, followed by a cycloaddition to form a six-membered copper-containing intermediate.[][7]
-
Rearrangement and Protonolysis: This intermediate rearranges, and subsequent protonolysis yields the stable 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.[]
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Essential Reagents and Their Rationale
The success of a CuAAC reaction hinges on the careful selection and preparation of its core components.
| Reagent | Common Examples | Role and Rationale |
| Copper Source | CuSO₄, CuI, CuBr | The catalytic species is Cu(I). CuSO₄ is commonly used as it is inexpensive and water-soluble, with the Cu(II) being reduced in situ. Cu(I) salts like CuI can also be used directly.[5] |
| Reducing Agent | Sodium Ascorbate | Essential for reducing Cu(II) to the active Cu(I) state and maintaining it throughout the reaction.[8][9] It is crucial to prepare this solution fresh to ensure its efficacy. |
| Accelerating Ligand | THPTA, TBTA, Histidine | These ligands stabilize the Cu(I) oxidation state, prevent copper-mediated side reactions, and increase the reaction rate.[5][8] THPTA is particularly favored for its water solubility. |
| Solvent System | Aqueous buffers (PBS, Tris), organic co-solvents (DMSO, t-BuOH) | The choice of solvent depends on the solubility of the peptide and the azide-containing molecule. Aqueous systems are preferred for biological applications due to their mild nature.[1][4] |
Expert Insight: While Cu(I) salts can be used directly, starting with a Cu(II) source like CuSO₄ and an in situ reducing agent like sodium ascorbate is often more reliable for bioconjugation. This approach minimizes the concentration of free Cu(I), which can be prone to disproportionation and oxidation. The inclusion of a ligand is highly recommended to protect sensitive amino acid residues from copper-mediated oxidative damage.[8][9][10]
Detailed Step-by-Step Protocol for CuAAC with Peptides
This protocol provides a general framework for the CuAAC reaction between an alkyne-modified peptide and an azide-containing molecule. Optimization may be required based on the specific properties of the reactants.
Materials:
-
Alkyne-modified peptide
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed phosphate-buffered saline (PBS) or other suitable buffer
-
Organic co-solvent (e.g., DMSO or t-BuOH), if required
-
Microcentrifuge tubes
Reagent Preparation (Prepare fresh):
-
Peptide-Alkyne Solution: Prepare a stock solution of the alkyne-modified peptide in degassed buffer. The concentration will depend on the specific peptide, but a starting point of 1-10 mM is common.
-
Molecule-Azide Solution: Prepare a stock solution of the azide-containing molecule. A slight excess (1.2-1.5 equivalents relative to the peptide) is often used to drive the reaction to completion.
-
Copper(II) Sulfate Solution: Prepare a 20 mM stock solution of CuSO₄ in water.
-
Sodium Ascorbate Solution: Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared immediately before use.
-
THPTA Solution: Prepare a 50 mM stock solution of THPTA in water.
Caption: A typical experimental workflow for the CuAAC reaction with peptides.
Reaction Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified peptide and the azide-containing molecule in the chosen solvent system. A typical starting molar ratio is 1:1.2 (peptide:azide).[1]
-
Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 0.1-1 mM. A 5-fold excess of ligand to copper is recommended to protect the biomolecules from oxidation.[8][9]
-
Gently mix the solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.[1]
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated during this time.
-
Monitor the reaction progress by a suitable analytical method, such as LC-MS or HPLC, to confirm the formation of the desired triazole product.
Purification:
Once the reaction is complete, the peptide conjugate can be purified using standard techniques, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Common CuAAC Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive sodium ascorbate solution. | Always prepare the sodium ascorbate solution fresh. |
| Oxidation of Cu(I) to inactive Cu(II). | Ensure all buffers are properly degassed. Increase the concentration of the reducing agent and/or ligand. | |
| Precipitation of reagents. | Add an organic co-solvent (e.g., DMSO, t-BuOH) to improve solubility. | |
| Peptide Degradation | Copper-mediated oxidative damage. | Increase the ligand-to-copper ratio (up to 5:1).[8][9] Ensure the reaction is performed under anaerobic conditions. |
| Formation of Side Products | Dimerization or oligomerization of the peptide (especially in cyclization reactions). | Perform the reaction at a lower concentration (high dilution conditions favor intramolecular reactions). Optimize the linker length and flexibility. |
| Non-specific copper binding to the peptide (e.g., His-tags). | Use a higher excess of copper or add a sacrificial metal like Zn(II) or Ni(II) to occupy the binding sites.[8] |
Applications in Peptide-Based Drug Development
The versatility of CuAAC has led to its widespread adoption in various aspects of peptide science and drug discovery:
-
Bioconjugation: The attachment of molecules such as fluorescent dyes, radiolabels, cytotoxic drugs, or polymers like PEG to peptides for imaging, therapeutic, or pharmacokinetic enhancement purposes.[2][11][12]
-
Peptide Cyclization: The formation of cyclic peptides through intramolecular CuAAC, which can improve stability, receptor binding affinity, and cell permeability.[4][13]
-
Synthesis of Peptidomimetics: The triazole ring can serve as a stable mimic of the amide bond, enabling the synthesis of novel peptide analogs with enhanced resistance to enzymatic degradation.[2][3]
-
Development of Multivalent Systems: The construction of complex, multi-component systems by linking multiple peptides or other functional molecules to a central scaffold.[2][11]
Conclusion
The copper-catalyzed azide-alkyne cycloaddition is a powerful and versatile tool in the arsenal of peptide chemists and drug developers. Its high efficiency, selectivity, and mild reaction conditions make it an ideal choice for a wide range of applications. By understanding the underlying mechanism, carefully selecting reagents, and following a robust protocol, researchers can confidently employ CuAAC to create novel peptide-based constructs with tailored properties for therapeutic and research applications.
References
-
ResearchGate. CuAAC 'Click Chemistry' in Synthesis of Peptides and Protein Conjugates. Available at: [Link]
-
National Institutes of Health (NIH). Peptide Conjugation via CuAAC 'Click' Chemistry. Available at: [Link]
-
ACS Publications. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Available at: [Link]
-
National Institutes of Health (NIH). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Available at: [Link]
-
Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Available at: [Link]
-
RSC Publishing. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. Available at: [Link]
-
JPT Peptide Technologies. Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. Available at: [Link]
-
ResearchGate. (PDF) Peptide Conjugation via CuAAC 'Click' Chemistry. Available at: [Link]
-
ACS Publications. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. Available at: [Link]
-
MDPI. Click Chemistry in Peptide-Based Drug Design. Available at: [Link]
-
ACS Publications. Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Available at: [Link]
-
QYAOBIO. Click Chemistry Peptides. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. jpt.com [jpt.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bachem.com [bachem.com]
- 12. Click Chemistry Peptides - Click Peptides - QYAOBIO [qyaobio.com]
- 13. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
Application Notes and Protocols for Labeling Peptides with Fmoc-L-Tyr(propargyl)-OH
Introduction: The Power of Precision in Peptide Modification
In the landscape of chemical biology and drug development, the ability to precisely modify peptides is paramount. Site-specific labeling enables researchers to attach probes, imaging agents, drug payloads, and other functionalities to peptides, unlocking a deeper understanding of their biological roles and therapeutic potential. Fmoc-L-Tyr(propargyl)-OH has emerged as a cornerstone building block in this endeavor.[1] Its structure combines the versatility of a standard Fmoc-protected amino acid for solid-phase peptide synthesis (SPPS) with the bioorthogonal reactivity of a propargyl group.[1][2] This terminal alkyne serves as a chemical handle for the highly efficient and specific "click chemistry" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]
This guide provides a comprehensive overview and detailed protocols for the incorporation of this compound into synthetic peptides and their subsequent labeling via click chemistry. The methodologies described herein are designed to be robust and adaptable for a wide range of research applications, from fundamental biological studies to the development of novel peptide-based therapeutics.
Part 1: Incorporating the Alkyne Handle: Solid-Phase Peptide Synthesis (SPPS)
The foundational step for labeling is the synthesis of a peptide containing the propargyl-tyrosine residue. This is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS).[5][6] The Fmoc protecting group on the alpha-amine allows for sequential addition of amino acids to a growing peptide chain anchored to a solid support.[7][8]
Causality Behind the Method
The choice of Fmoc-SPPS is deliberate. The Fmoc group is base-labile, meaning it can be removed under mild basic conditions (typically with piperidine) that do not affect the acid-labile side-chain protecting groups of other amino acids or the linkage of the peptide to the resin.[7] This orthogonality is crucial for maintaining the integrity of the peptide during synthesis. The propargyl group on the tyrosine side chain is stable to both the basic deprotection and acidic cleavage conditions of standard Fmoc-SPPS, ensuring it remains intact and available for subsequent modification.[9]
Experimental Workflow: Fmoc-SPPS
Caption: Workflow for incorporating this compound via SPPS.
Protocol 1: Automated Fmoc Solid-Phase Peptide Synthesis
This protocol outlines the incorporation of this compound into a peptide sequence using an automated peptide synthesizer.
Materials and Reagents:
-
Fmoc-Rink Amide or Wang resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Activation Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Fmoc Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, DCM (Dichloromethane), IPA (Isopropyl alcohol)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold diethyl ether
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in the reaction vessel of the synthesizer.
-
First Amino Acid Coupling: If using an unloaded resin, perform the coupling of the first Fmoc-amino acid according to the synthesizer's standard protocols.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for a specified time (e.g., 2 x 7 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the next Fmoc-amino acid (e.g., this compound) by pre-mixing with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.
-
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 3).
-
Final Wash and Drying: Wash the peptide-resin extensively with DMF, followed by DCM, and dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes side-chain protecting groups.
-
Rationale: TFA is a strong acid that cleaves the peptide from the resin and removes most common side-chain protecting groups. TIS and water act as scavengers to trap reactive cations generated during cleavage, preventing side reactions with sensitive residues like tryptophan and methionine.[7]
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether.
-
Pellet the peptide by centrifugation, wash with cold ether, and air dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Part 2: Labeling the Peptide: Click Chemistry Reactions
With the alkyne-containing peptide in hand, the next step is to "click" on the desired molecule, which must possess an azide functional group. This can be performed either while the peptide is still attached to the solid support (on-resin) or after cleavage and purification (in solution).
Method 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole linkage between the alkyne and an azide.[3][11][12] The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.[12]
Causality Behind the Method: The copper(I) catalyst is essential for lowering the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and under mild, often aqueous, conditions.[3] The resulting triazole ring is chemically stable and serves as an excellent, isosteric mimic of an amide bond, minimizing perturbation of the peptide's structure and function.[9][11]
Experimental Workflow: On-Resin vs. Solution Phase CuAAC
Caption: Comparison of On-Resin and Solution-Phase CuAAC workflows.
Protocol 2: On-Resin CuAAC Labeling
Advantages: Simplifies purification as excess reagents are washed away before peptide cleavage. Considerations: Requires compatibility of the azide-containing molecule with the resin and cleavage conditions.
Materials and Reagents:
-
Propargyl-tyrosine containing peptide-resin (from Protocol 1, before cleavage)
-
Azide-functionalized molecule of interest (e.g., Azido-PEG, fluorescent azide dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent: DMF/Water or t-BuOH/Water mixture
| Reagent | Concentration/Amount | Purpose |
| Peptide-Resin | 1 equivalent | Alkyne source |
| Azide Molecule | 5-10 equivalents | Azide source for cycloaddition |
| CuSO₄ | 0.5-1 equivalent | Copper(II) source (catalyst precursor) |
| Sodium Ascorbate | 2-5 equivalents | Reducing agent to generate active Cu(I) |
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in the chosen reaction solvent (e.g., DMF/H₂O 4:1) for 30 minutes.
-
Prepare Reagent Solutions:
-
Dissolve the azide molecule in the reaction solvent.
-
Prepare fresh aqueous solutions of CuSO₄ and sodium ascorbate.
-
-
Reaction Setup:
-
Add the azide solution to the swollen resin.
-
Add the sodium ascorbate solution, followed by the CuSO₄ solution. The order is critical to ensure the reducing agent is present to generate Cu(I) immediately.
-
-
Incubation: Gently agitate the reaction mixture at room temperature for 4-12 hours. Monitor reaction completion by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.
-
Washing: After the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF, water, and DCM to remove all traces of copper and excess reagents.
-
Cleavage and Purification: Proceed with the cleavage and purification steps as described in Protocol 1 (steps 10-11).
Method 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC, making it ideal for applications in living systems or where copper toxicity is a concern.[3][] The reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne is released upon reaction with an azide, driving the reaction forward without the need for a catalyst.[] For labeling with this compound, the roles are reversed: the peptide contains the alkyne, and the labeling reagent is an azide that reacts with a strained alkyne probe post-translationally, or more commonly, the peptide is modified with an azide to react with a strained alkyne. However, for direct labeling of the propargyl group, a different strategy is needed, such as using a reagent that contains both a strained alkyne and another functional group for attachment. A more direct application involves peptides synthesized with an azide-containing amino acid, which then react with a strained alkyne probe.
Given the topic, we will focus on the reaction of the propargyl group. While SPAAC traditionally involves a strained alkyne, the principles of bioorthogonal, catalyst-free ligation are key. For the propargyl group, the relevant copper-free reaction would be with a strained azide, though this is less common. The more standard approach for copper-free labeling is to incorporate an azide-bearing amino acid into the peptide and react it with a strained alkyne like DBCO-fluorophore.[14][15]
For the purpose of this guide, we will describe a standard SPAAC protocol where a peptide containing an azide is labeled with a strained alkyne, as this represents the most common and practical copper-free click chemistry application.
Protocol 3: Solution-Phase SPAAC Labeling
This protocol assumes a peptide has been synthesized with an azide-containing amino acid (e.g., Fmoc-L-Lys(N₃)-OH) and will be labeled with a strained alkyne probe.
Causality Behind the Method: The high ring strain of cyclooctynes provides the thermodynamic driving force for the reaction to proceed spontaneously with azides at physiological temperatures and pH without any catalyst.[] This bioorthogonality—reacting specifically with the azide without interfering with other biological functional groups—is the primary advantage of SPAAC for in vitro and in vivo studies.[][16]
Materials and Reagents:
-
Purified azide-containing peptide
-
Strained alkyne probe (e.g., DBCO-PEG-Biotin, BCN-Fluorophore)
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other biocompatible buffer
| Reagent | Concentration/Amount | Purpose |
| Azide-Peptide | 1 equivalent | Azide source |
| Strained Alkyne | 1.5-3 equivalents | Strained alkyne for catalyst-free reaction |
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified azide-containing peptide in the reaction buffer (e.g., PBS).
-
Reagent Addition: Add the strained alkyne probe to the peptide solution. If the probe is not water-soluble, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO before adding to the aqueous peptide solution.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction kinetics can vary depending on the specific strained alkyne used.[17]
-
Monitoring: Monitor the reaction progress by LC-MS to observe the consumption of the starting peptide and the formation of the labeled product.
-
Purification: Once the reaction is complete, purify the labeled peptide from excess unreacted probe using RP-HPLC or size-exclusion chromatography.[18]
Part 3: Applications and Concluding Remarks
The ability to incorporate a propargyl handle into peptides via this compound opens a vast array of possibilities for researchers.
-
Fluorescent Labeling: Attaching fluorescent dyes allows for the visualization and tracking of peptides in cellular systems.[2]
-
Drug Conjugation: Peptides can be conjugated to cytotoxic drugs to create targeted delivery systems for diseases like cancer.[4]
-
Biomolecule Immobilization: Peptides can be clicked onto surfaces or nanoparticles for diagnostic and material science applications.[15]
-
Probing Protein-Protein Interactions: Attaching biotin or other affinity tags enables the study of binding partners through pull-down assays.[2]
The choice between CuAAC and SPAAC is dictated by the specific application. CuAAC is often faster and uses less expensive reagents, making it suitable for many in vitro applications.[4] SPAAC's copper-free nature makes it the superior choice for experiments involving live cells or animals where copper toxicity is a concern.[3][]
By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently employ this compound to create precisely labeled peptides, advancing their research in basic science and therapeutic development.
References
-
Thompson, R. E., & Muir, T. W. (2015). Azide-rich peptides via an on-resin diazotransfer reaction. Biopolymers, 104(4), 419-26. [Link]
-
Dahan, A., & Gati, I. (2013). Peptide conjugation via CuAAC 'click' chemistry. Molecules, 18(11), 13148-74. [Link]
-
Thompson, R. E., & Muir, T. W. (2015). Azide-rich peptides via an on-resin diazotransfer reaction. PubMed, [Link]
-
Gilon, C., et al. (2018). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. Current Topics in Medicinal Chemistry, 18(7), 591-610. [Link]
-
Jaworski, J., & Schepartz, A. (2011). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry, 22(8), 1547-1553. [Link]
-
Dahan, A., & Gati, I. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. PMC - NIH. [Link]
-
RSC Publishing. (2023). Simple purification of small-molecule-labelled peptides via palladium enolate formation from β-ketoamide tags. RSC Publishing. [Link]
-
Wang, X., et al. (2014). Peptide-decorated gold nanoparticles via strain-promoted azide-alkyne cycloaddition and post assembly deprotection. ResearchGate. [Link]
-
Ning, X., et al. (2010). Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition. Angewandte Chemie International Edition, 49(17), 3065-3068. [Link]
-
Wang, X., et al. (2014). Peptide-decorated gold nanoparticles via strain-promoted azide–alkyne cycloaddition and post assembly deprotection. RSC Advances, 4, 48937-48941. [Link]
-
QYAOBIO. (n.d.). Click Chemistry Peptides. QYAOBIO. [Link]
-
Rashidian, M., et al. (2013). Application of Strain-Promoted Azide-Alkyne Cycloaddition to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry, 24(9), 1547-1556. [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]
-
ResearchGate. (2015). Azide-Rich Peptides Via an On-Resin Diazotransfer Reaction. ResearchGate. [Link]
-
Valerio, R. M., et al. (1994). Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. International Journal of Peptide and Protein Research, 43(1), 39-46. [Link]
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. AAPPTec. [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. [Link]
-
Novabiochem®. (n.d.). Phosphopeptide Synthesis. Novabiochem®. [Link]
-
Barbas, C. F., et al. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Bioconjugate Chemistry, 24(6), 934-943. [Link]
-
Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Chem-Impex. (n.d.). This compound. Chem-Impex. [Link]
-
LifeTein. (2024). Click Chemistry in Peptide Synthesis. LifeTein. [Link]
-
Schuman, N., & Salic, A. (2016). Cell type–specific labeling of newly synthesized proteins by puromycin inactivation. Proceedings of the National Academy of Sciences, 113(50), 14289-14294. [Link]
-
Kumar, V., et al. (2022). Gold(I)-Mediated Rapid Cyclization of Propargylated Peptides via Imine Formation. Journal of the American Chemical Society, 144(11), 4883-4892. [Link]
-
ScienceOpen. (n.d.). Supporting Information. ScienceOpen. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Dong, S., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie International Edition, 55(31), 9044-9048. [Link]
-
El-Faham, A., et al. (2016). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. Molecules, 21(1), 88. [Link]
-
Lee, J., et al. (2018). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Materials, 30(39), 1705354. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Aralez Bio. (n.d.). Fmoc-O-propargyl-L-tyrosine. Aralez Bio eStore. [Link]
-
UT Arlington. (n.d.). Developing chemo-proteomics methods for tyrosine conjugation and studies of organometallic complexes of gold. MavMatrix. [Link]
-
Uttamapinant, C., et al. (2015). Chemical Tools for Temporally and Spatially Resolved Mass Spectrometry-Based Proteomics. Accounts of Chemical Research, 48(8), 2246-2254. [Link]
-
Wang, Y., et al. (2022). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society, 144(30), 13613-13623. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 1204595-05-0 [smolecule.com]
- 3. jpt.com [jpt.com]
- 4. lifetein.com [lifetein.com]
- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. Peptide Design: Principles & Methods | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. bachem.com [bachem.com]
- 10. bachem.com [bachem.com]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Peptide-decorated gold nanoparticles via strain-promoted azide–alkyne cycloaddition and post assembly deprotection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Fmoc-L-Tyr(propargyl)-OH in the Synthesis of Fluorescently Labeled Peptides
<
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of Fmoc-L-Tyr(propargyl)-OH, a versatile amino acid derivative, in the synthesis of fluorescently labeled peptides. We delve into the strategic incorporation of this non-canonical amino acid into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). Subsequently, we detail the bioorthogonal "click chemistry" reactions—Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—for site-specific fluorescent labeling. This document is intended for researchers, scientists, and drug development professionals seeking to create precisely labeled peptide probes for advanced biological studies.
Introduction: The Power of Precision in Peptide Labeling
Fluorescently labeled peptides are indispensable tools in biomedical research and drug development, enabling applications from in-vitro assays and cellular imaging to in-vivo tracking. The challenge, however, lies in achieving site-specific labeling that preserves the peptide's native structure and function. Traditional labeling methods, which often target common functional groups like primary amines (lysine, N-terminus), can result in heterogeneous products and potential disruption of biological activity.
This compound emerges as an elegant solution to this challenge.[1][2][3] It introduces a bioorthogonal propargyl group—a terminal alkyne—at a specific tyrosine residue within a peptide sequence.[1][4] This alkyne handle is chemically inert within biological systems but can be selectively reacted with an azide-modified fluorescent dye via "click chemistry".[5][6][7][8] This approach offers unparalleled control over the labeling site, ensuring a homogenous product with a precisely positioned fluorescent probe.
The two principal click chemistry reactions, CuAAC and the copper-free SPAAC, are highly efficient, stereospecific, and can be performed in aqueous environments, making them ideal for modifying complex biomolecules.[7][9][10][11][] This guide will provide the scientific rationale and step-by-step protocols to empower researchers to harness this powerful technology.
This compound: Properties and Handling
This compound is a derivative of L-tyrosine where the phenolic hydroxyl group is modified with a propargyl ether, and the alpha-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group.
-
Structure: C₂₇H₂₃NO₅
-
Molecular Weight: 441.5 g/mol [3]
-
Appearance: White to off-white solid[4]
-
Solubility: Soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[4]
-
Storage: Store at -20°C for long-term stability. The compound is stable for years when stored as a powder under these conditions.[13]
The Fmoc group provides robust protection during peptide chain elongation and is readily removed with a mild base (e.g., piperidine), compatible with standard SPPS protocols.[1][14] The propargyl ether linkage is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final peptide cleavage from the resin.[4]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain follows standard Fmoc/tBu SPPS methodology.[15][16] The key is to treat it as a standard protected amino acid during the coupling step.
Protocol 3.1: SPPS Coupling of this compound
This protocol assumes a standard manual or automated Fmoc SPPS workflow.
Materials:
-
Fmoc-Rink Amide or Wang resin (pre-loaded with the first amino acid)
-
This compound
-
Coupling Reagents: HBTU, HATU, or HCTU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the solution for 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminus.[15]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-4 eq.), and an equivalent amount of an activating agent like HOBt if required by the coupling reagent, in DMF.
-
Add the base (e.g., DIPEA, 6-8 eq.) to the activation mixture.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture via shaking or nitrogen bubbling for 1-2 hours at room temperature.[17]
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Steps 4-7) cycles for the subsequent amino acids in your sequence.
| Parameter | Recommendation | Rationale & E-E-A-T Insights |
| Coupling Reagent | HBTU, HATU, HCTU | These uronium/aminium-based reagents are highly efficient and minimize the risk of racemization, which is crucial for maintaining the stereochemical integrity of the peptide.[14][18] |
| Equivalents Used | 3-4 eq. Amino Acid | Using a molar excess ensures the reaction is driven to completion, maximizing coupling efficiency, especially for this sterically unique amino acid. |
| Solvent | Anhydrous DMF | DMF effectively swells the polystyrene resin, ensuring that reactive sites are accessible for efficient coupling.[14] The anhydrous nature prevents premature hydrolysis of activated esters. |
| Reaction Time | 1-2 hours | While many standard couplings are faster, providing ample time ensures high efficiency for this modified residue. Monitoring with a ninhydrin test is the ultimate arbiter of completion. |
Post-Synthetic Fluorescent Labeling via Click Chemistry
Once the peptide synthesis is complete, the resin-bound, alkyne-bearing peptide is ready for fluorescent labeling. This can be performed either while the peptide is still attached to the solid support ("on-resin") or after cleavage and purification ("in-solution").
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the "gold standard" of click chemistry, forming a stable 1,4-disubstituted triazole linkage between the alkyne and an azide-modified fluorophore.[7][9][10][19] The reaction requires a catalytic amount of Copper(I), which is typically generated in situ from a Copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[20][21]
Caption: Workflow for On-Resin CuAAC Labeling of Peptides.
Protocol 4.1.1: On-Resin CuAAC Labeling
Materials:
-
Alkyne-functionalized peptide on resin
-
Azide-modified fluorophore (e.g., Azide-TAMRA, Azide-FITC, Sulfo-Cy5 Azide)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (NaAsc)
-
Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous conditions.[22]
-
Solvent: DMF/H₂O or DMSO/H₂O mixture (e.g., 4:1 v/v)
Procedure:
-
Resin Preparation: Swell the alkyne-peptide resin in the chosen reaction solvent in a new vessel.
-
Prepare Reagent Mix:
-
In a separate vial, prepare the click solution. For a 0.1 mmol scale synthesis, a typical mixture would be:
-
Azide-fluorophore (5 eq., 0.5 mmol)
-
CuSO₄ (0.5 eq., 0.05 mmol)
-
Sodium Ascorbate (2.5 eq., 0.25 mmol)
-
TBTA (1 eq., 0.1 mmol)
-
-
Dissolve the components in the solvent system (e.g., 2 mL DMF, 0.5 mL H₂O). The sodium ascorbate should be added last to initiate the reduction of Cu(II) to the active Cu(I) state.[20]
-
-
Reaction: Add the click solution to the resin. Agitate the mixture, protected from light (as many fluorophores are light-sensitive), for 2-4 hours at room temperature.
-
Washing: After the reaction, drain the solution and wash the resin extensively with DMF, H₂O, DMF, and finally DCM. This removes copper salts and excess fluorophore.
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).[14][17]
-
Purification: Purify the crude fluorescent peptide using reverse-phase HPLC.[23][24]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free variant of click chemistry, making it ideal for applications where copper cytotoxicity is a concern, such as live-cell labeling.[7][11][][17] The reaction relies on the high ring strain of a cyclooctyne derivative (e.g., DBCO, BCN) to dramatically accelerate the reaction with an azide, eliminating the need for a catalyst.[11][17][25] For peptide labeling, this means reacting an azide-peptide with a strained alkyne-fluorophore or, less commonly, an alkyne-peptide with a strained azide-fluorophore.
Caption: Workflow for In-Solution SPAAC Labeling of Peptides.
Protocol 4.2.1: In-Solution SPAAC Labeling
This protocol is advantageous as it uses a purified peptide, leading to a cleaner reaction.
Materials:
-
Purified, lyophilized alkyne-peptide
-
Strained alkyne-fluorophore (e.g., DBCO-Sulfo-Cy5, BCN-FITC)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Co-solvent: DMSO or DMF (if needed to dissolve the fluorophore)
Procedure:
-
Peptide Dissolution: Dissolve the purified alkyne-peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Fluorophore Preparation: Prepare a concentrated stock solution of the DBCO- or BCN-functionalized fluorophore in DMSO.
-
Reaction: Add a slight molar excess (1.2-1.5 equivalents) of the fluorophore stock solution to the peptide solution.[17] Ensure the final concentration of the organic co-solvent is low (typically <10%) to maintain peptide solubility and integrity.[11]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. The reaction should be protected from light.
-
Purification: Purify the resulting fluorescently labeled peptide from excess fluorophore using reverse-phase HPLC.[11]
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Catalyst | Copper(I) required | None (Copper-Free) |
| Reaction Rate | Very fast (minutes to few hours) | Moderate (hours to 24h) |
| Bio-compatibility | Potentially cytotoxic due to copper; best for in vitro or on-resin. | Excellent; widely used for live-cell and in vivo applications.[11][] |
| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO) + Azide |
| Common Use Case | On-resin labeling, in-solution labeling of purified biomolecules. | Labeling in complex biological media, live-cell imaging. |
Purification and Characterization
Purification by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying fluorescently labeled peptides.[17][23][24][26]
Protocol 5.1.1: HPLC Purification
-
System: Preparative or semi-preparative HPLC system with a UV detector.
-
Column: C18 stationary phase.
-
Solvents:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in H₂O.
-
Solvent B: 0.1% TFA in Acetonitrile (ACN).[24]
-
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., H₂O/ACN mixture).
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30-40 minutes).
-
Monitor the elution using two wavelengths: ~220 nm for the peptide backbone and the specific absorbance maximum for the chosen fluorophore (e.g., ~550 nm for TAMRA, ~650 nm for Cy5).[23]
-
Collect fractions corresponding to the peak that absorbs at both wavelengths.
-
Combine pure fractions and lyophilize to obtain the final product as a powder.[24]
-
Characterization
Mass Spectrometry (MS):
-
Purpose: To confirm the identity and purity of the final product.
-
Technique: Use Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) to determine the molecular weight. The observed mass should match the calculated mass of the fluorescently labeled peptide.[23][27][28]
Fluorescence Spectroscopy:
-
Purpose: To confirm the functionality of the attached fluorophore.
-
Technique: Excite the purified peptide at the fluorophore's excitation maximum and record the emission spectrum. This confirms that the labeling process did not damage the dye.[29][30][31]
Conclusion
This compound provides a robust and elegant method for the site-specific incorporation of an alkyne handle into synthetic peptides. This functionality, combined with the efficiency and bioorthogonality of click chemistry, empowers researchers to create well-defined, homogenously labeled fluorescent peptides. The protocols detailed herein for SPPS incorporation, CuAAC, and SPAAC provide a validated framework for synthesizing high-quality probes essential for advancing our understanding of biological systems and accelerating drug discovery.
References
-
Azide conjugates - for Click chemistry - Interchim. (n.d.). Interchim. Retrieved January 19, 2026, from [Link]
-
CalFluor Azide Probes Click Chemistry Tools Portfolio. (n.d.). 2BScientific. Retrieved January 19, 2026, from [Link]
-
Yap, B., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(11), 13148-13174. Retrieved January 19, 2026, from [Link]
-
Fluorescent Dyes for Click Chemistry (azide and DBCO derivatives). (n.d.). SETA BioMedicals. Retrieved January 19, 2026, from [Link]
-
Li, J., et al. (2022). Photoactivatable Fluorogenic Azide-Alkyne Click Reaction: A Dual-Activation Fluorescent Probe. Chemistry – An Asian Journal, 17(17), e202200634. Retrieved January 19, 2026, from [Link]
-
Kandler, R., Das, S., & Nag, A. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. RSC Advances, 11(10), 5707-5715. Retrieved January 19, 2026, from [Link]
-
Yap, B., et al. (2013). Peptide conjugation via CuAAC 'click' chemistry. UQ eSpace. Retrieved January 19, 2026, from [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. Retrieved January 19, 2026, from [Link]
-
Kumar, A., et al. (2015). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. ACS Omega, 1(1), 1-6. Retrieved January 19, 2026, from [Link]
-
Kim, C. H., et al. (2012). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Bioconjugate Chemistry, 23(9), 1873-1880. Retrieved January 19, 2026, from [Link]
-
Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. (n.d.). GenScript. Retrieved January 19, 2026, from [Link]
-
Characterization of Green Fluorescent Proteins by 193 nm Ultraviolet Photodissociation Mass Spectrometry. (2016). Journal of the American Society for Mass Spectrometry, 27(4), 624-633. Retrieved January 19, 2026, from [Link]
-
Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. (2024). ACS Organic & Inorganic Au. Retrieved January 19, 2026, from [Link]
-
Parallel Detection of Intrinsic Fluorescence from Peptides and Proteins for Quantification during Mass Spectrometric Analysis. (2011). Analytical Chemistry, 83(6), 2245-2252. Retrieved January 19, 2026, from [Link]
-
Stepwise triple-click functionalization of synthetic peptides. (2018). Organic & Biomolecular Chemistry, 16(32), 5844-5849. Retrieved January 19, 2026, from [Link]
-
Can FITC-labeled peptides be purified other than HPLC? (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues. (2021). Molecules, 26(16), 4991. Retrieved January 19, 2026, from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). Methods in Molecular Biology, 1146, 3-26. Retrieved January 19, 2026, from [Link]
-
Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. (2016). Topics in Current Chemistry, 374(1), 15. Retrieved January 19, 2026, from [Link]
-
Fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry. (2012). Electrophoresis, 33(12), 1785-1793. Retrieved January 19, 2026, from [Link]
-
Peptide Purification. (n.d.). AAPPTec. Retrieved January 19, 2026, from [Link]
-
Peptide Conjugation via CuAAC 'Click' Chemistry. (2013). MDPI. Retrieved January 19, 2026, from [Link]
-
Solid Phase Fluorescent Labeling of Peptides. (2008). Organic & Biomolecular Chemistry, 6(15), 2745-2751. Retrieved January 19, 2026, from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3111-3121. Retrieved January 19, 2026, from [Link]
-
(PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved January 19, 2026, from [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. (2005). Journal of Peptide Science, 11(1), 1-26. Retrieved January 19, 2026, from [Link]
-
Kinetics for the coupling of Fmoc-Gly-OH onto H-Pro-Phe-Ala-CTR using... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1204595-05-0 [chemicalbook.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. Buy this compound | 1204595-05-0 [smolecule.com]
- 5. interchim.fr [interchim.fr]
- 6. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. chempep.com [chempep.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mesalabs.com [mesalabs.com]
- 19. UQ eSpace [espace.library.uq.edu.au]
- 20. interchim.fr [interchim.fr]
- 21. mdpi.com [mdpi.com]
- 22. broadpharm.com [broadpharm.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. peptide.com [peptide.com]
- 25. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Characterization of Green Fluorescent Proteins by 193 nm Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. mdpi.com [mdpi.com]
- 31. An accurate proteomic quantification method: fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Fmoc Deprotection of Propargylated Tyrosine Residues in Solid-Phase Peptide Synthesis
Introduction
The site-specific incorporation of bioorthogonal functional groups into peptides is a powerful strategy in chemical biology and drug development. Propargylated amino acids, particularly O-propargyl-tyrosine, serve as versatile handles for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the precise attachment of various moieties, including fluorophores, imaging agents, and polyethylene glycol (PEG) chains. The success of solid-phase peptide synthesis (SPPS) incorporating these modified residues hinges on the judicious selection of protecting group strategies and reaction conditions that preserve the integrity of both the peptide backbone and the unique side-chain functionality.
This application note provides a detailed protocol for the deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group from O-propargyl-tyrosine residues within a growing peptide chain on a solid support. We will delve into the mechanistic underpinnings of Fmoc removal, the stability of the propargyl ether linkage under these conditions, and provide both standard and optimized protocols. Furthermore, a comprehensive troubleshooting guide is included to address common challenges encountered during the synthesis of peptides containing this valuable non-canonical amino acid.
Core Principles of Fmoc Deprotection
The removal of the Fmoc group is a critical iterative step in SPPS. It proceeds through a base-catalyzed β-elimination mechanism.[1] A secondary amine, most commonly piperidine, abstracts the acidic proton at the C9 position of the fluorenyl ring system. This initiates an elimination reaction that liberates the free N-terminal amine of the peptide, carbon dioxide, and the highly reactive dibenzofulvene (DBF). The excess secondary amine in the reaction mixture then acts as a scavenger, trapping the DBF to form a stable adduct, which is subsequently washed away from the solid support.[2]
Stability of the O-Propargyl Group
A primary concern when working with modified amino acids is the stability of the unique side-chain functionality to the various reagents used in SPPS. The O-propargyl group of tyrosine is a propargyl ether. This linkage is generally stable under the standard conditions of Fmoc-based SPPS, which includes repeated treatments with piperidine for Fmoc deprotection and strong acid, such as trifluoroacetic acid (TFA), for the final cleavage of the peptide from the resin.[3] This stability is a key advantage, as it allows for the incorporation of the propargyl handle without the need for an additional orthogonal protecting group on the alkyne itself.
Comparative Analysis of Deprotection Reagents
While 20% piperidine in N,N-dimethylformamide (DMF) is the gold standard for Fmoc deprotection, alternative reagents can offer advantages in terms of reaction time and minimizing side reactions, particularly in "difficult" sequences prone to aggregation.[1][4]
| Reagent(s) | Concentration | Deprotection Time | Advantages | Disadvantages | Reference(s) |
| Piperidine | 20% in DMF | 5-20 min | Well-established, reliable, and effective for most sequences. | Can promote aspartimide and diketopiperazine formation in susceptible sequences.[5] | [1][6] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 5-20 min | Similar efficacy to piperidine with potentially reduced toxicity. | Similar propensity for side reactions as piperidine. | [5] |
| Piperazine/DBU | 2% DBU, 5% Piperazine in DMF/NMP | 1-5 min | Significantly faster deprotection, can mitigate aggregation. | DBU is a non-nucleophilic base and requires a scavenger like piperazine to trap DBF. Can be more aggressive and may not be suitable for all sensitive residues. | [7] |
Experimental Protocols
Materials and Reagents
-
Fmoc-protected peptide-resin containing O-propargyl-tyrosine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
4-Methylpiperidine (4-MP), peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Dichloromethane (DCM), ACS grade
-
Kaiser test kit
-
HPLC system for reaction monitoring (optional)
-
Mass spectrometer for peptide characterization
Standard Fmoc Deprotection Protocol
This protocol is suitable for most peptide sequences containing O-propargyl-tyrosine.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a fritted syringe or an automated peptide synthesizer vessel.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 3-5 minutes.
-
Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional but Recommended): A Kaiser test can be performed on a small sample of the resin beads to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.
Optimized (Accelerated) Fmoc Deprotection Protocol
This protocol is beneficial for sequences prone to aggregation or when faster cycle times are desired.
-
Resin Swelling: Swell the peptide-resin in DMF as described in the standard protocol.
-
Deprotection: Drain the DMF and add a solution of 2% DBU and 5% piperazine in DMF. Agitate for 1-2 minutes. Repeat this step one more time.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to remove all traces of the deprotection reagents.
-
Monitoring: Perform a Kaiser test to confirm complete deprotection.
Experimental Workflow Diagram
Caption: General workflow for the Fmoc deprotection of a peptide-resin.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Positive Kaiser test is weak or negative) | 1. Peptide aggregation hindering reagent access. 2. Insufficient deprotection time or reagent volume. 3. Steric hindrance from bulky adjacent amino acids. | 1. Switch to the optimized (accelerated) protocol using DBU/piperazine. 2. Increase the deprotection time in the standard protocol (e.g., to 2 x 15 minutes). 3. Perform a third deprotection step. 4. Consider using a more polar solvent like N-methyl-2-pyrrolidone (NMP) or adding a small percentage of a chaotropic agent. |
| Low Yield of Final Peptide | 1. Cumulative incomplete deprotection over many cycles. 2. Loss of peptide from the resin due to instability of the linker to the deprotection conditions (unlikely with standard linkers). | 1. Ensure complete deprotection at each step using the Kaiser test. 2. For long or difficult sequences, consider double coupling after deprotection to ensure complete acylation of all free amines. 3. Verify the stability of your linker to the chosen deprotection conditions. |
| Presence of Deletion Sequences in Final Product (Mass Spectrometry Analysis) | Incomplete deprotection at one or more cycles, leading to the subsequent amino acid not being coupled. | 1. Implement routine monitoring of deprotection (e.g., Kaiser test). 2. Increase deprotection times or switch to a more potent deprotection cocktail for known difficult couplings. |
| Side Reactions of the Propargyl Group (e.g., unexpected mass adducts) | While generally stable, prolonged exposure to very harsh basic conditions or contaminants could potentially lead to side reactions. | 1. Ensure high purity of all reagents and solvents. 2. Use the minimum deprotection time necessary for complete Fmoc removal. 3. Characterize any unexpected products by high-resolution mass spectrometry and tandem MS (MS/MS) to identify the nature of the modification. |
Conclusion
The Fmoc deprotection of O-propargyl-tyrosine residues can be achieved efficiently and without compromising the integrity of the alkyne functionality using standard solid-phase peptide synthesis protocols. The choice between a standard piperidine-based protocol and an accelerated DBU-based method will depend on the specific peptide sequence and the propensity for on-resin aggregation. Careful monitoring of the deprotection step is crucial to ensure high yields and purity of the final propargylated peptide. The robust nature of the O-propargyl-tyrosine side chain makes it an excellent tool for the synthesis of custom peptides destined for a wide array of applications in chemical biology and drug discovery.
References
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Fields, C. G., et al. (1997). Study on the synthesis and characterization of peptides containing phosphorylated tyrosine. Peptide Science, 47(5), 399-413.
-
Luna, O., Gomez, J. A., Cárdenas, C., Gúzman, F., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1541. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting Aspartimide Formation in Fmoc-Based Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148.
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Cyclic Peptides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing Fmoc-L-Tyr(propargyl)-OH
An In-Depth Technical Guide
Introduction
Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced metabolic stability, increased potency, and improved receptor selectivity compared to their linear counterparts.[1][2][3] A variety of strategies exist for peptide macrocyclization, including head-to-tail, terminus-to-side-chain, and side-chain-to-side-chain linkages.[4][5][6] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly efficient method for creating a stable triazole linkage within the peptide backbone.[7][8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of side-chain to side-chain cyclized peptides using Fmoc-L-Tyr(propargyl)-OH. This versatile amino acid derivative serves as a key building block to introduce the necessary alkyne functionality for the CuAAC reaction.[10] We will detail the core principles, provide step-by-step protocols for both on-resin and solution-phase cyclization, and discuss the essential analytical techniques for characterization.
Core Principles and Strategic Overview
The strategy hinges on the incorporation of two key non-canonical amino acids into the peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS):
-
An Alkyne-Bearing Residue: This compound provides a terminal alkyne on a tyrosine side chain. The aromatic nature of tyrosine offers a rigid scaffold, making it an excellent platform for introducing the alkyne.[11]
-
An Azide-Bearing Residue: An amino acid with an azide-functionalized side chain, such as Fmoc-L-Lys(N₃)-OH or Fmoc-L-Orn(N₃)-OH , is incorporated at another position in the sequence.
Once the linear peptide containing both the alkyne and azide moieties is assembled, the cyclization is induced via CuAAC. This reaction forms a chemically inert and structurally stable 1,4-disubstituted 1,2,3-triazole ring, effectively locking the peptide into a cyclic conformation.[1][8] The reaction is highly chemoselective and can be performed under mild conditions, compatible with the complex functionalities present in peptides.[9] The overall workflow is depicted below.
Caption: Overall workflow for cyclic peptide synthesis.
PART 1: Synthesis of the Linear Peptide Precursor
This protocol details the assembly of the linear peptide on a solid support using automated or manual Fmoc-SPPS.
Experimental Protocol: Fmoc-SPPS
-
Resin Preparation:
-
Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents relative to resin loading). For standard residues, as well as for This compound and Fmoc-L-Lys(N₃)-OH , dissolve the amino acid, HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add N,N-Diisopropylethylamine (DIEA) (8 eq.) and allow to activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Scientist's Note: The efficiency of each coupling step should be monitored. A Kaiser test can be performed to detect any unreacted primary amines. If the test is positive, a second coupling may be necessary.
-
-
Capping (Optional):
-
To block any unreacted amines and prevent the formation of deletion sequences, the resin can be treated with a solution of acetic anhydride and DIEA in DMF after the coupling step.
-
-
Washing:
-
After coupling, drain the reaction vessel and wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation:
-
Repeat steps 2-5 for each amino acid in the sequence until the full linear peptide is assembled.
-
Data Presentation: Reagents for SPPS
| Reagent | Purpose | Typical Molarity/Concentration |
| Rink Amide Resin | Solid support for peptide amide synthesis | 0.4 - 0.8 mmol/g |
| DMF | Primary solvent | - |
| 20% Piperidine in DMF | Fmoc deprotection agent | 20% (v/v) |
| Fmoc-Amino Acids | Building blocks | 4 equivalents |
| HBTU/HOBt | Coupling activators | 3.9 / 4.0 equivalents |
| DIEA | Base for activation and neutralization | 8 equivalents |
PART 2: On-Resin Cyclization via CuAAC
Performing the cyclization while the peptide is still attached to the solid support is often advantageous as it minimizes intermolecular side reactions and simplifies purification.[2][12]
Experimental Protocol: On-Resin CuAAC
-
Resin Preparation:
-
After the final Fmoc deprotection of the N-terminal amino acid, wash the fully assembled linear peptide-resin thoroughly with DMF and DCM.
-
Swell the resin in nitrogen-sparged DMSO for at least 15 minutes.
-
-
Preparation of Click-Cyclization Solution:
-
Causality: The Cu(I) catalyst is sensitive to oxidation. Therefore, all solutions should be prepared with degassed solvents and maintained under an inert atmosphere (Nitrogen or Argon).
-
In a separate vessel, prepare the cyclization cocktail. For a 0.1 mmol scale synthesis, dissolve Copper(I) Bromide (CuBr, 5 eq.), and Sodium Ascorbate (10 eq.) in a 2:1 mixture of DMSO and water.
-
Scientist's Note: Sodium ascorbate acts as a reducing agent to maintain copper in its active Cu(I) state. Ligands such as TBTA or DIPEA can be added to stabilize the catalyst and improve reaction efficiency.
-
-
Cyclization Reaction:
-
Drain the DMSO from the resin.
-
Add the freshly prepared CuAAC cocktail to the resin.
-
Seal the reaction vessel and agitate gently at room temperature for 12-24 hours.
-
Monitor the reaction progress by cleaving a small amount of resin, purifying the peptide, and analyzing it via LC-MS to observe the conversion of the linear precursor to the cyclic product.
-
-
Post-Reaction Washing:
-
Drain the reaction solution.
-
Wash the resin extensively to remove copper salts. A typical wash sequence is: 0.5% Sodium diethyldithiocarbamate in DMF (3x, to chelate copper), DMF (5x), DCM (5x).
-
Dry the resin under vacuum.
-
Caption: Workflow for on-resin CuAAC peptide cyclization.
PART 3: Cleavage, Purification, and Characterization
Experimental Protocol: Cleavage and Purification
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v) for 2-4 hours at room temperature. This simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Lyophilize the crude peptide pellet to obtain a dry powder.
-
-
Purification:
Data Presentation: Typical RP-HPLC Gradient
| Time (min) | % Solvent B (Acetonitrile + 0.1% TFA) | % Solvent A (Water + 0.1% TFA) |
| 0-5 | 5 | 95 |
| 5-35 | 5 -> 65 | 95 -> 35 |
| 35-40 | 65 -> 95 | 35 -> 5 |
| 40-45 | 95 | 5 |
Characterization of the Final Product
Accurate characterization is crucial to confirm the identity and purity of the synthesized cyclic peptide.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
This is the primary tool to confirm the successful synthesis.[15] The molecular weight of the cyclic product should match the theoretical mass. It will also be identical to the mass of the linear precursor, so retention time is key for differentiation. The cyclic peptide typically elutes earlier than its linear counterpart on RP-HPLC due to a more compact structure.
-
-
Tandem Mass Spectrometry (MS/MS):
Data Presentation: Expected Analytical Results
| Technique | Expected Result | Purpose |
| Analytical RP-HPLC | A single, sharp peak | Assess purity (>95%) |
| LC-MS | Observed mass matches theoretical mass | Confirm molecular weight |
| MS/MS | Fragmentation pattern consistent with sequence | Sequence verification |
PART 4: Alternative Workflow - Solution-Phase Cyclization
While on-resin cyclization is often preferred, solution-phase cyclization can be a viable alternative, particularly for sequences prone to aggregation on the solid support.[18][19]
Experimental Protocol: Solution-Phase CuAAC
-
Cleavage of Linear Peptide: Synthesize the linear peptide precursor as described in Part 1. Cleave the peptide from the resin while keeping the side-chain protecting groups intact (if a highly acid-labile resin like 2-chlorotrityl is used).
-
Purification: Purify the linear, side-chain-protected peptide by RP-HPLC.
-
Cyclization:
-
Dissolve the purified linear peptide in a suitable solvent (e.g., DMF or a DMSO/water mixture) at a high dilution (typically <1 mM).
-
Causality: High dilution is critical to favor the intramolecular cyclization reaction over intermolecular oligomerization.[4]
-
Add the CuAAC reagents (e.g., CuSO₄, Sodium Ascorbate) to the peptide solution under an inert atmosphere.
-
Stir at room temperature for 12-24 hours.
-
-
Final Deprotection and Purification: Once the reaction is complete, remove the side-chain protecting groups using a strong acid cocktail (e.g., 95% TFA). Purify the final cyclic peptide by RP-HPLC as previously described.
Conclusion
The use of This compound in combination with an azide-containing amino acid provides a powerful and versatile platform for the synthesis of cyclic peptides. The copper-catalyzed azide-alkyne cycloaddition offers a highly efficient and bioorthogonal method for macrocyclization, yielding stable and conformationally constrained peptides. The detailed protocols and workflows presented in this guide provide researchers with a robust framework to successfully synthesize and characterize these valuable molecules for applications in drug discovery and chemical biology.
References
-
Bock, V., et al. (2022). Three Methods for the Solution Phase Synthesis of Cyclic Peptides. Methods in Molecular Biology. Available at: [Link]
-
Jadhav, S., et al. (2019). Click Chemistry for Cyclic Peptide Drug Design. Methods in Molecular Biology. Available at: [Link]
-
Bock, V., et al. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology. Available at: [Link]
-
Bock, V. D., et al. (2006). Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides. Organic Letters. Available at: [Link]
-
QYAOBIO. (N.D.). Click Chemistry in Peptide Synthesis. Available at: [Link]
-
Hao, Y., et al. (2016). Click Chemistry in Peptide-Based Drug Design. Molecules. Available at: [Link]
-
Aapptec Peptides. (N.D.). Technical Support Information Bulletin 1300 - Click Cyclization on Resin. Available at: [Link]
-
Springer Nature Experiments. (2014). Three Methods for Peptide Cyclization Via Lactamization. Available at: [Link]
-
ResearchGate. (2013). How to purify polar cyclic peptides?. Available at: [Link]
-
Ontores. (N.D.). Peptide Synthesis for Cyclic Peptides: Methods and Applications. Available at: [Link]
-
SOAR @ WSU. (N.D.). Isolating cyclic peptides from linear peptides with a thioester resin. Available at: [Link]
-
RSC Publishing. (N.D.). On-resin peptide macrocyclization using thiol–ene click chemistry. Available at: [Link]
-
NIH. (N.D.). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Available at: [Link]
-
Biotage. (N.D.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Available at: [Link]
-
BiotechPack. (N.D.). Method for Determining the Sequence of Cyclic Peptides. Available at: [Link]
-
Royal Society of Chemistry. (N.D.). Mass Spectrometric Analysis of Cyclic Peptides. Available at: [Link]
-
Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Available at: [Link]
-
AAPPTec. (N.D.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Available at: [Link]
-
McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron letters. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. Available at: [Link]
-
Protein Metrics Support. (2024). Cyclic Peptide Analysis. Available at: [Link]
-
ResearchGate. (2020). How to purify cyclic peptides?. Available at: [Link]
-
Bolarinwa, O., et al. (2022). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules. Available at: [Link]
-
ResearchGate. (2003). Synthesis of cyclic peptides through hydroxyl side-chain anchoring. Available at: [Link]
- Google Patents. (2008). Methods for the synthesis of cyclic peptides.
-
ResearchGate. (2003). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. Available at: [Link]
-
NIH. (2023). Methodology of stable peptide based on propargylated sulfonium. Available at: [Link]
-
ResearchGate. (2001). Strategies for the Synthesis of Cyclic Peptides. Available at: [Link]
-
NIH. (2017). Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)–H activation. Available at: [Link]
-
AAPPTec. (N.D.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
AAPPTec. (N.D.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
NIH. (N.D.). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 6. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry for Cyclic Peptide Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qyaobio.com [qyaobio.com]
- 9. mdpi.com [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
- 15. Method for Determining the Sequence of Cyclic Peptides [en.biotech-pack.com]
- 16. books.rsc.org [books.rsc.org]
- 17. support.proteinmetrics.com [support.proteinmetrics.com]
- 18. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclic Peptide Cyclization: Methods, Enzymes & Optimization - Creative Peptides [creative-peptides.com]
Precision in Potency: A Guide to Fmoc-L-Tyr(propargyl)-OH for Site-Specific Antibody-Drug Conjugate Synthesis
Introduction: The Imperative for Homogeneity in Antibody-Drug Conjugates
Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[][2] This synergy, however, is critically dependent on the precise control over the drug's attachment to the antibody. Traditional conjugation methods, which target endogenous lysine or cysteine residues, often result in heterogeneous mixtures of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites.[3][4][5] This heterogeneity can lead to unpredictable pharmacokinetics, efficacy, and toxicity profiles, complicating their clinical development and therapeutic performance.[6][7][8]
Site-specific conjugation has emerged as a powerful strategy to overcome these limitations, enabling the production of homogeneous ADCs with a defined DAR and specific drug placement.[6][9][10] The incorporation of non-canonical amino acids (ncAAs) with bioorthogonal functionalities into the antibody backbone provides an elegant and robust method for achieving this precision.[3][4][11][12] This application note provides a detailed guide to the use of Fmoc-L-Tyr(propargyl)-OH, a tyrosine derivative bearing a terminal alkyne group, for the generation of site-specific ADCs through "click chemistry".[13][14] We will delve into the rationale behind this approach, provide detailed protocols for its implementation, and discuss the characterization of the resulting homogeneous ADC.
The Role of this compound: A Gateway to Bioorthogonal Ligation
This compound is a key building block for introducing a bioorthogonal alkyne handle into the antibody sequence.[13][14] The propargyl group, a stable terminal alkyne, is chemically inert within biological systems, preventing off-target reactions.[14] Its presence at a specific, genetically encoded position on the antibody allows for a highly selective reaction with an azide-functionalized payload via azide-alkyne cycloaddition, a cornerstone of "click chemistry".[15][16]
The Fmoc protecting group on the α-amine of the amino acid is readily cleaved under mild basic conditions, making it highly compatible with standard solid-phase peptide synthesis (SPPS) protocols for generating antibody fragments or for incorporation into proteins in cell-free expression systems.[13] For full-length antibody expression in mammalian cells, a cognate aminoacyl-tRNA synthetase/tRNA pair is required to incorporate the ncAA in response to a specific codon, typically a stop codon like UAG (amber).[11][17]
Workflow for Site-Specific ADC Generation using this compound
The overall process can be conceptualized in three main stages:
Caption: Overall workflow for creating a site-specific ADC.
Experimental Protocols
Part 1: Incorporation of Propargyl-Tyrosine into the Antibody
The site-specific incorporation of propargyl-tyrosine can be achieved through either cell-free protein synthesis or mammalian cell expression systems. The choice of system depends on the desired scale of production and the specific antibody format.
A. Cell-Free Protein Synthesis (CFPS)
CFPS offers a rapid and flexible platform for producing antibodies or antibody fragments containing ncAAs.[17][18]
Protocol: CFPS for Propargyl-Tyrosine Incorporation
-
Template Preparation: Prepare a DNA template (plasmid or linear) encoding the antibody chain with an in-frame amber stop codon (TAG) at the desired conjugation site.
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following components of a commercial E. coli CFPS kit:
-
Cell-free extract
-
Reaction buffer
-
Amino acid mixture lacking tyrosine
-
This compound (or its unprotected form, L-propargyl-tyrosine)
-
Orthogonal aminoacyl-tRNA synthetase (aaRS) for propargyl-tyrosine
-
Orthogonal tRNA with a CUA anticodon
-
DNA template
-
-
Incubation: Incubate the reaction mixture at the recommended temperature (typically 30-37°C) for 2-4 hours.
-
Purification: Purify the expressed antibody using standard affinity chromatography (e.g., Protein A for IgG).
B. Mammalian Cell Expression
For the production of full-length, glycosylated antibodies, a stable mammalian cell line co-expressing the orthogonal aaRS/tRNA pair is required.[11]
Protocol: Mammalian Cell Expression
-
Vector Construction:
-
Clone the heavy and light chain genes of the antibody into a mammalian expression vector. Introduce a TAG codon at the desired site in the heavy or light chain.
-
Clone the genes for the evolved propargyl-tyrosyl-tRNA synthetase (pTyrRS) and its corresponding tRNA into a separate mammalian expression vector.
-
-
Transfection and Selection: Co-transfect a suitable mammalian host cell line (e.g., CHO, HEK293) with both expression vectors. Select for stable integrants using appropriate selection markers.
-
Expression: Culture the stable cell line in media supplemented with L-propargyl-tyrosine. Induce protein expression if using an inducible promoter system.
-
Purification: Harvest the cell culture supernatant and purify the secreted antibody using Protein A affinity chromatography.
Part 2: Azide-Alkyne Cycloaddition ("Click Chemistry")
With the alkyne-functionalized antibody in hand, the next step is to conjugate the azide-modified cytotoxic payload. This can be achieved through two primary click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[19][][21]
Caption: Comparison of CuAAC and SPAAC conjugation reactions.
A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole linkage.[19][22][]
Protocol: CuAAC Conjugation [16]
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), a copper-stabilizing ligand such as THPTA (e.g., 250 mM in water), and a reducing agent like sodium ascorbate (e.g., 500 mM in water, freshly prepared).
-
Dissolve the azide-functionalized payload in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the azide-payload to the antibody solution (typically at a 5-10 molar excess).
-
Prepare a premix of CuSO₄ and THPTA (1:5 molar ratio).
-
Add the CuSO₄/THPTA premix to the antibody-payload mixture to a final copper concentration of 100-200 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2-5 mM.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted payload and reaction components.
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a metal-free alternative to CuAAC, which is advantageous for applications where copper cytotoxicity is a concern.[][24] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[24]
Protocol: SPAAC Conjugation
-
Reagent Preparation: Dissolve the DBCO-functionalized payload in a suitable solvent (e.g., DMSO).
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the DBCO-payload to the antibody solution (typically at a 3-5 molar excess).
-
-
Incubation: Incubate the reaction at room temperature or 37°C for 4-12 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the ADC using SEC or TFF.
| Parameter | CuAAC | SPAAC |
| Catalyst | Copper(I) | None (metal-free) |
| Reaction Rate | Generally faster | Can be slower, dependent on the strained alkyne |
| Reagents | CuSO₄, reducing agent, ligand | Strained cyclooctyne (e.g., DBCO) |
| Cytotoxicity | Potential for copper-induced protein damage | Generally considered more biocompatible |
| Payload | Azide-functionalized | Strained alkyne-functionalized |
Table 1. Comparison of CuAAC and SPAAC for ADC Synthesis.
Part 3: Characterization of the Site-Specific ADC
Thorough characterization is essential to confirm the homogeneity and integrity of the synthesized ADC.[6]
A. Drug-to-Antibody Ratio (DAR) Determination
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the payload is typically hydrophobic, species with different numbers of conjugated drugs will have distinct retention times, allowing for the quantification of the DAR.
-
Mass Spectrometry (MS): Native MS or LC-MS can be used to determine the exact mass of the ADC, from which the DAR can be calculated.[25][26] Middle-down mass spectrometry can also be employed to pinpoint the conjugation site.[27]
B. Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to detect the presence of aggregates or fragments. A homogeneous ADC should elute as a single, sharp peak.[26]
C. Antigen Binding Affinity
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques are used to measure the binding kinetics of the ADC to its target antigen, ensuring that the conjugation process has not compromised the antibody's binding affinity.[7]
D. In Vitro Cytotoxicity Assay
-
A cell-based assay is performed to evaluate the potency of the ADC against a cancer cell line that expresses the target antigen. This confirms that the conjugated payload retains its cytotoxic activity.
Troubleshooting and Expert Insights
-
Low Incorporation of Propargyl-Tyrosine:
-
CFPS: Ensure the purity and concentration of all components. Optimize the concentration of the ncAA and the orthogonal aaRS/tRNA pair.
-
Mammalian Cells: Verify the expression levels of the orthogonal aaRS and tRNA. Ensure adequate supplementation of L-propargyl-tyrosine in the culture medium.
-
-
Inefficient Conjugation:
-
CuAAC: Use freshly prepared sodium ascorbate. Ensure the ligand-to-copper ratio is optimal to prevent copper-mediated protein degradation.[28] Deoxygenate buffers to minimize oxidation of the Cu(I) catalyst.[22]
-
SPAAC: The reaction kinetics can be slower. Consider increasing the incubation time or temperature (up to 37°C). The choice of strained alkyne can also significantly impact the reaction rate.[29][30]
-
-
ADC Aggregation:
-
Hydrophobic payloads can increase the propensity for aggregation. Optimize the conjugation conditions (e.g., lower payload excess, shorter reaction time). Consider the inclusion of excipients in the formulation buffer to enhance stability. The conjugation site itself can influence aggregation.[31]
-
Conclusion
The use of this compound in conjunction with genetic code expansion and click chemistry provides a robust and versatile platform for the synthesis of homogeneous, site-specific antibody-drug conjugates.[3][4] This approach offers precise control over the location and stoichiometry of payload attachment, leading to ADCs with improved physicochemical and pharmacological properties.[3][4][5] The detailed protocols and insights provided in this application note are intended to equip researchers with the necessary tools to leverage this powerful technology for the development of next-generation targeted therapeutics.
References
- Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery.
-
Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. Proceedings of the National Academy of Sciences, 109(40), 16101–16106. Retrieved from [Link]
-
Rashidian, M., et al. (2013). Click Chemistry in Antibody-Drug Conjugates. Methods in Molecular Biology, 1045, 119-133. Retrieved from [Link]
-
Patterson, J. T., et al. (2018). Genetic Encoding of a Non-Canonical Amino Acid for the Generation of Antibody-Drug Conjugates Through a Fast Bioorthogonal Reaction. Methods in Molecular Biology, 1728, 245-267. Retrieved from [Link]
-
Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]
-
Proclinical. (2020). Click Chemistry Applied To Antibody Drug Conjugates In Clinical Development. Retrieved from [Link]
-
ADC Review. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Retrieved from [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075–1101. Retrieved from [Link]
-
Wang, Y., et al. (2019). Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis. mAbs, 11(6), 1076–1086. Retrieved from [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Retrieved from [Link]
-
Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. PubMed. Retrieved from [Link]
-
Yang, Y., et al. (2023). Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. Bioconjugate Chemistry. Retrieved from [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Retrieved from [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry, 21(5), 844–847. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. Retrieved from [Link]
-
Dommerholt, J., et al. (2011). Strain-promoted azide-alkyne cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Angewandte Chemie International Edition, 50(40), 9443–9446. Retrieved from [Link]
-
Zimmerman, E. S., et al. (2014). Production of site-specific antibody-drug conjugates using optimized non-natural amino acids in a cell-free expression system. Bioconjugate Chemistry, 25(2), 351–361. Retrieved from [Link]
-
ADC Review. (2019). Using Middle-Down Mass Spectrometry to Identify the Drug Conjugation Site of a Site-Specific Antibody-Drug-Conjugate. Retrieved from [Link]
-
ResearchGate. (2019). Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates. Retrieved from [Link]
-
Genovis. (2021). Analytical Methods to Monitor Site-Specific ADC Generation with GlyCLICK. Retrieved from [Link]
-
Frontiers. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Retrieved from [Link]
-
Labiotech.eu. (2018). Incorporation of the non-standard amino acid improve Stability of Therapeutic Proteins. Retrieved from [Link]
-
Mills, J. H., & Schelle, M. W. (2019). Future prospects for noncanonical amino acids in biological therapeutics. Current Opinion in Chemical Biology, 48, 133–141. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Aralez Bio. (n.d.). Fmoc-O-propargyl-L-tyrosine. Retrieved from [Link]
-
Chen, Y.-C., et al. (2023). Site‐Selective Tyrosine Reaction for Antibody‐Cell Conjugation and Targeted Immunotherapy. Advanced Science, 11(1), e2305012. Retrieved from [Link]
-
ChemRxiv. (2021). Site-Specific Antibody Prodrugs via S-Arylation: A Bioconjugation Approach Toward Masked Tyrosine Analogues. Retrieved from [Link]
-
Affinity-Based Methods for Site-Specific Conjugation of Antibodies. (2021). Bioconjugate Chemistry, 32(9), 1846–1863. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Tyrosine based Conjugation Strategy. Retrieved from [Link]
-
Abe, Y., et al. (2021). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Pharmaceutics, 13(10), 1561. Retrieved from [Link]
-
BioProcess International. (2014). Fine-Tuning ADCs for Best-in-Class Therapeutics. Retrieved from [Link]
-
Junutula, J. R., et al. (2008). Methods for site-specific drug conjugation to antibodies. Methods in Molecular Biology, 494, 247–258. Retrieved from [Link]
Sources
- 2. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 3. pnas.org [pnas.org]
- 4. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity-Based Methods for Site-Specific Conjugation of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic Encoding of a Non-Canonical Amino Acid for the Generation of Antibody-Drug Conjugates Through a Fast Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unnatural Amino Acid-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Buy this compound | 1204595-05-0 [smolecule.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 17. Production of site-specific antibody-drug conjugates using optimized non-natural amino acids in a cell-free expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bioclone.net [bioclone.net]
- 21. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 25. researchgate.net [researchgate.net]
- 26. genovis.com [genovis.com]
- 27. adcreview.com [adcreview.com]
- 28. jenabioscience.com [jenabioscience.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc-L-Tyr(propargyl)-OH Solubility
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical solutions for dissolving Fmoc-L-Tyr(propargyl)-OH in Dimethylformamide (DMF), a common challenge in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving easily in DMF?
A1: Several factors can impede solubility. The complex molecular structure, featuring a bulky, hydrophobic Fmoc group and an aromatic tyrosine side chain, can lead to strong intermolecular π-stacking interactions.[1] These interactions cause the molecules to aggregate, making it difficult for DMF to solvate them effectively. Additionally, the quality of the DMF is critical; aged DMF can contain dimethylamine impurities from degradation, which can interfere with solubility and subsequent reactions.[2]
Q2: Is it acceptable to gently heat the mixture to aid dissolution?
A2: Yes, gentle warming is a standard and effective technique. Heating the solution to approximately 30-40°C can provide the necessary energy to overcome the intermolecular forces holding the solid together.[3] However, it is crucial to avoid excessive or prolonged heating, as this can risk degradation of the Fmoc-amino acid or racemization.[4]
Q3: What are the best co-solvents to use with DMF for this compound?
A3: N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO) are excellent co-solvents. NMP has a higher solvating power than DMF, especially for hydrophobic sequences, and can significantly improve solubility.[5][6] DMSO is also a powerful solvent for many Fmoc-amino acids.[5] In some cases, a small amount of Dichloromethane (DCM) can be used, but its lower polarity makes it less effective as a primary solvent for Fmoc-amino acids.[3]
Q4: How does sonication help improve solubility?
A4: Sonication utilizes high-frequency sound waves to create microscopic bubbles in the solvent. The rapid formation and collapse of these bubbles (cavitation) generates localized energy, which physically breaks apart solute aggregates and enhances the interaction between the solvent and the solute particles.[7][8] This mechanical agitation is highly effective for compounds that are slow to dissolve.
Troubleshooting Workflow
This workflow provides a systematic approach to resolving solubility issues with this compound in DMF. Start with the simplest methods and proceed to more advanced techniques as needed.
Detailed Troubleshooting Protocols
Protocol 1: Standard Dissolution Procedure
This protocol should be the first step for dissolving this compound.
-
Material Check: Ensure you are using high-purity, amine-free DMF. Solvents play a crucial role in the success of peptide synthesis.[2]
-
Preparation: Weigh the required amount of this compound into a clean, dry reaction vessel.
-
Solvent Addition: Add the calculated volume of DMF to achieve the desired concentration (typically 0.2 M to 0.5 M in SPPS).
-
Initial Mixing: Vortex the mixture vigorously for 1-2 minutes to suspend the solid.[5]
-
Observation: Allow the mixture to sit for a few minutes and observe. Many Fmoc-amino acids require some time to dissolve fully.
Protocol 2: Enhanced Dissolution (Sonication & Gentle Warming)
If the standard procedure is insufficient, these techniques can be applied sequentially.
-
Sonication: Place the vessel containing the suspension into a laboratory ultrasonic bath.
-
Causality: Sonication provides mechanical energy to break apart particle aggregates, increasing the surface area available for solvation.[8] This method is often sufficient to dissolve stubborn solids without thermal input.
-
-
Duration: Sonicate for 5-15 minutes.[9]
-
Re-evaluation: Check for dissolution. If the solid persists, proceed to gentle warming.
-
Gentle Warming: Place the vessel in a water bath or on a heating block set to 30-40°C.[3][10]
-
Causality: Increasing the temperature provides thermal energy to the system, helping to overcome the activation energy of dissolution and disrupt the intermolecular forces (like π-stacking) that cause aggregation.[11]
-
-
Agitation: Vortex the solution intermittently while warming to ensure even heat distribution and mixing.
-
Final Check: Once the solid is fully dissolved, use the solution promptly for your coupling reaction.
Protocol 3: The Co-Solvent Approach
When mechanical and gentle thermal methods fail, introducing a co-solvent is the next logical step. NMP is often the preferred choice due to its strong solvating properties for hydrophobic peptides.[6]
-
Selection: Choose a co-solvent based on the properties outlined in the table below. NMP is an excellent starting point.
-
Preparation: In a new, clean vessel, add the solid this compound.
-
Co-solvent Addition: Prepare a solvent mixture. Start by substituting 10-25% of the total DMF volume with the chosen co-solvent (e.g., for a 10 mL final volume, use 9 mL DMF and 1 mL NMP).
-
Causality: A co-solvent alters the overall polarity and solvating properties of the medium. NMP, being more polar and a better hydrogen bond acceptor than DMF, can more effectively disrupt the intermolecular forces between the Fmoc-amino acid molecules, leading to enhanced solubility.[12]
-
-
Dissolution: Apply the steps from Protocol 2 (vortexing, sonication, and gentle warming) to the new solvent mixture. The synergistic effect of the co-solvent and these techniques is often highly effective.
Table 1: Comparison of Common Co-Solvents for SPPS
| Solvent | Key Properties | Recommended Starting % (v/v in DMF) | Primary Use Case |
| N,N-Dimethylformamide (DMF) | Standard SPPS solvent, polar aprotic.[13] | 100% (Baseline) | General purpose, good for most Fmoc-amino acids. |
| N-Methyl-2-pyrrolidone (NMP) | Higher solvating power than DMF, especially for hydrophobic peptides.[2] | 10% - 50% | Improving solubility of difficult/hydrophobic amino acids and preventing on-resin aggregation.[12] |
| Dimethyl Sulfoxide (DMSO) | Very strong polar aprotic solvent.[5] | 5% - 20% | For extremely difficult-to-dissolve amino acids. Use with caution as it can be harder to remove. |
References
-
APL. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Hielscher Ultrasonics. (n.d.). Peptide Synthesis made Efficient using Sonication. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
-
Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
-
Biorunstar. (2024). Application of environmentally friendly solvents in peptide synthesis. Retrieved from [Link]
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
-
KreaScience. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]
-
PubMed. (2012). Microwave Heating in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023). Microwave heating - a route to better quality crude peptides. Retrieved from [Link]
-
Silva, V., et al. (2021). Ultrasonication Improves Solid Phase Synthesis of Peptides. PMC. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of Fmoc-amino acid chlorides assisted by ultrasonication, a rapid approach. Retrieved from [Link]
-
ChemRxiv. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. Retrieved from [Link]
Sources
- 1. Buy this compound | 1204595-05-0 [smolecule.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave heating in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hielscher.com [hielscher.com]
- 9. Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. biotage.com [biotage.com]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
preventing side product formation during Fmoc-L-Tyr(propargyl)-OH incorporation
Welcome to the technical support guide for the successful incorporation of Fmoc-L-Tyr(propargyl)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing this versatile building block, ensuring high-purity peptide synthesis and minimizing the formation of unwanted side products. The propargyl group on the tyrosine side chain is a powerful tool for post-synthesis modifications via "click chemistry," and its integrity throughout the synthesis is paramount.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in peptide synthesis?
A1: this compound is primarily used to introduce a terminal alkyne functional group into a peptide sequence.[1] This alkyne serves as a reactive handle for subsequent bioorthogonal conjugation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry." This allows for the site-specific labeling of peptides with fluorophores, cytotoxic drugs, polyethylene glycol (PEG), or other molecular probes, which is invaluable in drug development and chemical biology.[1][2]
Q2: Is the O-propargyl group stable under standard Fmoc-SPPS conditions?
A2: Yes, the O-propargyl ether linkage on the tyrosine side chain is generally stable to the standard conditions of Fmoc-SPPS. This includes repeated treatments with piperidine for Fmoc deprotection and the final cleavage from the resin using trifluoroacetic acid (TFA).[3][4] The robustness of this group under these orthogonal conditions is a key advantage of its use.
Q3: What are the most common side products observed when incorporating this compound?
A3: While the propargyl group itself is quite stable, the incorporation of this amino acid derivative can be susceptible to common SPPS side reactions. These include incomplete coupling leading to deletion sequences, racemization of the chiral center, and potential O-acylation of the tyrosine hydroxyl group if the propargyl protection were to fail (though this is rare). During final cleavage, the electron-rich phenol ring can be susceptible to alkylation if scavengers are not used appropriately.
Q4: Which coupling reagents are recommended for this compound?
A4: The choice of coupling reagent can influence both the efficiency of the reaction and the preservation of stereochemical integrity. For routine couplings, a combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is a cost-effective and reliable option. For potentially difficult couplings, uronium/aminium salt-based reagents like HBTU, HATU, or HCTU, in conjunction with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), are highly effective. To minimize racemization, the use of a weaker base like 2,4,6-collidine is recommended.
Troubleshooting Guide: Preventing Side Product Formation
This section provides a detailed analysis of potential side reactions and step-by-step protocols to mitigate them.
Issue 1: Incomplete Coupling and Deletion Sequences
Incomplete coupling of this compound results in peptides lacking this residue, which can be difficult to separate during purification.
Causality:
-
Steric Hindrance: The bulky Fmoc protecting group can sometimes hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, especially in sterically demanding sequences.[5]
-
Peptide Aggregation: On-resin aggregation of the growing peptide chain can physically block the reactive sites, preventing complete coupling.[6]
Troubleshooting Protocol:
-
Optimize Coupling Reagents and Conditions:
-
For routine couplings, use a standard DIC/HOBt protocol. If incomplete coupling is observed (via a positive Kaiser test), consider switching to a more potent activating agent like HATU.
-
Increase the equivalents of the amino acid and coupling reagents from the standard 3-5 equivalents to 5-10 equivalents relative to the resin loading.
-
Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight.
-
Consider performing a double coupling, where the coupling procedure is repeated before the next deprotection step.
-
-
Disrupt Peptide Aggregation:
-
Switch the solvent from DMF to N-methyl-2-pyrrolidone (NMP), which has better solvating properties.
-
Incorporate a small percentage (10-20%) of dimethyl sulfoxide (DMSO) into the coupling solvent.
-
Utilize microwave-assisted SPPS, as the elevated temperature can help to break up secondary structures.
-
Data Presentation: Comparison of Coupling Reagents for a Hindered Coupling
| Coupling Reagent Combination | Equivalents (AA:Reagent:Base) | Typical Reaction Time | Relative Efficiency | Racemization Risk |
| DIC/HOBt | 3:3:0 | 2-4 hours | Good | Low |
| HBTU/DIPEA | 3:2.9:6 | 1-2 hours | Very Good | Moderate |
| HATU/DIPEA | 3:2.9:6 | 30-60 minutes | Excellent | Moderate |
| HCTU/2,4,6-Collidine | 3:2.9:6 | 1-2 hours | Excellent | Low to Moderate |
Experimental Workflow: Standard vs. Optimized Coupling
Caption: Factors that increase or decrease the risk of racemization.
Issue 3: Alkylation of the Tyrosine Side Chain during Cleavage
During the final TFA cleavage step, reactive carbocations are generated from the removal of other acid-labile side-chain protecting groups (e.g., tert-butyl from Asp, Glu, Ser, Thr, or Boc from Lys, Trp). These can electrophilically attack the electron-rich phenol ring of the deprotected Tyr(propargyl) residue.
Causality:
-
Insufficient Scavenging: An inadequate amount or inappropriate choice of scavengers in the cleavage cocktail will fail to trap these reactive carbocations, allowing them to react with sensitive residues.
Troubleshooting Protocol:
-
Formulate an Effective Cleavage Cocktail:
-
A standard and effective cleavage cocktail for peptides containing tyrosine is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).
-
TIS is a highly effective carbocation scavenger.
-
Water helps to suppress side reactions with tryptophan and can aid in the cleavage of some protecting groups.
-
-
Ensure Proper Cleavage Conditions:
-
Perform the cleavage at room temperature for 2-4 hours.
-
Use a sufficient volume of the cleavage cocktail to ensure the resin is fully submerged and agitated.
-
Experimental Protocol: Final Cleavage and Precipitation
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5) to the dry resin.
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under vacuum to remove residual ether.
References
-
Semantic Scholar. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. [Link]
-
National Institutes of Health. (2025). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]
-
Chem-Impex. this compound. [Link]
-
National Institutes of Health. (2018). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
National Institutes of Health. (2017). Advances in Fmoc solid-phase peptide synthesis. [Link]
-
ResearchGate. (2018). Side reactions in peptide synthesis: An overview. [Link]
-
IRIS - Unibo. (2023). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. [Link]
-
Slideshare. (2015). Spps and side reactions in peptide synthesis. [Link]
Sources
Technical Support Center: Synthesis of Peptides with Multiple Propargyl Groups
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing multiple propargyl groups. The incorporation of propargylglycine (Pra) or other alkyne-bearing amino acids is a powerful strategy for creating peptides amenable to "click" chemistry, enabling site-specific labeling, PEGylation, and the construction of complex conjugates.[1]
However, the unique physicochemical properties of the propargyl group, particularly its hydrophobicity, introduce significant challenges during solid-phase peptide synthesis (SPPS) and subsequent purification.[2][3] Peptides rich in these residues are prone to aggregation, leading to poor synthetic outcomes and purification difficulties.[3][4] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges successfully.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Q1: My synthesis is performing poorly. The Kaiser test remains positive after a standard coupling cycle, indicating a significant amount of unreacted free amine. What is the likely cause?
A1: A persistent positive Kaiser test is a classic indicator of an incomplete coupling reaction, which, in the context of poly-propargyl sequences, is almost certainly caused by on-resin peptide aggregation .[4][5]
Causality: The propargyl group is nonpolar. As the peptide chain elongates, multiple hydrophobic propargyl side chains interact with each other, causing the peptide to fold into secondary structures (like β-sheets) or collapse onto itself.[3] This self-association physically blocks the N-terminal amine, preventing the incoming activated amino acid from accessing the reaction site. This results in low coupling efficiency and the generation of deletion sequences.[6]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting incomplete coupling reactions.
Q2: My crude peptide is insoluble in standard reversed-phase HPLC solvents like water and acetonitrile, making purification impossible. What are my options?
A2: This is a very common and significant challenge with highly hydrophobic peptides.[2] The lack of solubility prevents effective interaction with the stationary phase, leading to poor separation, peak tailing, or even precipitation on the column.
Causality: The high density of non-polar propargyl groups makes the entire peptide molecule behave more like a lipid than a typical peptide, drastically reducing its solubility in aqueous solutions.[2][7]
Purification Strategies:
| Strategy | Description | Pros | Cons |
| Solvent Modification | Add organic modifiers like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or isopropanol to the mobile phase (both A and B). | Can sometimes achieve solubility for HPLC. | May alter selectivity; high viscosity of DMSO/DMF can lead to high backpressure. |
| Alternative Chromatography | Use ion-exchange or size-exclusion chromatography as an initial cleanup step before a final RP-HPLC polish.[8] | Can remove very different impurities. | Less resolving power for closely related peptide impurities (e.g., deletion sequences). |
| Precipitation & Wash | Dissolve the crude peptide in a strong organic solvent (e.g., neat DMF), then precipitate it by adding it to a large volume of cold diethyl ether. The impurities (scavengers, cleaved protecting groups) are often more soluble in ether and are washed away.[2] | Avoids HPLC altogether, potentially leading to higher yield for very insoluble peptides. | Less effective at removing peptide-related impurities (truncations, deletions). Purity may be lower than HPLC. |
Recommendation: For peptides that are completely intractable with RP-HPLC, the Precipitation & Wash method is often the most practical approach to obtain a usable product, even if it is not >95% pure.[2]
Q3: I'm performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) on my peptide, and mass spectrometry shows significant oxidative damage. How can I prevent this?
A3: The Cu(I) catalyst required for the CuAAC reaction is prone to oxidation to the catalytically inactive Cu(II) state. In the presence of oxygen, this process can generate reactive oxygen species (ROS) that damage sensitive amino acid residues like methionine, tryptophan, or histidine.[9][10]
Causality: The Cu(I)/Cu(II) redox cycle can participate in Fenton-like reactions with dissolved oxygen, producing hydroxyl radicals and other ROS that non-specifically oxidize the peptide backbone and side chains.[9]
Solutions to Minimize Oxidative Damage:
-
Use a Reducing Agent: The most common solution is to add a mild reductant to the reaction mixture. Sodium ascorbate is widely used to continuously regenerate Cu(I) from any Cu(II) that forms, effectively scavenging oxygen in the process.[10]
-
Utilize a Ligand: Employ a copper-coordinating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or BTTAA. These ligands stabilize the Cu(I) oxidation state, increasing the reaction rate and protecting the peptide from copper-mediated damage.[11]
-
Degas Solutions: Thoroughly sparge all buffers and solvent solutions with an inert gas like argon or nitrogen before adding the copper catalyst to remove dissolved oxygen.
-
Limit Copper Concentration: Use the lowest effective concentration of copper catalyst. Typically, substoichiometric amounts are sufficient.
Frequently Asked Questions (FAQs)
Q1: What is the best overall SPPS strategy for synthesizing peptides with multiple propargylglycine residues?
A1: The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is strongly recommended . The repetitive, mild basic conditions (piperidine) for Fmoc deprotection are far less harsh than the strong acid (e.g., neat HF) required in Boc-based synthesis. Strong acid cleavage can potentially lead to side reactions involving the triple bond of the propargyl group. Standard cleavage from the resin using Trifluoroacetic acid (TFA) in an Fmoc strategy is well-tolerated by the propargyl group.[1]
Q2: How can I proactively design my synthesis to prevent aggregation from the start?
A2: A proactive approach is crucial. Consider these strategies during the planning phase:
-
Low-Loading Resin: Use a resin with a low substitution level (e.g., 0.1-0.3 mmol/g). This increases the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation.[4]
-
Backbone Protection: At intervals of approximately 6-7 residues, incorporate a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of a glycine or alanine residue. These bulky groups act as "wedges" that disrupt the hydrogen bonding patterns required for β-sheet formation.[4]
-
Pseudoproline Dipeptides: If your sequence contains a Ser or Thr, you can incorporate it as part of a pseudoproline dipeptide. This introduces a "kink" in the peptide backbone that effectively disrupts aggregation. The native structure is restored upon final acid cleavage.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. biotage.com [biotage.com]
- 7. biosynth.com [biosynth.com]
- 8. waters.com [waters.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Fmoc Removal Reagents
A-Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Side Reactions in Peptide Synthesis
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for researchers encountering challenges with the standard piperidine-based Fmoc deprotection in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, my goal is to equip you with the knowledge to troubleshoot common side reactions by selecting and implementing alternative deprotection strategies, thereby enhancing the yield and purity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with piperidine-mediated Fmoc deprotection?
A1: While 20% piperidine in DMF is the conventional reagent for Fmoc removal, its basic and nucleophilic nature can catalyze several undesirable side reactions.[1][2] The most prevalent issues include:
-
Aspartimide Formation: This intramolecular cyclization occurs at aspartic acid (Asp) residues, particularly in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[3][4] The piperidine base abstracts a proton from the backbone amide nitrogen C-terminal to the Asp residue, which then attacks the side-chain ester.[1][3] This leads to a five-membered succinimide ring (aspartimide).[3] The aspartimide intermediate is prone to racemization and can be opened by piperidine or water, resulting in a mixture of desired α-aspartyl peptides, undesired β-aspartyl peptides, and piperidide adducts, which are often difficult to separate chromatographically.[3][4]
-
Diketopiperazine (DKP) Formation: This side reaction involves the cyclization of the N-terminal dipeptide, causing its cleavage from the resin and a significant loss of yield.[2] It is especially common in sequences containing proline or glycine at the N-terminus.[5]
-
Racemization: The basic environment created by piperidine can lead to the epimerization of optically active amino acids. C-terminal residues and sensitive amino acids like cysteine (Cys) and histidine (His) are particularly susceptible.[2][6][7] For C-terminal Cys, piperidine can catalyze the elimination of the protected sulfhydryl group, forming a dehydroalanine intermediate that can then be attacked by piperidine, leading to the formation of 3-(1-piperidinyl)alanine.[7][8]
Q2: I'm observing significant aspartimide formation. What are my options?
A2: Aspartimide formation is one of the most persistent challenges in Fmoc-SPPS.[9] Several strategies can be employed to mitigate this issue:
-
Use of Sterically Hindered Protecting Groups for Asp: Replacing the standard tert-butyl (OtBu) ester on the Asp side chain with bulkier groups like 3-methyl-pent-3-yl (OMpe) or 2,4-dimethyl-pent-3-yl (ODmpe) can physically shield the side-chain carbonyl from intramolecular attack.[4] Novabiochem's Fmoc-Asp(OBno)-OH has also shown excellent results in minimizing aspartimide formation, even in challenging Asp-Gly sequences.
-
Employ Milder Deprotection Bases: Switching from piperidine to a less nucleophilic or weaker base can significantly reduce the rate of aspartimide formation.
-
Piperazine: Often used in combination with a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[10][11] A common cocktail is 2% DBU and 5% piperazine in DMF.[12] Piperazine acts as an efficient scavenger for the dibenzofulvene (DBF) byproduct of Fmoc cleavage while being less prone to inducing aspartimide formation than piperidine.[13]
-
Dipropylamine (DPA): A 20% solution of DPA in DMF has been shown to reduce aspartimide formation.[12]
-
-
Addition of HOBt to the Deprotection Solution: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation, although it may not eliminate it completely.[8][13]
Q3: My peptide contains C-terminal Cysteine and I'm seeing significant racemization. How can I prevent this?
A3: Racemization of C-terminal Cysteine is a well-documented issue. The use of 2-chlorotrityl resin has been shown to be effective in suppressing this base-mediated side reaction.[14] Additionally, employing sterically bulky S-protecting groups, such as the trityl (Trt) group, can minimize, though not always eliminate, racemization and the formation of piperidinyl-alanine adducts.[8] The 4-methoxybenzyloxymethyl (MBom) group has also been developed as a racemization-resistant protecting group for Cysteine.[6] For the coupling step itself, which can also induce racemization, substituting bases like N-methylmorpholine with the more sterically hindered 2,4,6-collidine can be beneficial.[14][15]
Q4: My Fmoc deprotection is slow or incomplete. What are my options?
A4: Incomplete deprotection, often due to peptide aggregation or sterically hindered sequences, can lead to deletion sequences.[8][16][17]
-
Initial Diagnosis: Use the Kaiser test to check for the presence of free primary amines (a positive result is a deep blue color).[16] A negative or faint yellow result indicates incomplete Fmoc removal.[16] UV-Vis spectrophotometry can also be used to monitor the release of the dibenzofulvene-piperidine adduct (around 301 nm) to quantify the extent of deprotection.[16]
-
Stronger Base System: For "difficult" sequences, switching to a more potent deprotection reagent is often necessary. A cocktail of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-5% piperazine in NMP or DMF is highly effective.[12][18] DBU is a much stronger, non-nucleophilic base that accelerates Fmoc removal, while piperazine acts as the scavenger for the dibenzofulvene byproduct.[12][18][19]
-
Improve Solvation: Aggregation can be disrupted by switching from DMF to a solvent with better solvating properties like N-Methyl-2-pyrrolidone (NMP).[8][12]
Q5: Are there any non-piperidine alternatives that are not controlled substances?
A5: Yes. Piperidine is a controlled substance in some jurisdictions, which can create logistical challenges.[20] 4-Methylpiperidine (4-MP) has been shown to have equivalent efficiency to piperidine for Fmoc removal and is not a controlled substance, making it a direct replacement.[11][20]
Q6: I am working with sensitive peptides. Are there any non-basic deprotection methods?
A6: For peptides that are particularly sensitive to basic conditions, alternative orthogonal deprotection strategies exist. One such method is the use of acidic hydrogenolysis (e.g., Pd/C, H₂) to remove the Fmoc group.[21] This approach is tolerant of acid-labile protecting groups like Boc and avoids the side reactions associated with secondary amine bases.[21] Another alternative is the use of hydrazine.[22][23] A 2% solution of hydrazine in DMF can be used for the deprotection of certain orthogonal protecting groups like Dde, and it also removes the Fmoc group.[23][24]
Troubleshooting Guide: Comparative Analysis of Alternative Reagents
The selection of an Fmoc deprotection reagent is often a balance between reaction speed and the minimization of side reactions. The following table provides a comparative overview of common alternative reagents.
| Reagent(s) | Typical Concentration | Key Advantages | Potential Drawbacks |
| Piperidine | 20% in DMF | Well-established, effective for most sequences.[10] | Can cause aspartimide formation, DKP, and racemization.[2][10] A controlled substance.[20] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | Equivalent efficiency to piperidine; not a controlled substance.[11][12][20] | Similar propensity for side reactions as piperidine.[12] |
| Piperazine | 5-10% in DMF (often with DBU) | Less prone to causing aspartimide formation and racemization compared to piperidine.[11][13] | Slower deprotection rates when used alone.[11] |
| DBU / Piperazine | 2% DBU, 5% Piperazine in DMF/NMP | Very fast and efficient deprotection, especially for difficult sequences.[10][12] Reduces DKP formation.[25] | DBU is expensive and can still promote aspartimide formation without additives.[19][26] |
| Morpholine | 50% in DMF | Milder conditions, often used for sensitive glycopeptides.[5][18] | Slower deprotection times.[5] |
| Hydrazine | 2-16% in DMF | An alternative for certain orthogonal protection schemes.[22][23] | Can also remove the Fmoc group, requiring careful planning of the synthesis strategy.[23][24] |
Experimental Protocols & Workflows
Protocol 1: Standard Fmoc Deprotection with 4-Methylpiperidine
This protocol is a direct substitution for the standard piperidine method.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[10]
-
Deprotection: Add a solution of 20% (v/v) 4-methylpiperidine in DMF to the resin. Agitate the mixture at room temperature for 5-20 minutes.
-
Drain: Drain the deprotection solution.
-
Repeat (Optional but Recommended): Repeat the deprotection step with fresh reagent for 5-10 minutes to ensure complete removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual reagents and byproducts.[10]
-
Confirmation: Perform a Kaiser test to confirm the complete removal of the Fmoc group.[12]
Protocol 2: Rapid Fmoc Deprotection with DBU/Piperazine for Difficult Sequences
This protocol is recommended for aggregation-prone sequences or when standard deprotection is incomplete.
-
Resin Swelling: Swell the peptide-resin in NMP for 30-60 minutes.
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (v/v) piperazine in NMP.
-
Deprotection: Add the deprotection solution to the resin. Agitate the mixture at room temperature for 1-5 minutes.[10]
-
Drain: Drain the deprotection solution.
-
Repeat: Perform a second deprotection for 1-5 minutes with fresh reagent.
-
Washing: Wash the resin thoroughly with NMP (5-7 times).
-
Confirmation: Perform a Kaiser test.
Visualizing the Chemistry: Reaction Mechanisms
To better understand the underlying chemistry, the following diagrams illustrate the key reaction pathways.
Caption: General mechanism of Fmoc deprotection by a basic reagent.
Caption: Mechanism of piperidine-induced aspartimide formation.
References
- Hydrazine hydrate: A new reagent for Fmoc group removal in solid phase peptide synthesis. (n.d.). Google Scholar.
- Methods for Removing the Fmoc Group. (n.d.). Google Scholar.
- Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. (2025). BenchChem.
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Google Scholar.
- Shifting Paradigms in Peptide Synthesis: A Comparative Guide to Piperidine Alternatives for Fmoc Deprotection. (2025). BenchChem.
- The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. (2019). PubMed.
- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (n.d.). Green Chemistry (RSC Publishing).
- Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (2006). ACS Publications.
- Technical Support Center: Aspartimide Formation in SPPS. (2025). BenchChem.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). PMC - NIH.
- Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (n.d.). PMC - NIH.
- ASPARTIMIDE FORMATION. (n.d.). Iris Biotech GmbH.
- Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. (n.d.). Sigma-Aldrich.
- Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions. (2025). BenchChem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. (n.d.). PubMed Central.
- Technical Support Center: Alternative Reagents for Fmoc Cleavage. (2025). BenchChem.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (n.d.). Semantic Scholar.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). NIH.
- Cysteine protecting groups: applications in peptide and protein science. (2021). Chemical Society Reviews (RSC Publishing).
- Green Chemistry - In situ Fmoc removal. (n.d.). Google Scholar.
- Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. (n.d.). Merck Millipore.
- Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. (2023). PMC - NIH.
- Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. (n.d.). Request PDF.
- DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. (n.d.). Request PDF.
- Fmoc Removal with DBU. (n.d.). Aapptec Peptides.
- Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II. (n.d.). Johns Hopkins University.
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. renyi.hu [renyi.hu]
- 6. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. peptide.com [peptide.com]
- 18. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. chem.uci.edu [chem.uci.edu]
- 24. merckmillipore.com [merckmillipore.com]
- 25. researchgate.net [researchgate.net]
- 26. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
storage and handling recommendations for Fmoc-L-Tyr(propargyl)-OH to prevent degradation
Welcome to the technical support center for Fmoc-L-Tyr(propargyl)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper storage and handling of this versatile amino acid derivative to prevent degradation and ensure optimal performance in your experiments.
Introduction
This compound is a key building block in solid-phase peptide synthesis (SPPS) and bioconjugation, valued for its Fmoc-protecting group and the reactive propargyl moiety that enables "click" chemistry applications.[1][2] However, its unique structure also presents specific stability challenges. Understanding the chemical liabilities of this compound is crucial for its successful application. This guide provides practical advice and troubleshooting strategies based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term and long-term storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored under the following conditions:
-
Long-term (months to years): For extended storage, it is best to store the solid powder at -20°C.[3] In all cases, the compound should be kept in a tightly sealed container, protected from moisture and light. Desiccants are recommended to prevent hydration.
Q2: I've dissolved this compound in a solvent for stock solutions. How should I store it?
A2: The stability of this compound in solution is significantly lower than in its solid state. For stock solutions, it is recommended to:
-
Use anhydrous, high-purity solvents such as DMSO or DMF.[3][4]
-
Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[3]
Q3: Is the propargyl ether linkage on the tyrosine side chain stable?
A3: The propargyl ether is generally stable under neutral and basic conditions commonly used in Fmoc-based SPPS.[5] However, it is susceptible to cleavage under strong acidic conditions.[5][6] This is a critical consideration during the final cleavage and deprotection step of peptide synthesis. Standard TFA cleavage cocktails are generally compatible, but prolonged exposure or very harsh acidic conditions should be avoided if the propargyl group is to be retained.
Q4: What are the main degradation pathways for this compound?
A4: The two primary points of degradation are the Fmoc group and the propargyl ether.
-
Fmoc Group: The N-terminal Fmoc group is intentionally labile to basic conditions, which is the cornerstone of its use in SPPS.[7] Accidental exposure to bases during storage or handling (e.g., cross-contamination with amines) will lead to premature deprotection.
-
Propargyl Ether: As mentioned, the O-propargyl group can be cleaved by strong acids.[5][8] While generally robust, this ether linkage is more labile than, for example, a standard alkyl ether due to the electronic effects of the alkyne.[5]
-
Oxidation: The tyrosine residue itself can be susceptible to oxidation, although this is a lesser concern compared to the lability of the protecting groups.[9][10]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Low coupling efficiency in peptide synthesis.
-
Possible Cause 1: Degradation of the solid reagent.
-
Explanation: Improper storage (e.g., exposure to moisture or elevated temperatures) can lead to the slow degradation of the compound, reducing its purity and reactivity.
-
Solution: Always store the solid compound at the recommended temperature (0-8°C for short-term, -20°C for long-term) in a desiccated environment.[1][3] Before use, allow the container to warm to room temperature before opening to prevent condensation. Purity can be re-checked via HPLC.
-
-
Possible Cause 2: Premature Fmoc-deprotection.
-
Explanation: If the stock solution was prepared in a solvent containing basic impurities or was inadvertently exposed to a basic environment, the Fmoc group may have been partially or fully cleaved. This leads to the formation of free amine, which can self-couple or lead to other side reactions.
-
Solution: Use fresh, high-purity, anhydrous solvents for preparing solutions. Ensure all glassware is scrupulously clean and free of basic residues.
-
Issue 2: Unexpected loss of the propargyl group post-synthesis.
-
Possible Cause: Harsh acidic cleavage conditions.
-
Explanation: The propargyl ether, while relatively stable, can be cleaved by strong acids.[5][6] The mechanism involves protonation of the ether oxygen, making it a good leaving group.[5][8] If your final cleavage from the resin involves extended exposure to a very strong acid cocktail or high temperatures, you may observe partial or complete loss of the propargyl group.
-
Solution: Optimize your cleavage conditions. Use the mildest effective acid concentration and the shortest time necessary for complete deprotection of other side chains and cleavage from the resin. Consider cleavage at room temperature before resorting to elevated temperatures.
-
Issue 3: Appearance of unexpected byproducts in mass spectrometry analysis.
-
Possible Cause 1: Aspartimide formation if Asp is in the peptide sequence.
-
Explanation: While not a direct degradation of this compound itself, this is a common side reaction in Fmoc-SPPS, particularly at Asp-Gly or Asp-Ser sequences, and is promoted by the basic conditions of Fmoc deprotection.[11][12]
-
Solution: This is a sequence-dependent issue. If you suspect aspartimide formation, consider using optimized protecting groups for the problematic aspartic acid residue or modifying the deprotection conditions (e.g., lower temperature, different base).
-
-
Possible Cause 2: Reaction with scavengers in the cleavage cocktail.
-
Explanation: The terminal alkyne of the propargyl group is a reactive moiety. While designed for click chemistry, it could potentially react with certain nucleophilic scavengers in the cleavage cocktail under acidic conditions.
-
Solution: Review the composition of your cleavage cocktail. Ensure that the scavengers used are compatible with the propargyl group. Triisopropylsilane (TIS) and water are generally safe choices.
-
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Solid Storage (Short-term) | 0-8 °C, desiccated, dark.[1][2] | Prevents hydrolysis and thermal degradation. |
| Solid Storage (Long-term) | -20 °C, desiccated, dark.[3] | Ensures maximum stability over extended periods. |
| Solution Storage | Aliquoted, -80°C in anhydrous solvent.[3] | Minimizes freeze-thaw cycles and solvent-mediated degradation. |
| Handling | Warm to room temperature before opening. | Prevents moisture condensation on the cold powder. |
| Peptide Synthesis | Use fresh, high-purity reagents and solvents. | Avoids premature deprotection and side reactions.[11] |
| Cleavage from Resin | Use mildest effective acidic conditions. | Prevents acid-catalyzed cleavage of the propargyl ether.[5][8] |
Visual Workflow: Handling and Stability Decision Tree
The following diagram outlines a decision-making process for the handling and use of this compound to minimize degradation.
Caption: Decision workflow for storage and handling of this compound.
References
-
AAPPTec, LLC. Safety Data Sheet: Fmoc-Tyr(tBu)-OH. [Link]
-
Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Protein Science, 20(8), 1302-1313. [Link]
-
Digital CSIC. Greening Fmoc/tBu Solid-Phase Peptide Synthesis. [Link]
-
Nicholas, K. M. (2011). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. ACS Medicinal Chemistry Letters, 2(10), 759-763. [Link]
-
PubChem. Tyrosine Metabolism | Pathway. [Link]
-
Wikipedia. Ether cleavage. [Link]
-
Radboud Repository. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]
-
PubChem. Fmoc-L-Tyr(tBu)-OH. [Link]
-
ResearchGate. Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. [Link]
-
PubMed. Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. [Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Royal Society of Chemistry. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. [Link]
-
PubMed Central. Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU). [Link]
-
PubMed Central. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 1204595-05-0 [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. digital.csic.es [digital.csic.es]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. chempep.com [chempep.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
Validation & Comparative
A Comparative Guide to Tyrosine Protection in Peptide Synthesis: Fmoc-L-Tyr(tBu)-OH vs. Fmoc-L-Tyr(propargyl)-OH
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yield, purity, and functionality of the final peptide. For the incorporation of tyrosine, a critical residue involved in numerous biological processes, the choice of its side-chain protecting group dictates not only the synthetic strategy but also the potential for post-synthetic modifications. This guide provides an in-depth technical comparison between two key building blocks: the conventional and robust Fmoc-L-Tyr(tBu)-OH and the functionally versatile Fmoc-L-Tyr(propargyl)-OH .
Introduction: The Orthogonality Principle in Fmoc SPPS
The success of Fmoc-based SPPS hinges on the principle of orthogonality, where different classes of protecting groups can be removed under distinct conditions without affecting others.[1][2] The Nα-Fmoc group is base-labile, typically removed with piperidine, while side-chain protecting groups are designed to be acid-labile, cleaved during the final step with trifluoroacetic acid (TFA).[3] This elegant strategy allows for the sequential and controlled assembly of the peptide chain.[4]
Fmoc-L-Tyr(tBu)-OH is the workhorse for tyrosine incorporation in this orthogonal scheme.[5][6] The tert-butyl (tBu) ether shields the nucleophilic phenolic hydroxyl group, preventing side reactions like O-acylation during coupling steps.[7] In contrast, this compound introduces a propargyl ether, a functionality that serves not only as a protecting group but also as a reactive handle for powerful post-synthetic modifications via "click chemistry".[8][9]
This guide will dissect the chemical properties, experimental workflows, and strategic applications of each derivative to inform your selection for optimal peptide synthesis outcomes.
At a Glance: Core Properties Comparison
| Property | Fmoc-L-Tyr(tBu)-OH | This compound |
| Primary Function | Routine incorporation of Tyrosine with robust side-chain protection. | Incorporation of Tyrosine with a side-chain handle for post-synthetic modification. |
| Side-Chain Protection | tert-Butyl (tBu) ether | Propargyl ether |
| Molecular Weight | 459.5 g/mol [5] | 441.5 g/mol [10] |
| Deprotection Condition | Strong acid (e.g., high concentration of TFA)[3] | Strong acid (e.g., TFA); Specific metal-catalyzed or neutral conditions may apply.[11][12] |
| Orthogonality | Fully orthogonal to base-labile Fmoc group.[3] | Generally orthogonal to Fmoc group; lability to TFA may limit orthogonality with other acid-labile groups. |
| Key Advantage | High stability, reliability, and well-established protocols. Minimizes side reactions during synthesis.[7] | Enables site-specific bioconjugation, labeling, and synthesis of complex peptide architectures.[8][13] |
| Primary Limitation | Limited to standard peptide sequences without inherent functionality for modification at Tyr. | Potential for side reactions of the alkyne group; deprotection can be more complex if the native Tyr is desired. |
| CAS Number | 71989-38-3[5] | 1204595-05-0[10] |
Section 1: The Standard-Bearer: Fmoc-L-Tyr(tBu)-OH
Fmoc-L-Tyr(tBu)-OH is the most widely used derivative for incorporating tyrosine in Fmoc SPPS due to the exceptional stability and reliability of the tert-butyl protecting group.[5][6]
Mechanism and Performance
The tBu ether is highly stable under the basic conditions (typically 20% piperidine in DMF) used for repeated Nα-Fmoc group removal throughout the synthesis.[3] This stability is fundamental to the prevention of O-acylation by subsequently activated amino acids, ensuring high coupling efficiency and minimizing the formation of deletion sequences or other impurities.[7]
Final Cleavage and Deprotection: The removal of the tBu group is performed concurrently with the cleavage of the peptide from the resin using a strong acid cocktail, most commonly containing a high concentration of TFA. The mechanism involves the protonation of the ether oxygen, followed by the departure of a stable tert-butyl cation.
Caption: Deprotection workflow for Tyr(tBu) side chain.
The Critical Role of Scavengers: The liberated tert-butyl cation is a reactive electrophile that can cause significant side reactions, most notably the re-alkylation of the deprotected tyrosine side chain or other nucleophilic residues like tryptophan and methionine.[4] To prevent this, scavenger reagents are essential components of the cleavage cocktail. A standard and effective mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[14] TIS is a highly efficient scavenger for tBu cations.
Experimental Protocol: Standard SPPS Cycle with Fmoc-L-Tyr(tBu)-OH
This protocol outlines a single iterative cycle for a 0.1 mmol synthesis scale.
1. Fmoc Deprotection:
-
Reagent: 20% Piperidine in DMF.
-
Procedure: Treat the resin-bound peptide with the deprotection solution for 3-5 minutes. Drain. Add a fresh aliquot of the solution and agitate for an additional 15-20 minutes. Drain and wash the resin thoroughly with DMF.[5]
2. Amino Acid Coupling:
-
Reagents:
-
Fmoc-L-Tyr(tBu)-OH (4 equivalents)
-
Coupling agent (e.g., HBTU, 3.9 equivalents)
-
Base (e.g., DIPEA, 8 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve Fmoc-L-Tyr(tBu)-OH, HBTU, and DIPEA in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin thoroughly with DMF.[5]
-
3. Final Cleavage and Deprotection:
-
Reagent (Cleavage Cocktail): 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
-
Procedure:
-
Ensure the fully synthesized peptide-resin is dry.
-
In a fume hood, add the freshly prepared cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved, deprotected peptide.
-
Precipitate the peptide in cold diethyl ether, pellet by centrifugation, wash, and dry under vacuum.[5]
-
Section 2: The Gateway to Bioconjugation: this compound
This compound is a specialized amino acid derivative that introduces a terminal alkyne group onto the tyrosine side chain.[8] This functionality is a cornerstone of "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[9]
Mechanism and Performance
The propargyl ether is generally stable to the basic conditions of Fmoc deprotection, allowing its incorporation into the peptide chain using standard coupling protocols.[15] Its primary value lies in the post-synthetic modification of the peptide while it is still on the resin or after cleavage and purification.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most common application is the CuAAC reaction, which "clicks" the propargyl (alkyne) group with an azide-functionalized molecule to form a stable triazole linkage.[9] This enables the covalent attachment of a vast array of molecules, including:
-
Fluorophores for imaging studies
-
PEG chains to improve solubility and pharmacokinetic properties
-
Small molecule drugs for targeted delivery
-
Biotin tags for affinity purification
Caption: Workflow for bioconjugation using Tyr(propargyl).
Stability and Deprotection Considerations
While the propargyl ether is robust enough for SPPS, its stability and deprotection profile differ from the tBu group.
-
Acid Lability: The propargyl ether is susceptible to cleavage by strong acids like TFA.[11] This means that during standard final cleavage, the propargyl group may be partially or fully removed. This is advantageous if the goal is the native peptide but problematic if the alkyne functionality is intended to be retained on the cleaved peptide for subsequent solution-phase conjugation. Milder cleavage conditions or alternative cleavage strategies may be required to preserve the propargyl group.
-
Orthogonal Deprotection: If removal of the propargyl group is desired while leaving other acid-labile groups intact (a rare but possible scenario), specific reagents are needed. For propargyl esters and carbonates, reagents like benzyltriethylammonium tetrathiomolybdate have been used under neutral conditions.[12] However, the efficacy of this method for the more stable propargyl ether of tyrosine in SPPS is not as well-documented and would require empirical validation.
Experimental Protocol: On-Resin Click Chemistry
This protocol assumes the peptide has been synthesized using this compound and the N-terminal Fmoc group has been removed.
-
Reagents:
-
Azide-functionalized molecule (e.g., Azido-PEG, 5-10 equivalents)
-
Copper(II) sulfate (CuSO₄, 1 equivalent)
-
Sodium ascorbate (5 equivalents)
-
Solvent: DMF/H₂O mixture
-
-
Procedure:
-
Swell the peptide-resin in the reaction solvent.
-
Prepare a solution of the azide molecule, CuSO₄, and sodium ascorbate in the solvent.
-
Add the solution to the resin and agitate at room temperature for 12-24 hours.
-
Drain the reaction mixture and wash the resin extensively with DMF, water, and DCM to remove copper salts and excess reagents.
-
The modified peptide can then be cleaved from the resin using a standard TFA cocktail.
-
Conclusion and Strategic Recommendations
The choice between Fmoc-L-Tyr(tBu)-OH and this compound is driven entirely by the final application of the peptide.
-
For the synthesis of standard, unmodified peptides , Fmoc-L-Tyr(tBu)-OH remains the undisputed gold standard. Its robustness, high performance in automated synthesis, and straightforward deprotection protocol provide a reliable and efficient path to high-purity peptides.[6][7]
-
When the goal is to create peptides with site-specific modifications , such as fluorescent labels, drug conjugates, or constrained cyclic structures, This compound is an invaluable tool.[8][9] It provides a chemical handle that is amenable to the highly efficient and specific reactions of click chemistry. Researchers choosing this derivative should, however, carefully consider the lability of the propargyl group during final cleavage and optimize their conditions accordingly if the alkyne functionality is to be preserved post-cleavage.
By understanding the distinct advantages and chemical behaviors of these two tyrosine derivatives, researchers can make informed decisions to streamline their peptide synthesis workflows and successfully achieve their complex scientific objectives.
References
- BenchChem. (2025). Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Chandrasekaran, S., et al. (2011). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. International Journal of Peptides, 2011, 854952.
- ResearchGate. (n.d.). Simultaneous deprotection of a propargyl ester and a propargyloxycarbonyl group. Scientific diagram from "Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis".
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- Chem-Impex. (n.d.). This compound.
- Ramapanicker, R., et al. (2008). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 120(1), 163–173.
- AAPPTec. (n.d.).
- Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 17(5), 336-45.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
- ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis. Request PDF.
- Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
- BenchChem. (2025). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
- Hindawi. (2011). Applications of propargyl esters of amino acids in solution-phase Peptide synthesis.
- ETH Zurich Research Collection. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- ScienceOpen. (n.d.).
- Chem-Impex. (n.d.). This compound.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
- ChemPep. (n.d.). 1204595-05-0 | Fmoc-Tyr(Propargyl)-OH.
- CentAUR. (2024). Comparison of the self assembly and ‐ cytocompatibility of conjugates of Fmoc (9 fluorenylmethoxycarbonyl)
- Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- National Institutes of Health. (n.d.).
- PubMed. (2017).
- International Journal of Peptide and Protein Research. (1991). Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis.
- Advanced ChemTech. (n.d.). Fmoc-Tyr(propargyl)-OH.
- Smolecule. (n.d.). Buy this compound | 1204595-05-0.
Sources
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Choosing Between CuAAC and SPAAC for Propargylated Peptide Bioconjugation
For researchers, scientists, and drug development professionals, the covalent modification of peptides is a cornerstone of innovation. Whether creating targeted therapeutics, developing advanced imaging agents, or constructing novel biomaterials, the ability to precisely conjugate molecules to a peptide scaffold is paramount. Among the most powerful tools in the bioconjugation toolkit are the "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
Both pathways achieve the same fundamental goal—the formation of a highly stable triazole linkage between an alkyne and an azide—but they take dramatically different routes to get there.[2] The choice between them is not trivial; it is a critical decision point that hinges on a trade-off between reaction speed, biocompatibility, and the specific nature of the peptide substrate.[2][3] This in-depth guide provides an objective, data-driven comparison to empower you to select the optimal strategy for your propargylated peptide conjugations.
Chapter 1: Understanding the Chemistries
At their core, both CuAAC and SPAAC are variants of the Huisgen 1,3-dipolar cycloaddition.[2] The key difference lies in the method of activation.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduced to the world of bioconjugation by the labs of Sharpless and Meldal, CuAAC is the gold standard for many applications due to its speed and efficiency.[4][5] The reaction requires a copper(I) catalyst, which dramatically accelerates the cycloaddition between a terminal alkyne (like a propargyl group on a peptide) and an azide.[2][6] This catalytic cycle results in the exclusive formation of the 1,4-disubstituted triazole isomer, a product known for its planarity and stability, often serving as an effective isostere for the amide bond.[7][8]
The reaction is remarkably versatile, proceeding efficiently in a wide range of solvents (including water), across a broad pH range (4-11), and in the presence of most common functional groups found in peptides.[4][8]
Caption: Simplified schematic of the CuAAC reaction.
The primary drawback of CuAAC is the catalyst itself. Copper ions, particularly Cu(I), can be cytotoxic, limiting the reaction's utility in live cells or in vivo.[9] Furthermore, copper can promote the generation of reactive oxygen species (ROS) and may interact with certain amino acid residues, such as cysteine and histidine, potentially leading to peptide degradation or aggregation.[10][11][12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Developed by Carolyn Bertozzi's group as a bioorthogonal alternative, SPAAC eliminates the need for a cytotoxic copper catalyst.[4] The driving force for this reaction is the immense ring strain (approx. 18 kcal/mol) engineered into a cyclooctyne reagent (e.g., DBCO, BCN, DIBO).[13][14] This stored energy dramatically lowers the activation barrier for cycloaddition with an azide, allowing the reaction to proceed spontaneously under physiological conditions.[13][]
Because it is metal-free, SPAAC is the undisputed choice for applications in living systems, from live-cell imaging to in vivo drug delivery studies.[9][] The reaction is highly specific, as both the strained alkyne and the azide are bioorthogonal, meaning they are chemically inert to the vast majority of functional groups present in a biological milieu.[13]
Caption: Simplified schematic of the SPAAC reaction.
The main trade-offs for this biocompatibility are generally slower reaction kinetics compared to CuAAC and the bulky, hydrophobic nature of the cyclooctyne reagents, which can sometimes impact the solubility and properties of the final peptide conjugate.[16] Additionally, some strained alkynes have been reported to undergo side reactions with thiols, particularly from cysteine residues, which can compromise specificity.[17][18]
Chapter 2: Head-to-Head Comparison for Peptide Applications
The optimal choice between CuAAC and SPAAC depends on a careful evaluation of several key performance parameters.
| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Key Considerations for Peptides |
| Reaction Kinetics | Very Fast (k₂ ≈ 10² - 10³ M⁻¹s⁻¹)[19] | Slower, Variable (k₂ ≈ 10⁻³ - 1 M⁻¹s⁻¹)[19][20] | For rapid, high-throughput in vitro conjugations, CuAAC is superior. SPAAC requires longer incubation times or higher concentrations. |
| Biocompatibility | Lower due to copper cytotoxicity.[3][9] | High; ideal for live cells and in vivo use.[9][19] | This is the primary decision point. If the experiment involves living systems, SPAAC is the mandatory choice. |
| Yield & Efficiency | Near-quantitative yields (>95%) are common. | High yields achievable, but may be lower than CuAAC.[19][21] | CuAAC often provides higher and more reliable yields for routine peptide conjugations in vitro. |
| Specificity | Highly specific for terminal alkynes and azides.[8] | Highly specific, but potential for thiol-yne side reactions.[17][22] | For cysteine-containing peptides, SPAAC requires careful selection of cyclooctyne or thiol-blocking steps to ensure specificity.[22] |
| Reagents | Small, simple terminal alkyne (propargyl). | Bulky, hydrophobic strained cyclooctyne.[16] | The large cyclooctyne group in SPAAC can alter peptide solubility and conformation, which must be considered. |
| Catalyst Required | Yes (Copper(I) source, reducing agent, ligand).[23] | No.[9][] | CuAAC requires careful optimization of catalyst components to prevent peptide damage. |
Chapter 3: Experimental Protocols & Best Practices
The following protocols provide a validated starting point for performing CuAAC and SPAAC on propargylated peptides.
Protocol 1: General Method for CuAAC Ligation to a Propargylated Peptide
This protocol is designed for in vitro conjugation where biocompatibility is not a primary concern. The use of a copper-chelating ligand like THPTA is critical to stabilize the Cu(I) oxidation state, increase reaction efficiency, and minimize copper-mediated peptide damage.[24]
Caption: Experimental workflow for CuAAC of a propargylated peptide.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Propargylated Peptide Stock: Dissolve the peptide in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 1 mM.
-
Azide Cargo Stock: Dissolve the azide-containing molecule (1.2 equivalents) in a minimal amount of a water-miscible organic solvent like DMSO.
-
Catalyst Premix: Prepare a premixed solution of 20 mM CuSO₄ and 50 mM THPTA ligand in water.[23] Causality: Premixing the copper and ligand allows the ligand to chelate the copper, enhancing its stability and solubility.
-
Reducing Agent: Freshly prepare a 100 mM solution of sodium ascorbate in water. Causality: Ascorbate reduces Cu(II) to the active Cu(I) state and scavenges oxygen, but it degrades over time, necessitating a fresh solution.[24]
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the propargylated peptide solution, the azide cargo stock, and the CuSO₄/THPTA premix. Aim for final concentrations of ~25-100 µM peptide, 0.1-0.25 mM CuSO₄, and a 5:1 ligand-to-copper ratio.[23]
-
Vortex briefly to mix.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the fresh sodium ascorbate solution to a final concentration of 5 mM.[23]
-
Mix gently by inversion and allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Analysis and Purification:
-
Monitor the reaction progress using LC-MS.
-
Once complete, purify the conjugated peptide from excess reagents and catalyst using reverse-phase HPLC.
-
Protocol 2: General Method for SPAAC Ligation to a Propargylated Peptide
This protocol is designed for applications where biocompatibility is essential, such as labeling peptides on the surface of live cells or preparing conjugates for in vivo administration.
Caption: Experimental workflow for SPAAC of an azide-modified peptide.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Azide-Modified Peptide: Dissolve the peptide (this protocol assumes the peptide carries the azide and the cargo carries the alkyne) in a biocompatible buffer (e.g., PBS, pH 7.4) at the desired concentration.
-
Strained Cyclooctyne Stock: Dissolve the cyclooctyne reagent (e.g., DBCO-PEG-NHS ester, used here to conjugate to an amine on the cargo molecule first) in DMSO to create a concentrated stock solution.
-
-
Reaction Assembly:
-
To the azide-peptide solution, add the strained cyclooctyne reagent. A 2- to 10-fold molar excess of the cyclooctyne is a common starting point to drive the reaction to completion.[13]
-
Causality: Since SPAAC is a second-order reaction, using an excess of one reagent increases the reaction rate.
-
-
Incubation:
-
Incubate the mixture for 2-12 hours. For live-cell applications, this is typically done at 37°C. For in vitro conjugations, room temperature is often sufficient.[13]
-
-
Analysis and Purification:
-
Monitor reaction progress with LC-MS.
-
Purify the final conjugate using a method appropriate for the scale and nature of the product, such as HPLC or size-exclusion chromatography, to remove unreacted cyclooctyne.
-
Chapter 4: Decision-Making Framework: Which Reaction is Right for Your Peptide?
The choice between CuAAC and SPAAC is context-dependent. Use the following framework to guide your decision.
Caption: Decision framework for selecting CuAAC vs. SPAAC.
Use Case Scenarios:
-
High-Throughput Peptide Library Screening (in vitro): CuAAC is the superior choice. Its rapid kinetics allow for fast reaction times, and near-quantitative yields simplify analysis. Copper toxicity is not a concern in this cell-free context.[16]
-
Live-Cell Imaging of a Cell-Surface Peptide: SPAAC is the only viable option. The absence of a copper catalyst is essential to maintain cell viability and ensure that the observed biological effects are not artifacts of metal toxicity.[9][]
-
Synthesis of a Peptide-Drug Conjugate for Preclinical in vivo Studies: SPAAC is strongly preferred. Introducing a copper-based catalyst into a formulation intended for animal studies is highly problematic due to toxicity and regulatory concerns.[25]
-
Cyclization of a Cysteine-Rich Peptide (in vitro): This is a challenging case. CuAAC may cause oxidative damage to cysteine residues.[14] Standard SPAAC reagents may undergo side reactions with the free thiols.[17][22] Here, one might consider a modified SPAAC reagent with lower thiol reactivity or perform CuAAC with extensive optimization and the use of protective ligands and oxygen scavengers.
Conclusion
Both CuAAC and SPAAC are exceptionally powerful and reliable methods for the modification of propargylated peptides. They are not competitors but rather complementary tools, each with a distinct domain of application. CuAAC offers unparalleled speed and efficiency for in vitro applications where biocompatibility is not a factor.[4][21] Conversely, SPAAC provides an essential, metal-free pathway for conjugation in the sensitive environments of living cells and whole organisms.[13][]
By understanding the fundamental mechanisms, performance trade-offs, and experimental best practices detailed in this guide, researchers can confidently select and implement the ideal click chemistry strategy to advance their peptide-based research and development goals.
References
-
Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(11), 13148-13174. [Online]. Available: [Link]
-
Quintanar, L., et al. (2017). Copper binding and protein aggregation: a journey from the brain to the human lens. Metallomics, 9(12), 1629-1643. [Online]. Available: [Link]
-
van Geel, R., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Angewandte Chemie International Edition, 50(34), 7913-7916. [Online]. Available: [Link]
-
Rübberdt, M., et al. (2016). Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells. Molecules, 21(10), 1301. [Online]. Available: [Link]
-
Grasso, G., et al. (2020). Role of Copper and Zinc Ions in the Hydrolytic Degradation of Neurodegeneration-Related Peptides. International Journal of Molecular Sciences, 21(21), 8089. [Online]. Available: [Link]
-
van Geel, R., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 13(1), 99-105. [Online]. Available: [Link]
-
Fairlie, D. P., et al. (2013). Peptide conjugation via CuAAC 'click' chemistry. Molecules, 18(11), 13148-13174. [Online]. Available: [Link]
-
GenScript. (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. [Online]. Available: [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Online]. Available: [Link]
-
Li, L., & Zhang, Z. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(11), 1530. [Online]. Available: [Link]
-
Hughes, T. S., et al. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 34(8), 1365-1378. [Online]. Available: [Link]
-
ResearchGate. (n.d.). Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the... [Online]. Available: [Link]
-
Mains, R. E., et al. (2011). Interactions of Peptide Amidation and Copper: Novel Biomarkers and Mechanisms of Neural Dysfunction. Journal of Neuroscience, 31(36), 12793-12800. [Online]. Available: [Link]
-
Talele, T. T. (2016). Click Chemistry in Peptide-Based Drug Design. Molecules, 21(3), 314. [Online]. Available: [Link]
-
Wang, Y., et al. (2024). Advancing Bioconjugated Quantum Dots with Click Chemistry and Artificial Intelligence to Image and Treat Glioblastoma. International Journal of Molecular Sciences, 25(2), 1157. [Online]. Available: [Link]
-
Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 147-160. [Online]. Available: [Link]
-
Wang, Y., et al. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Proteome Science, 15, 2. [Online]. Available: [Link]
-
Pal, S., et al. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. Chemical Communications, 57(12), 1545-1548. [Online]. Available: [Link]
-
Squitti, R., et al. (2023). Unveiling the Effects of Copper Ions in the Aggregation of Amyloidogenic Proteins. International Journal of Molecular Sciences, 24(13), 10609. [Online]. Available: [Link]
-
Kovalová, A., et al. (2018). Stepwise triple-click functionalization of synthetic peptides. Organic & Biomolecular Chemistry, 16(32), 5897-5903. [Online]. Available: [Link]
-
Hein, C. D., et al. (2009). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry, 20(1), 35-41. [Online]. Available: [Link]
-
de-la-Lama, D., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry, 61(17), 6439-6448. [Online]. Available: [Link]
-
Worrell, B. T., et al. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Communications, 49(82), 9472-9491. [Online]. Available: [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Online]. Available: [Link]
-
ResearchGate. (n.d.). Scheme 1 Illustration of the attempted routes for the bioconjugation of... [Online]. Available: [Link]
-
Li, S., et al. (2018). Site-Selective Cysteine-Cyclooctyne Conjugation. Angewandte Chemie International Edition, 57(9), 2419-2423. [Online]. Available: [Link]
-
Dommerholt, J., et al. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide−Alkyne Cycloaddition. Bioconjugate Chemistry, 23(3), 395-399. [Online]. Available: [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Online]. Available: [Link]
-
ResearchGate. (n.d.). Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder... [Online]. Available: [Link]
-
ResearchGate. (n.d.). Overview of reaction rates of fast cysteine conjugation protocols. SPAAC. [Online]. Available: [Link]
-
ResearchGate. (2025). Amino Acid Influence on Copper Binding to Peptides: Cysteine Versus Arginine. [Online]. Available: [Link]
-
ResearchGate. (n.d.). Copper-free strain-promoted alkyne azide cycloaddition (SPAAC) reaction... [Online]. Available: [Link]
-
Zhang, C., et al. (2016). Site-Specific Conjugation of Peptides and Proteins via Rebridging of Disulfide Bonds Using the Thiol–Yne Coupling Reaction. Bioconjugate Chemistry, 27(4), 1032-1039. [Online]. Available: [Link]
-
YouTube. (2021). Bioconjugation using Click Chemistry Reaction. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jpt.com [jpt.com]
- 5. Click Chemistry in Peptide-Based Drug Design | MDPI [mdpi.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Copper binding and protein aggregation: a journey from the brain to the human lens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 23. jenabioscience.com [jenabioscience.com]
- 24. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
The Propargyl Handle: A Comparative Guide to Fmoc-L-Tyr(propargyl)-OH for Advanced Peptide and Protein Chemistry
For researchers, medicinal chemists, and professionals in drug development, the precise installation of functional handles into peptides and proteins is a gateway to novel therapeutics, advanced imaging agents, and a deeper understanding of biological processes. The ever-expanding toolbox of unnatural amino acids (UAAs) offers a plethora of choices, each with its own set of advantages and limitations. This guide provides an in-depth, evidence-based comparison of Fmoc-L-Tyr(propargyl)-OH against other classes of UAAs, highlighting its unique benefits in the realm of bioorthogonal chemistry.
Introduction: The Power of Bioorthogonal Chemistry and Unnatural Amino Acids
Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. This powerful concept, recognized with the 2022 Nobel Prize in Chemistry, has revolutionized our ability to study and manipulate biomolecules in their natural environment. Unnatural amino acids are at the heart of this revolution, serving as vehicles to introduce bioorthogonal functional groups into proteins and peptides with high precision. These "handles" can then be selectively modified with probes, drugs, or other molecules of interest.
This compound is a derivative of the natural amino acid tyrosine, featuring a propargyl group attached to the phenolic hydroxyl group and an Fmoc protecting group on the alpha-amino group, making it fully compatible with standard solid-phase peptide synthesis (SPPS). The terminal alkyne of the propargyl group is the key to its utility, serving as a versatile handle for a variety of bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
This compound: Structure and Intrinsic Advantages
The chemical structure of this compound offers several inherent advantages:
-
Minimal Perturbation: The propargyl group is relatively small and sterically unobtrusive, minimizing potential disruption to peptide structure and function.
-
Chemical Stability: The propargyl ether linkage is robust and stable under the conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including repeated cycles of base-mediated Fmoc deprotection and acidic cleavage from the resin.
-
Versatility in "Click Chemistry": The terminal alkyne is a versatile reaction partner for azides in CuAAC reactions, which are known for their high efficiency, specificity, and favorable kinetics. It can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes, albeit at a slower rate than dedicated strained alkynes.
-
Aromatic Side Chain: The tyrosine scaffold provides a rigid, aromatic side chain that can be advantageous for maintaining or influencing peptide conformation.
Comparative Analysis: this compound vs. Other Unnatural Amino Acids
The choice of an unnatural amino acid is dictated by the specific application, including the desired reaction chemistry, the biological environment (in vitro vs. in vivo), and the nature of the molecule to be conjugated. Here, we compare this compound to other common classes of UAAs.
Terminal Alkyne-Containing Amino Acids: A Head-to-Head Comparison
While this compound is a popular choice, other amino acids bearing a terminal alkyne are also available, such as L-Homopropargylglycine (HPG).
| Feature | This compound | L-Homopropargylglycine (HPG) |
| Structure | Aromatic side chain with propargyl ether | Aliphatic side chain with terminal alkyne |
| Analogue of | Tyrosine | Methionine |
| Incorporation | SPPS | SPPS, Metabolic labeling |
| Potential for Structural Influence | Higher, due to rigid aromatic ring | Lower, more flexible aliphatic chain |
| Reaction Kinetics (CuAAC) | Generally fast | Similar to other terminal alkynes |
Key Takeaway: For applications where maintaining a specific peptide conformation is crucial, the rigid aromatic side chain of this compound can be a distinct advantage. HPG, being a methionine analogue, is particularly useful for metabolic labeling of newly synthesized proteins.
Azide-Containing Amino Acids: The Other Side of the "Click" Coin
Azide-containing amino acids, such as p-azido-L-phenylalanine (AzF), are the complementary partners for alkyne-containing molecules in click chemistry.
| Feature | This compound (Alkyne) | p-azido-L-phenylalanine (AzF) (Azide) |
| Bioorthogonal Handle | Terminal Alkyne | Azide |
| Reaction Partner | Azide | Alkyne |
| Stability | Propargyl group is generally stable | Azides are stable but can be reduced by certain cellular reductants (e.g., thiols) |
| Size | Relatively small | Small and minimally perturbative |
Key Takeaway: The choice between an alkyne or an azide handle often depends on the ease of synthesizing the desired probe or molecule to be attached. Both offer excellent bioorthogonality for CuAAC.
A Broader Perspective: Comparison with Other Bioorthogonal Chemistries
The world of bioorthogonal chemistry extends beyond click chemistry. Here's how this compound, and its reliance on CuAAC/SPAAC, compares to other popular bioorthogonal pairs.
| Bioorthogonal Pair | Unnatural Amino Acid Example | Reaction | Key Advantages | Key Disadvantages |
| Azide-Alkyne (CuAAC) | This compound | Copper-Catalyzed Azide-Alkyne Cycloaddition | Very fast kinetics, high yields, stable triazole linkage. | Copper toxicity limits in vivo applications. |
| Azide-Strained Alkyne (SPAAC) | N/A (Typically the probe is the strained alkyne) | Strain-Promoted Azide-Alkyne Cycloaddition | Copper-free, excellent for live-cell and in vivo applications. | Slower kinetics than CuAAC, strained alkynes can be bulky. |
| Azide-Phosphine | Azide-containing UAAs | Staudinger Ligation | First demonstrated bioorthogonal reaction, useful in specific contexts. | Slow reaction kinetics, potential for phosphine oxide side products. |
| Ketone/Aldehyde-Hydrazine/Alkoxyamine | p-acetyl-L-phenylalanine | Oxime/Hydrazone Ligation | Useful for forming reversible linkages under acidic conditions. | Slower kinetics than click chemistry, potential for reversibility. |
| Tetrazine-Strained Alkene/Alkyne | trans-cyclooctene-lysine (TCO*-Lys) | Inverse Electron Demand Diels-Alder (IEDDA) | Extremely fast kinetics, suitable for in vivo applications. | Tetrazines can be unstable, strained alkenes are bulky. |
Expert Insight: The primary advantage of this compound lies in its utility for CuAAC, which remains one of the fastest and most efficient bioorthogonal reactions for in vitro applications such as the creation of antibody-drug conjugates (ADCs), peptide-based diagnostics, and functionalized biomaterials. While SPAAC is the preferred method for live-cell imaging, the high reactivity and potential for side reactions of some strained alkynes with thiols can be a concern.
Experimental Data and Protocols
To provide a practical context, we present a representative experimental workflow for the synthesis and fluorescent labeling of a model peptide using this compound.
Workflow for Peptide Synthesis and Labeling
Caption: Workflow for SPPS and CuAAC labeling.
Detailed Experimental Protocol: Synthesis of a Fluorescently Labeled Peptide
Objective: To synthesize a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-Leu-Tyr(propargyl)) and label it with an azide-functionalized fluorophore via CuAAC.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH, This compound )
-
Coupling reagents: HBTU, DIPEA
-
Deprotection reagent: 20% (v/v) piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Azide-fluorophore (e.g., Azide-PEG4-5-TAMRA)
-
CuAAC reagents: CuSO₄·5H₂O, Sodium Ascorbate, THPTA
-
Solvents: DMF, DCM, Acetonitrile, Diethyl ether
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Swell the resin in DMF.
-
Perform iterative cycles of Fmoc deprotection and amino acid coupling according to standard SPPS protocols.
-
For coupling this compound, use a 3-fold molar excess of the amino acid, HBTU, and a 6-fold molar excess of DIPEA relative to the resin loading. Allow the coupling to proceed for 2 hours.
-
After the final amino acid is coupled, perform a final Fmoc deprotection.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS).
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve the purified peptide in a mixture of water and acetonitrile.
-
Add a 1.5-fold molar excess of the azide-fluorophore.
-
Prepare a fresh solution of CuSO₄ (0.1 M) and THPTA (0.5 M).
-
Add the CuSO₄/THPTA solution to the peptide/fluorophore mixture to a final concentration of 1 mM CuSO₄.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 5 mM.
-
Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by RP-HPLC.
-
-
Final Purification and Characterization:
-
Purify the fluorescently labeled peptide by RP-HPLC to remove excess reagents.
-
Confirm the final product by mass spectrometry and measure its fluorescence spectrum.
-
Applications in Drug Development and Beyond
The unique properties of this compound have led to its adoption in various cutting-edge applications:
-
Peptide-Drug Conjugates (PDCs): The propargyl handle allows for the precise attachment of cytotoxic drugs to targeting peptides, a strategy analogous to antibody-drug conjugates (ADCs).
-
Peptide Cyclization: Intramolecular CuAAC between a propargyl group and an azide within the same peptide chain is a powerful method for creating cyclic peptides. Cyclization can enhance peptide stability, bioactivity, and cell permeability.
-
Development of Novel Biomaterials: The ability to "click" various functionalities onto a peptide scaffold containing propargyl-tyrosine enables the creation of hydrogels, nanoparticles, and other advanced materials with tailored properties.
-
Probing Protein-Protein Interactions: Peptides containing this compound can be used to create probes for studying protein-protein interactions through techniques like photo-crosslinking or affinity pull-down assays.
Conclusion: A Versatile and Reliable Tool for Chemical Biologists
This compound stands out as a highly versatile and reliable unnatural amino acid for the introduction of a bioorthogonal alkyne handle into peptides. Its key advantages lie in the stability of the propargyl ether linkage, the minimal steric perturbation of the propargyl group, and its efficient participation in copper-catalyzed azide-alkyne cycloaddition reactions. While other unnatural amino acids and bioorthogonal chemistries have their specific merits, particularly for in vivo applications, the speed, efficiency, and high yields of CuAAC make this compound an exceptional choice for a wide range of in vitro applications, from the development of novel therapeutics to the creation of advanced biomaterials. The judicious selection of this compound, grounded in a thorough understanding of its properties and a comparison with available alternatives, will undoubtedly continue to empower innovation in chemical biology and drug discovery.
References
-
Chen, Y., et al. (2016). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Electrophoresis, 37(11), 1479-1485. [Link]
-
PubMed. (2016). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PubMed. [Link]
-
Chemistry World. (2020). Unnatural cyclic amino acids push limits of ribosome. Retrieved from [Link]
-
Fairlie, D. P., & Dantas de Oliveira, M. (2017). Approaches for peptide and protein cyclisation. Chemical Society Reviews, 46(21), 6333-6374. [Link]
-
Wikipedia. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Unnatural amino acids and uses thereof.
-
Kumar, A., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(1), 1-50. [Link]
-
Stádník, V., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society, 146(3), 2055-2065. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Accounts of chemical research, 44(9), 666-676. [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
PubMed. (2025). Linker-Engineered Tyrosine-Azide Coatings for Stable Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Functionalization. [Link]
-
ResearchGate. (2025). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link]
-
van Kasteren, S. I., et al. (2007). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Proceedings of the National Academy of Sciences, 104(43), 16797-16802. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]
-
Jena Bioscience. (n.d.). Alkyne-containing Amino Acids. Retrieved from [Link]
-
Jiang, H., et al. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 23(10), 2647. [Link]
-
The Royal Society of Chemistry. (2014). Synthesis of Fmoc-Tyr-Leu-OH (Fmoc-YL). Retrieved from [Link]
-
Mukherjee, S., et al. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. Chemical Communications, 57(12), 1534-1537. [Link]
-
DeForest, C. A., & Anseth, K. S. (2012). Bioorthogonal strategies for engineering extracellular matrices. Annual review of chemical and biomolecular engineering, 3, 421-444. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Fmoc-Tyr(HPO3Bzl)-OH: Your Key to Advanced Peptide Synthesis. Retrieved from [Link]
-
Stádník, V., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society, 146(3), 2055-2065. [Link]
-
Wu, H., & Fokin, V. V. (2013). Bioorthogonal Ligations and Cleavages in Chemical Biology. Angewandte Chemie International Edition, 52(31), 7920-7928. [Link]
-
ResearchGate. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry and Its Applications. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
Propargyl Modification: A Comparative Guide to Unlocking Novel Peptide Structure and Function
In the dynamic landscape of peptide-based therapeutics and research, the strategic modification of peptide structures is paramount to enhancing their efficacy, stability, and target specificity. Among the arsenal of chemical biology tools, the introduction of a propargyl group—a small, alkyne-containing moiety—has emerged as a powerful and versatile strategy. This guide provides an in-depth, objective comparison of propargyl modification against unmodified peptides and other common modification techniques, supported by experimental data and established protocols. We will explore the causal relationships behind the observed structural and functional changes, offering researchers, scientists, and drug development professionals a comprehensive understanding to inform their experimental design.
The Rationale for Propargyl Modification: Beyond a Simple Handle
The primary appeal of incorporating a propargyl group into a peptide backbone or side chain lies in its dual role. Firstly, it serves as a bioorthogonal handle for "click chemistry," enabling the facile and specific conjugation of peptides to other molecules such as imaging agents, drug payloads, or polymers for half-life extension.[1] The most prominent of these reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and selective reaction that forms a stable triazole linkage.[2] More recently, the development of strain-promoted azide-alkyne cycloaddition (SPAAC) has obviated the need for a potentially cytotoxic copper catalyst, further expanding the utility of this chemistry in biological systems.[2]
Secondly, and critically for this guide, the propargyl group itself can directly influence the intrinsic properties of a peptide. Its small size and rigid, linear geometry can induce conformational constraints, impact secondary structure, and alter proteolytic stability.[3][4] Understanding and harnessing these inherent effects are key to designing peptides with novel and improved therapeutic potential.
Impact on Peptide Structure: A Comparative Analysis
The introduction of a propargyl group can subtly yet significantly alter the three-dimensional structure of a peptide. Here, we compare the structural impact of propargyl modification with that of an unmodified peptide and a commonly used cyclization strategy, lactam bridge formation.
Secondary Structure Assessment by Circular Dichroism (CD) Spectroscopy
Circular dichroism is a sensitive technique for probing the secondary structure of peptides in solution.[5] The characteristic CD spectra of alpha-helices, beta-sheets, and random coils allow for a quantitative estimation of these structural elements.
Table 1: Illustrative Comparison of Secondary Structure Content
| Peptide Variant | Predominant Secondary Structure | % Helicity (Illustrative) | Citation |
| Unmodified Peptide (e.g., linear hACE2 fragment) | Random Coil / Disordered | < 10% | [7] |
| Propargyl-Modified Peptide (e.g., with Propargyl-Glycine) | Locally Constrained / Random Coil | ~10-15% | N/A |
| Lactam-Cyclized Peptide (e.g., stapled hACE2 fragment) | Alpha-Helix | up to 55% | [2] |
Note: The % helicity for the propargyl-modified peptide is an educated estimation based on the known conformational effects of the modification and requires direct experimental validation for a specific peptide sequence.
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including the conformation of individual amino acid residues and the overall fold of a peptide.[8] For proline-containing peptides, NMR is particularly powerful in determining the cis/trans isomerism of the X-Pro amide bond, a key determinant of peptide conformation.[3]
Modification of a proline residue with a propargyl group can significantly influence this equilibrium. For instance, the introduction of various substituents on the proline ring has been shown to alter the trans/cis ratio.[9] While direct comparative data for a propargyl-proline is scarce, studies on other 4-substituted prolines in a model peptide (Ac-TYPN-NH2) have shown that the trans/cis ratio can be modulated. The parent peptide exhibits a Ktrans/cis of 2.7.[9] It is plausible that a propargyl group at the 4-position of proline could sterically or electronically influence this equilibrium.
Table 2: Illustrative Comparison of Proline Conformational Isomerism
| Peptide Variant | Proline Conformation | Ktrans/cis (Illustrative) | Citation |
| Unmodified Ac-TYPN-NH2 | trans/cis mixture | 2.7 | [9] |
| Propargyl-Proline Modified Ac-TYPN-NH2 | trans/cis mixture | Potentially altered from 2.7 | N/A |
Note: The Ktrans/cis for the propargyl-proline modified peptide is a hypothesis based on the known effects of proline substitution and would require experimental verification.
Functional Consequences of Propargyl Modification
The structural alterations induced by propargyl modification can have profound effects on the biological function of a peptide, including its binding affinity to target receptors and its stability in biological fluids.
Receptor Binding Affinity
The introduction of a propargyl group can either enhance or diminish the binding affinity of a peptide to its target, depending on the specific interactions at the binding interface. Surface Plasmon Resonance (SPR) is a powerful technique for quantifying these interactions by measuring the equilibrium dissociation constant (Kd).[10]
A study on macrocyclic RGD peptides targeting integrins demonstrated that subtle changes in the peptide sequence and conformation could lead to significant differences in binding affinity, with Kd values for different peptides varying for the αvβ3 integrin.[11] While this study did not include a propargyl-modified peptide, it highlights the sensitivity of receptor binding to structural modifications. It is conceivable that the rigid nature of the propargyl group could pre-organize the peptide into a conformation that is more favorable for binding, thus lowering the Kd value. Conversely, it could also introduce steric hindrance that weakens the interaction.
Table 3: Illustrative Comparison of Receptor Binding Affinity
| Peptide Variant | Target Receptor | Binding Affinity (Kd) (Illustrative) | Citation |
| Unmodified RGD Peptide | αvβ3 Integrin | ~100 nM | [11] |
| Propargyl-Modified RGD Peptide | αvβ3 Integrin | Potentially < 100 nM or > 100 nM | N/A |
| High-Affinity Cyclic RGD Peptide (2-c) | αvβ3 Integrin | 0.91 µM (IC50) | [11] |
Note: The Kd for the propargyl-modified peptide is hypothetical and would depend on the specific peptide-receptor interaction.
Proteolytic Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body.[12] Chemical modifications are often employed to enhance proteolytic stability and increase the in vivo half-life of peptides.
A study on propargylated sulfonium-mediated cyclization of peptides demonstrated that the resulting cyclic peptides exhibited enhanced stability.[13] While this study focused on a cyclization strategy utilizing a propargyl group, the inherent resistance of the propargyl moiety itself to proteolytic cleavage can contribute to increased stability. The unnatural structure of a propargyl-containing amino acid can hinder recognition and cleavage by proteases.
Table 4: Illustrative Comparison of Proteolytic Stability
| Peptide Variant | Assay Condition | Half-life (t1/2) (Illustrative) | Citation |
| Unmodified Peptide (e.g., Api88) | Mouse Serum | < 5 min | [14] |
| Propargyl-Modified Peptide | Mouse Serum | Potentially > 5 min | N/A |
| C-terminally Modified Peptide (e.g., Api137) | Mouse Serum | 6 hours | [14] |
Note: The half-life for the propargyl-modified peptide is an estimation and would need to be determined experimentally.
Experimental Protocols
To facilitate the direct comparison of propargyl-modified peptides with their unmodified or alternatively modified counterparts, we provide the following generalized experimental workflows.
Workflow for Assessing Structural Impact
Caption: Workflow for comparative structural analysis of modified peptides.
Step-by-Step Methodology for Circular Dichroism (CD) Spectroscopy:
-
Sample Preparation: Dissolve lyophilized peptides in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range to 190-260 nm, with a data pitch of 0.5 nm and a scan speed of 50 nm/min.
-
Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C). Acquire at least three scans for each sample and average them.
-
Data Processing: Subtract the buffer baseline from the sample spectra. Convert the raw data (millidegrees) to mean residue ellipticity [θ].
-
Secondary Structure Estimation: Use a deconvolution program (e.g., BeStSel, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectra.[15]
Workflow for Assessing Functional Impact
Caption: Workflow for comparative functional analysis of modified peptides.
Step-by-Step Methodology for Protease Stability Assay:
-
Sample Preparation: Prepare stock solutions of the peptides in a suitable buffer.
-
Incubation: Incubate the peptides at a final concentration of 100 µM with a specific protease (e.g., trypsin, chymotrypsin) or in serum/plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the proteolytic activity by adding an acid (e.g., trifluoroacetic acid).
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak in the HPLC chromatogram.
-
Half-life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase exponential decay curve to determine the half-life (t1/2).[16]
Conclusion: A Versatile Tool for Peptide Engineering
Propargyl modification offers a multifaceted approach to peptide engineering. Beyond its well-established role as a bioorthogonal handle for click chemistry, the propargyl group can intrinsically modulate the structural and functional properties of peptides. While the precise effects are context-dependent and require empirical validation for each peptide sequence, the introduction of this small, rigid moiety can be a valuable strategy to enhance conformational stability, improve proteolytic resistance, and fine-tune receptor binding affinity.
This guide has provided a framework for objectively assessing the impact of propargyl modification in comparison to unmodified peptides and other modification techniques. By employing the described experimental workflows and carefully analyzing the resulting data, researchers can make informed decisions in the design and optimization of peptides for a wide range of therapeutic and research applications. The continued exploration of propargyl-modified peptides promises to unlock novel chemical space and accelerate the development of next-generation peptide-based drugs.
References
-
Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]
-
Brik, A., et al. (2020). Gold(I)-Mediated Decaging or Cleavage of Propargylated Peptide Bond in Aqueous Conditions for Protein Synthesis and Manipulation. Journal of the American Chemical Society, 142(20), 9315–9324. [Link]
-
Horne, W. S., & Ghadiri, M. R. (2009). A proline-based conformational switch for controlling the aggregation of beta-amyloid. Journal of the American Chemical Society, 131(22), 7544–7545. [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry in living systems. Chemical Society Reviews, 39(4), 1272–1279. [Link]
-
Knappe, D., et al. (2010). In vitro and in vivo stability of apidaecin-derived peptide antibiotics. Antimicrobial Agents and Chemotherapy, 54(10), 4447–4453. [Link]
-
Lättig-Tünnemann, G., et al. (2011). The importance of helix formation for the antimicrobial activity of a 14-residue peptide. ChemBioChem, 12(14), 2180–2190. [Link]
-
Li, Y., et al. (2018). Stapling strategy enables improvement of antitumor activity and proteolytic stability of host-defense peptide hymenochirin-1B. RSC Advances, 8(39), 22268–22275. [Link]
-
Liu, T., et al. (2023). Methodology of stable peptide based on propargylated sulfonium. Biochemistry and Biophysics Reports, 35, 101508. [Link]
-
López-Méndez, B., et al. (2020). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical Pharmacology & Therapeutics, 108(4), 841–849. [Link]
-
Makarov, A. A., et al. (2024). Strategy for improving circular dichroism spectra deconvolution accuracy for macrocyclic peptides in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 249, 116476. [Link]
-
Niu, B., et al. (2023). Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. International Journal of Molecular Sciences, 24(24), 17565. [Link]
-
Pandey, A. K., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(11), 4333–4363. [Link]
-
Ren, S., et al. (2022). Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
Rich, D. H., & Tam, J. P. (1975). The X-Pro peptide bond as an nmr probe for conformational studies of flexible linear peptides. Biopolymers, 14(10), 2025–2041. [Link]
- Wüthrich, K. (1986). NMR of proteins and nucleic acids. Wiley.
- Schasfoort, R. B., & Tudos, A. J. (Eds.). (2008). Handbook of surface plasmon resonance. Royal Society of Chemistry.
-
Spiga, O., et al. (2002). Peptide-protein interactions studied by surface plasmon and nuclear magnetic resonances. FEBS Letters, 511(1-3), 33–35. [Link]
-
Varkhede, N., et al. (2020). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 15(7), 815–829. [Link]
-
Wallace, B. A. (2000). Circular dichroism of peptides. Methods in Enzymology, 323, 245–264. [Link]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]
-
Whitmore, L., & Wallace, B. A. (2008). DICHROWEB, an online server for protein secondary structure analyses from circular dichroism spectroscopic data. Nucleic Acids Research, 36(Web Server issue), W502–W505. [Link]
-
Zondlo, N. J. (2013). Proline conformation and the cis-trans isomerization of the prolyl-peptide bond. Protein Science, 22(11), 1509–1525. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. [Link]
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40–56. [Link]
-
Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]
-
Brik, A., et al. (2020). Gold(I)-Mediated Decaging or Cleavage of Propargylated Peptide Bond in Aqueous Conditions for Protein Synthesis and Manipulation. Journal of the American Chemical Society, 142(20), 9315–9324. [Link]
-
Horne, W. S., & Ghadiri, M. R. (2009). A proline-based conformational switch for controlling the aggregation of beta-amyloid. Journal of the American Chemical Society, 131(22), 7544–7545. [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry in living systems. Chemical Society Reviews, 39(4), 1272–1279. [Link]
-
Knappe, D., et al. (2010). In vitro and in vivo stability of apidaecin-derived peptide antibiotics. Antimicrobial Agents and Chemotherapy, 54(10), 4447–4453. [Link]
-
Lättig-Tünnemann, G., et al. (2011). The importance of helix formation for the antimicrobial activity of a 14-residue peptide. ChemBioChem, 12(14), 2180–2190. [Link]
-
Li, Y., et al. (2018). Stapling strategy enables improvement of antitumor activity and proteolytic stability of host-defense peptide hymenochirin-1B. RSC Advances, 8(39), 22268–22275. [Link]
-
Liu, T., et al. (2023). Methodology of stable peptide based on propargylated sulfonium. Biochemistry and Biophysics Reports, 35, 101508. [Link]
-
López-Méndez, B., et al. (2020). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical Pharmacology & Therapeutics, 108(4), 841–849. [Link]
-
Makarov, A. A., et al. (2024). Strategy for improving circular dichroism spectra deconvolution accuracy for macrocyclic peptides in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 249, 116476. [Link]
-
Niu, B., et al. (2023). Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. International Journal of Molecular Sciences, 24(24), 17565. [Link]
-
Pandey, A. K., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(11), 4333–4363. [Link]
-
Ren, S., et al. (2022). Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
Rich, D. H., & Tam, J. P. (1975). The X-Pro peptide bond as an nmr probe for conformational studies of flexible linear peptides. Biopolymers, 14(10), 2025–2041. [Link]
- Wüthrich, K. (1986). NMR of proteins and nucleic acids. Wiley.
- Schasfoort, R. B., & Tudos, A. J. (Eds.). (2008). Handbook of surface plasmon resonance. Royal Society of Chemistry.
-
Spiga, O., et al. (2002). Peptide-protein interactions studied by surface plasmon and nuclear magnetic resonances. FEBS Letters, 511(1-3), 33–35. [Link]
-
Varkhede, N., et al. (2020). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 15(7), 815–829. [Link]
-
Wallace, B. A. (2000). Circular dichroism of peptides. Methods in Enzymology, 323, 245–264. [Link]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]
-
Whitmore, L., & Wallace, B. A. (2008). DICHROWEB, an online server for protein secondary structure analyses from circular dichroism spectroscopic data. Nucleic Acids Research, 36(Web Server issue), W502–W505. [Link]
-
Zondlo, N. J. (2013). Proline conformation and the cis-trans isomerization of the prolyl-peptide bond. Protein Science, 22(11), 1509–1525. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. [Link]
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40–56. [Link]
Sources
- 1. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 3. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear magnetic resonance chemical shift: comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-helix stabilization by alanine relative to glycine: roles of polar and apolar solvent exposures and of backbone entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Methodology of stable peptide based on propargylated sulfonium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategy for improving circular dichroism spectra deconvolution accuracy for macrocyclic peptides in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
comparing the stability of different alkyne-containing amino acids in SPPS
An In-Depth Guide to the Stability of Alkyne-Containing Amino Acids in Solid-Phase Peptide Synthesis
For researchers at the forefront of chemical biology and drug development, the site-specific incorporation of bioorthogonal handles into peptides is a cornerstone of modern discovery. Among these, the alkyne group is paramount, serving as a versatile linchpin for "click" chemistry, enabling precise conjugation to reporter tags, imaging agents, and other molecular entities. However, the journey of an alkyne-containing amino acid from a protected monomer to a functional component of a purified peptide is fraught with chemical challenges. The iterative nature of Solid-Phase Peptide Synthesis (SPPS), with its cycles of base-mediated deprotection and final strong acid cleavage, demands exceptional stability from every building block.
This guide provides a comprehensive comparison of the stability of commonly used alkyne-containing amino acids within the context of Fmoc-based SPPS. We will move beyond a simple catalog of structures to dissect the underlying chemical principles that govern their performance, offering field-proven insights and detailed protocols to empower you to make informed decisions for your synthetic strategy.
The Contenders: A Structural Overview of Common Alkyne-Amino Acids
While many variants exist, the majority of applications utilize one of two structural classes for incorporating a terminal alkyne: those with a simple alkyl side chain and those featuring an ether linkage.
-
L-Propargylglycine (Pra) and L-Homopropargylglycine (hPra): These amino acids are characterized by a chemically robust alkyl side chain terminating in an alkyne.[1] Pra (propargylglycine) has the alkyne at the γ-position, while hPra (homopropargylglycine) has an additional methylene group, placing the alkyne at the δ-position. This subtle difference can influence the steric accessibility of the alkyne for subsequent conjugation reactions.[1]
-
O-Propargyl-L-Serine (Ser(O-Pg)) and O-Propargyl-L-Threonine (Thr(O-Pg)): In this class, the alkyne functionality is introduced via a propargyl group attached to the side-chain hydroxyl of Serine or Threonine through an ether linkage. This linkage offers different conformational properties compared to the pure alkyl chain of Pra.[1]
The Gauntlet: Stability Challenges in Fmoc-SPPS
The success of an SPPS campaign hinges on an orthogonal protection strategy, where the temporary Nα-Fmoc group is removed by a base (typically piperidine), while the permanent side-chain protecting groups are removed at the end by a strong acid (typically Trifluoroacetic acid, TFA).[2][3] The alkyne handle must remain intact throughout this entire process.
Stability to Base: Fmoc Deprotection Cycles
The Nα-Fmoc group is cleaved under mild basic conditions, most commonly a 20% solution of piperidine in DMF.[4] Both alkyl- and ether-linked propargyl groups are generally very stable under these conditions. The C≡C triple bond and the associated C-H bond are not susceptible to cleavage by secondary amines, allowing for their safe incorporation and repeated exposure to deprotection steps throughout the peptide elongation.
Stability to Acid: Final Cleavage and Deprotection
The final step of SPPS involves treating the resin-bound peptide with a strong acid cocktail, typically containing 95% TFA, to cleave the peptide from the solid support and remove side-chain protecting groups (e.g., tBu, Trt, Pbf).[5][6]
The propargyl group, whether attached via an alkyl chain or an ether linkage, is robust and stable under these standard cleavage conditions.[1] However, the primary threat during this step comes not from the acid itself, but from the highly reactive cationic species generated from the cleavage of other protecting groups.[6][7] Scavengers like triisopropylsilane (TIS) and water are added to the cleavage cocktail to "quench" these carbocations, preventing them from causing side reactions such as the alkylation of sensitive residues like Tryptophan or Methionine.[6][8] The terminal alkyne itself is generally not susceptible to alkylation by these scavenged cations.
Inherent Reactivity of the Alkyne Group
A more specific challenge for terminal alkynes is their potential for oxidative homodimerization, known as the Glaser-Hay coupling . This reaction, often catalyzed by trace amounts of metal ions (like copper) in the presence of an oxidant, can lead to the formation of a diacetylene-linked peptide dimer. While not a common side reaction under standard, well-controlled SPPS conditions, it is a mechanistic possibility that researchers should be aware of, particularly if the peptide is exposed to oxidizing environments or metal contaminants.
A Head-to-Head Comparison
While direct, large-scale quantitative studies comparing the stability of these building blocks are not prevalent in the literature, we can infer their relative performance based on their chemical structures and extensive empirical use.[1]
| Feature | L-Propargylglycine (Pra) / L-Homopropargylglycine (hPra) | O-Propargyl-L-Serine (Ser(O-Pg)) |
| Structure | Aliphatic alkyl side chain. | Ether-linked side chain. |
| Chemical Stability | The simple alkyl side chain is considered exceptionally robust and chemically inert to standard SPPS reagents.[1] | The propargyl ether linkage is generally stable to both piperidine and TFA.[1] Theoretically, like other serine derivatives, O-acylation is a possibility during coupling, but this is rare with modern coupling reagents. |
| Steric Hindrance | The alkyne in hPra is positioned further from the peptide backbone, which may reduce steric hindrance in subsequent click chemistry reactions with bulky partners.[1] | The oxygen atom in the ether linkage may provide more conformational flexibility, potentially aiding in coupling efficiency in sterically hindered sequences.[1] |
| Potential Side Reactions | Low intrinsic reactivity beyond the terminal alkyne. The primary concern is the potential for Glaser-Hay coupling under oxidative conditions. | Similar potential for Glaser-Hay coupling. The ether linkage is stable, but any side reactions common to serine derivatives (though unlikely for the protected ether) could theoretically occur. |
| Typical Use Case | A reliable, "workhorse" choice for introducing an alkyne with minimal risk of side reactions related to the linker chemistry. | Often used when specific conformational properties are desired or when building upon a serine-containing scaffold. The D-enantiomer can be used to increase proteolytic resistance.[1] |
Experimental Protocols & Workflows
Trustworthy science relies on robust and reproducible methods. The following protocols provide a framework for the successful incorporation and stability assessment of alkyne-containing amino acids.
General Workflow for SPPS Incorporation
The following diagram illustrates the standard cycle for incorporating any Fmoc-protected amino acid, including alkyne-containing variants, into a growing peptide chain on a solid support.
Caption: Standard Fmoc-SPPS cycle for peptide chain elongation.
Protocol 1: Standard Incorporation of Fmoc-L-Propargylglycine
This protocol outlines the manual incorporation of an alkyne-containing amino acid into a peptide sequence on a Rink Amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g loading) in 2 mL of N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe.
-
Fmoc Deprotection: Drain the DMF and add 2 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh reagent for 15 minutes.
-
Washing: Wash the resin bead slurry thoroughly with DMF (5 x 2 mL), Dichloromethane (DCM) (3 x 2 mL), and finally DMF (3 x 2 mL).
-
Coupling:
-
In a separate vial, dissolve Fmoc-L-Propargylglycine (3 equivalents, 0.075 mmol), HBTU (2.9 equivalents, 0.0725 mmol), and DIPEA (6 equivalents, 0.15 mmol) in 1 mL of DMF.
-
Allow the solution to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the drained resin. Agitate at room temperature for 2 hours.
-
-
Coupling Completion Check: Wash the resin with DMF (3 x 2 mL). Perform a Kaiser test on a small sample of beads. A blue color indicates incomplete coupling (free primary amines). If the test is positive, repeat the coupling step. If negative (beads remain colorless or yellow), proceed.[1]
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum. Proceed to the cleavage protocol.
Assessing Stability During TFA Cleavage
The ultimate test of stability is the analysis of the final product. This workflow and protocol describe how to assess the integrity of the alkyne-containing peptide after cleavage.
Caption: Workflow for peptide cleavage and stability analysis.
Protocol 2: TFA Cleavage and Analysis of an Alkyne-Containing Peptide
This protocol uses a standard cleavage cocktail suitable for most peptides that do not contain challenging residues like Cysteine.
-
Preparation: Place the dried peptidyl-resin (from Protocol 1) in a 5 mL reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Caution: Work in a fume hood and wear appropriate PPE. TFA is highly corrosive.
-
Cleavage Reaction: Add 2 mL of the cleavage cocktail to the resin. Cap the vessel and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin beads, collecting the filtrate in a 15 mL centrifuge tube.
-
Wash the resin with an additional 0.5 mL of fresh TFA and combine the filtrates.
-
Add the filtrate dropwise to 10 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
-
Isolation: Centrifuge the tube at 3000 x g for 5 minutes. Carefully decant the ether. Wash the peptide pellet twice with cold diethyl ether, centrifuging each time.
-
Drying: After the final wash, allow the peptide pellet to air-dry in the fume hood to remove residual ether.
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Analyze the sample by Reverse-Phase HPLC (RP-HPLC) to assess purity and identify any major byproduct peaks.
-
Confirm the identity of the main peak using Mass Spectrometry (e.g., ESI-MS). The observed mass should correspond to the calculated mass of the desired peptide with the alkyne group intact. The absence of significant peaks corresponding to dimerized or modified products is a strong indicator of the alkyne's stability.
-
Conclusion and Recommendations
The incorporation of alkyne-containing amino acids is a robust and reliable method for functionalizing synthetic peptides. Both the alkyl-chained (Pra, hPra) and ether-linked (Ser(O-Pg)) variants demonstrate excellent stability under the standard conditions of Fmoc-SPPS.
-
For General Applications: L-Propargylglycine (Pra) and L-Homopropargylglycine (hPra) are outstanding choices. Their simple, robust alkyl side chains present a minimal risk of unexpected reactivity, making them a safe and dependable option for most sequences.
-
For Specific Structural Requirements: O-Propargyl-L-Serine may be advantageous if the specific conformational properties of the ether linkage are desired or if a D-amino acid is needed to impart proteolytic resistance.
Ultimately, the choice of building block is rarely a question of stability under standard protocols, but rather one of final application, steric accessibility for conjugation, and desired peptide conformation. By understanding the underlying chemical principles and employing robust synthetic and analytical protocols, researchers can confidently wield these powerful tools to advance the frontiers of science.
References
-
Minimal Protection Strategies for SPPS. DriveHQ. Available at: [Link].
-
Spinnler, K., et al. (2018). An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation. ACS Omega, 3(7), 7545-7551. Available at: [Link].
-
Azide and Alkyne-Containing Amino Acids. Aapptec Peptides. (2020-09-25). Available at: [Link].
-
Alkyne Containing Amino Acids. Aapptec Peptides. (2020-10-20). Available at: [Link].
-
Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. (2025-10-20). Available at: [Link].
- Amino Acid Derivatives for Peptide Synthesis. [Source not further specified].
-
Side Reactions on Amino Groups in Peptide Synthesis. ResearchGate. Available at: [Link].
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link].
-
SPPS Reagents Explained: A Complete Guide. CEM Corporation - YouTube. (2025-09-24). Available at: [Link].
-
Methodology of stable peptide based on propargylated sulfonium. PMC - NIH. (2023-07-01). Available at: [Link].
-
Azide and Alkyne containing Amino Acids. Anaspec. Available at: [Link].
- Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. [Source not further specified].
-
Planning a Peptide Synthesis. AAPPTec. Available at: [Link].
-
Propargyl-Assisted Selective Amidation Applied in C-terminal Glycine Peptide Conjugation. ResearchGate. (2025-08-06). Available at: [Link].
-
Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. PMC - NIH. Available at: [Link].
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed. Available at: [Link].
- Overview of Solid Phase Peptide Synthesis (SPPS). [Source not further specified].
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link].
-
Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Available at: [Link].
Sources
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Fmoc-L-Tyr(propargyl)-OH in Large-Scale Synthesis
Executive Summary
In the landscape of large-scale therapeutic peptide manufacturing, the selection of non-canonical amino acids is a critical decision point, balancing functionality against economic viability. This guide provides a comprehensive cost-benefit analysis of incorporating Fmoc-L-Tyr(propargyl)-OH, a cornerstone building block for introducing a terminal alkyne handle for "click" chemistry. While its upfront cost is significantly higher than standard amino acid derivatives, its true value emerges in the simplification of downstream processing, enhanced product homogeneity, and the creation of advanced bioconjugates. This analysis demonstrates that for complex peptide-based drugs requiring site-specific modification, the strategic use of this compound can lead to substantial long-term savings in purification, quality control, and overall process efficiency, justifying the initial investment.
Introduction: The Strategic Value of a Clickable Handle
The modern therapeutic pipeline is increasingly focused on sophisticated biomolecules like antibody-drug conjugates (ADCs), targeted peptides, and diagnostic probes.[1] A common requirement for these molecules is the ability to site-specifically attach a payload—be it a cytotoxic drug, a fluorescent dye, or a PEG chain—without compromising the peptide's structure or function.[2] This is where this compound becomes an invaluable tool.
The propargyl group, a terminal alkyne, is a bioorthogonal handle. It is chemically inert during the harsh cycles of Solid-Phase Peptide Synthesis (SPPS) but can be selectively reacted post-synthetically.[3] Its primary application is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry."[4] This reaction is renowned for its high efficiency, specificity, and mild reaction conditions, forming a stable triazole linkage.[5] By incorporating this compound, a researcher embeds a latent, highly specific reactive site into the peptide backbone, paving the way for clean and efficient conjugation.[1][6]
Direct Cost Analysis: A Tale of Two Amino Acids
The most immediate consideration for any large-scale synthesis is the cost of raw materials. Unsurprisingly, a specialized amino acid derivative like this compound carries a significant price premium over its standard counterpart, Fmoc-L-Tyr-OH.
| Product | Supplier | 1g Price (USD) | 5g Price (USD) | Bulk Availability |
| This compound | Chem-Impex[6] | $246.27 | $915.07 | Quote Required |
| This compound | ChemPep[7] | $200.00 | $750.00 | Quote Required |
| This compound | Ivy Fine Chemicals[8] | ~$198.90 (for 250mg x 4) | - | Quote Required |
| Fmoc-L-Tyr-OH (Standard) | Typical Market Price | ~$15 - $30 | ~$50 - $100 | Readily Available |
Note: Prices are based on publicly available catalog data as of early 2026 and are for informational purposes only. Large-scale and GMP-grade pricing will vary significantly based on volume and supplier negotiations.
The data clearly shows an order-of-magnitude difference in cost. For a multi-kilogram scale synthesis, this initial outlay is substantial. However, this direct cost must be weighed against the indirect costs and benefits accrued throughout the entire manufacturing workflow.
Performance & Indirect Benefits: Where the Real Value Emerges
The justification for using this compound lies not in its price, but in its performance and the efficiencies it unlocks in downstream processes.
Synthesis & Purification Efficiency
Conventional non-specific conjugation methods, such as coupling to lysine residues, result in a heterogeneous mixture of products with varying drug-to-antibody ratios (DAR).[2][9] This heterogeneity presents a significant analytical and purification challenge, driving up costs and potentially impacting the therapeutic window of the final product.[10]
Site-specific conjugation, enabled by the alkyne handle of this compound, produces a single, well-defined product.[11] This homogeneity simplifies the purification process immensely. Instead of complex chromatographic separations to isolate the desired species from a mixture, a more straightforward purification can be employed, saving time, solvent, and expensive chromatography media. The high yield and specificity of the CuAAC reaction mean fewer side products are generated, further reducing the purification burden.
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Comparison with Alternatives
Several alternatives exist for introducing an alkyne handle or for performing site-specific conjugation. Each comes with its own set of trade-offs.
| Method / Reagent | Advantages | Disadvantages | Scalability Consideration |
| This compound | Rigid side chain, well-defined geometry. Stable during SPPS. High reactivity in CuAAC.[1][3] | Higher cost. | Excellent, proven in large-scale synthesis. |
| Fmoc-L-Homopropargylglycine (HPG) | Readily incorporated by some biological systems.[12] | Can be expensive from commercial sources, though optimized synthesis routes exist.[12] | Good, but cost of commercial GMP-grade material can be a factor. |
| Fmoc-L-Dap(Pentynoyl)-OH | Longer, flexible linker arm may reduce steric hindrance in some conjugations.[3] | Flexibility might be undesirable for structural studies. Potential for different steric challenges during coupling.[3] | Good, incorporated with standard protocols. |
| Engineered Cysteines + Maleimide Chemistry | Well-established method for site-specific conjugation.[9] | Requires protein engineering. Maleimide-thiol linkage can have stability issues (e.g., retro-Michael addition).[9][13] | High, but requires a validated, engineered antibody or peptide sequence. |
| Enzymatic Conjugation (e.g., Sortase) | Highly specific, occurs under mild conditions.[9] | Requires specific recognition sequences. Cost and scale-up of enzymes can be a bottleneck.[2] | Moderate, can be limited by enzyme production costs. |
The choice often depends on the specific needs of the project. For peptides synthesized entirely chemically, this compound offers a robust and direct method. For recombinant proteins, engineered cysteines might be more cost-effective if the upfront cell line development is already planned.
Caption: Simplified schematic of the CuAAC "Click" Reaction.
Experimental Protocols for Implementation
To translate theory into practice, the following validated protocols serve as a starting point for incorporating this compound and performing subsequent conjugation.
Protocol 1: Automated Fmoc-SPPS Incorporation
Objective: To incorporate this compound into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once.[14]
-
Washing: Wash the resin thoroughly with DMF (5x), Isopropanol (2x), and DMF (3x).
-
Amino Acid Activation: In a separate vessel, pre-activate 4 equivalents of this compound with 3.95 equivalents of HCTU and 8 equivalents of N,N-Diisopropylethylamine (DIPEA) in DMF for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 45-60 minutes.
-
Washing: Wash the resin with DMF (5x).
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.
-
Iteration: Proceed to the deprotection step for the next amino acid in the sequence.
Causality Note: The use of HCTU as a coupling agent is standard for Fmoc-SPPS and ensures high coupling efficiency, which is crucial when using an expensive, modified amino acid to avoid wasteful double-couplings.[3]
Protocol 2: On-Resin CuAAC Bioconjugation
Objective: To conjugate an azide-functionalized molecule to the resin-bound, alkyne-containing peptide.
-
Resin Preparation: After complete peptide synthesis, ensure the N-terminus is protected (e.g., with Fmoc or Boc group) to prevent side reactions. Swell the resin in DMF.
-
Prepare Click Solution: Prepare a stock solution of your azide-payload (1.5 eq), a copper(I) source like copper(II) sulfate (0.1 eq), and a reducing agent like sodium ascorbate (0.5 eq) in a DMF/water mixture.
-
Expert Tip: Pre-mixing the copper sulfate and sodium ascorbate until the solution turns a faint yellow indicates the formation of the active Cu(I) catalyst.
-
-
Conjugation Reaction: Add the click solution to the resin. Agitate at room temperature, protected from light, for 2-4 hours.
-
Washing: Wash the resin extensively with DMF, water, a copper-chelating solution (e.g., 0.5% DIPEA, 0.5% L-ascorbic acid in DMF), water again, and finally with Dichloromethane (DCM).[3]
-
Cleavage & Deprotection: Cleave the conjugated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Analysis: Confirm successful conjugation and purity via HPLC and Mass Spectrometry.
Decision Framework & Conclusion
The decision to use this compound is not merely a question of cost, but of manufacturing strategy.
Caption: Decision pathway for using this compound.
References
-
ACS Publications. (2025). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). This compound [CAS: 1204595-05-0]. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
Aralez Bio eStore. (n.d.). Fmoc-O-propargyl-L-tyrosine. Retrieved from [Link]
-
PMC. (n.d.). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Retrieved from [Link]
-
MDPI. (n.d.). Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins. Retrieved from [Link]
-
Lab Manager. (2025). Innovative Click Chemistry Method Revolutionizes Drug Development. Retrieved from [Link]
-
RSC Publishing. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Retrieved from [Link]
-
PMC - NIH. (2025). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Retrieved from [Link]
-
Celltient. (2025). Site-Specific vs Random Antibody Conjugation: Methods, Trade-offs, and What Matters Most. Retrieved from [Link]
-
Hindawi. (2025). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2023). The Future of Antibody Drug Conjugation by Comparing Various Methods of Site-Specific Conjugation. Retrieved from [Link]
-
PMC. (n.d.). Conjugates for use in peptide therapeutics: A systematic review and meta-analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). The advantages and disadvantages of major site-specific conjugation.... Retrieved from [Link]
-
Digital Journal. (2025). Amino Acids for Peptide Drug Synthesis Market Outlook 2025-2032. Retrieved from [Link]
-
World Pharmaceutical Frontiers. (2023). A green future for peptides. Retrieved from [Link]
-
Oxford Global. (2022). Peptide Production: Biopharmaceutical Manufacturing of Next Generation Peptides. Retrieved from [Link]
-
CHIMIA. (n.d.). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. Retrieved from [Link]
-
Federation of American Scientists. (2023). Accelerating Biomanufacturing and Producing Cost-Effective Amino Acids through a Grand Challenge. Retrieved from [Link]
-
PubMed. (2023). Propargylamine: an important moiety in drug discovery. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [Link]
-
ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
Sources
- 1. Buy this compound | 1204595-05-0 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Innovative Click Chemistry Method Revolutionizes Drug Development | Lab Manager [labmanager.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chempep.com [chempep.com]
- 8. ivychem.com [ivychem.com]
- 9. aboligo.com [aboligo.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of Fmoc-L-Tyr(propargyl)-OH: A Guide to Safe and Compliant Laboratory Practices
The proper disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe handling and disposal of Fmoc-L-Tyr(propargyl)-OH, a key building block in peptide synthesis and bioconjugation. By understanding the chemical nature of this compound and its associated waste streams, researchers can ensure a safe laboratory environment while adhering to regulatory compliance.
Hazard Assessment and Chemical Profile
This compound is a non-halogenated, solid organic compound. A comprehensive hazard assessment requires an understanding of its constituent functional groups: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the tyrosine core, and the reactive propargyl group.
-
Fmoc-Amino Acid Derivatives : Similar compounds are known to be skin and eye irritants, and may cause respiratory irritation upon inhalation of dust. Therefore, appropriate personal protective equipment (PPE) is essential during handling.
-
Propargyl Group : The propargyl functional group (a terminal alkyne) imparts reactivity to the molecule. While this is advantageous for chemical synthesis, it also necessitates careful handling to avoid unintended reactions. Propargyl compounds can be reactive and have specific incompatibilities.[1]
-
Fmoc Deprotection Byproducts : A primary use of this compound involves the removal of the Fmoc group, typically with a secondary amine base like piperidine in a solvent such as dimethylformamide (DMF).[2][3] This process generates a waste stream containing the dibenzofulvene (DBF) byproduct, which is scavenged by the amine to form a stable adduct.[4] This liquid waste has its own set of handling and disposal requirements.
| Hazard Profile: this compound | |
| Physical State | White to off-white solid powder |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. |
| Chemical Class | Non-halogenated organic solid |
| Key Incompatibilities | Strong oxidizing agents.[5] As with many organic compounds, avoid contact with strong acids and bases in an uncontrolled manner. |
| Associated Waste Streams | 1. Solid, unused reagent and contaminated labware.2. Liquid waste from Fmoc deprotection reactions (e.g., piperidine/DMF solution with dibenzofulvene adduct). |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound in either solid form or in solution, the following PPE is mandatory:
-
Eye Protection : ANSI Z87.1-compliant safety glasses or goggles.
-
Hand Protection : Nitrile gloves. Gloves should be inspected before use and disposed of properly after handling.[6]
-
Body Protection : A standard laboratory coat.
-
Respiratory Protection : If handling large quantities of the solid or if there is a risk of aerosolization, a NIOSH-approved N95 (or better) respirator is recommended to prevent inhalation of the powder.[6]
All handling of the solid chemical should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]
Disposal Workflow for this compound and Associated Waste
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from the use of this compound.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Procedures
Disposal of Solid this compound Waste
This procedure applies to unused or expired solid reagents, as well as disposable labware (e.g., weigh boats, contaminated gloves, pipette tips) that has come into direct contact with the solid chemical.
-
Segregation : Identify the waste as solid, non-halogenated organic waste .[7] This is a critical step as it prevents mixing with incompatible waste streams, such as oxidizers or corrosive materials.[8][9]
-
Container Selection : Choose a designated solid waste container that is durable, has a secure lid, and is compatible with organic solids. The container should be clearly labeled.
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10] Do not use abbreviations or chemical formulas.[10] The date of initial waste accumulation must also be clearly marked.
-
Accumulation : Place the sealed container in a designated Satellite Accumulation Area within the laboratory. This area should be away from general lab traffic and segregated from incompatible chemicals.[9]
-
Disposal : Once the container is full or has reached the local regulatory time limit for accumulation, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11]
Disposal of Liquid Waste from Fmoc Deprotection
This procedure applies to the liquid waste generated during the removal of the Fmoc group, which typically contains a solvent (e.g., DMF), a base (e.g., piperidine), and the dibenzofulvene-piperidine adduct.
-
Segregation : This waste stream should be classified as liquid, non-halogenated organic waste .[7][12] It is crucial to keep halogenated and non-halogenated solvent wastes separate, as their disposal methods and costs can differ significantly.[12]
-
Container Selection : Use a designated, leak-proof container with a screw cap, suitable for organic solvents. The container must be kept closed except when actively adding waste.[10]
-
Labeling : Label the container with "Hazardous Waste" and list all constituents with their approximate percentages (e.g., "Dimethylformamide (~80%), Piperidine (~20%), with dibenzofulvene adduct").[10]
-
Accumulation : Store the liquid waste container in a designated Satellite Accumulation Area, ideally within secondary containment (such as a chemical-resistant tray) to mitigate spills. Ensure it is segregated from incompatible materials, particularly acids and oxidizers.[8][9]
-
Disposal : Arrange for pickup through your institution's EHS department or a licensed hazardous waste contractor.
Under no circumstances should this chemical or its solutions be disposed of down the drain. [12][13]
Spill Management
In the event of a spill of solid this compound:
-
Alert Personnel : Notify others in the immediate area of the spill.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
PPE : Don the appropriate PPE as described in Section 2 before attempting cleanup.
-
Containment : Gently sweep up the solid material, avoiding the creation of dust.[5] Use a dustpan and brush or absorbent pads designed for chemical spills.
-
Collection : Place the collected material and all cleanup supplies into a sealed, labeled container for solid hazardous waste.
-
Decontamination : Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and then with soap and water. The cleaning materials should also be disposed of as hazardous waste.
-
Reporting : Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
By adhering to these scientifically grounded procedures, researchers can responsibly manage the lifecycle of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
References
-
U.S. Environmental Protection Agency. (n.d.). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 19). Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from [Link]
- Hachmann, J. P., & Acm, M. (2019). A convenient and scaleable procedure for removing the Fmoc group in solution. Tetrahedron Letters, 60(32), 2113-2116.
- Ismaili, L., et al. (2022).
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
- Inal, F. (n.d.). Incompatibility (Geçimsizlik). [PowerPoint slides].
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
- Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14269–14277.
- Subirós-Funosas, R., et al. (2012). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Science, 18(5), 334-339.
-
Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]
-
MCF Environmental Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]
- Bucknell University. (n.d.). Hazardous Waste Segregation. [PDF document].
-
University of California, San Diego. (2024, March 3). Chemical Compatibility Guidelines. Retrieved from [Link]
- Ghose, A., et al. (2023). Total wash elimination for solid phase peptide synthesis.
-
Braun Research Group, Northwestern University. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
Sources
- 1. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. renyi.hu [renyi.hu]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. peptide.com [peptide.com]
- 7. bucknell.edu [bucknell.edu]
- 8. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. Chemical Compatibility Guidelines [blink.ucsd.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. acs.org [acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-L-Tyr(propargyl)-OH
Welcome to your essential guide for the safe handling of Fmoc-L-Tyr(propargyl)-OH. As a key reagent in advanced peptide synthesis and bioconjugation, its unique structure, featuring a terminal alkyne, empowers groundbreaking research in drug development and materials science.[1][2] However, ensuring the integrity of your experiments and, more importantly, your personal safety, begins with a robust and well-understood personal protective equipment (PPE) protocol.
This guide moves beyond a simple checklist. It provides the causal logic behind each recommendation, empowering you, the researcher, to make informed decisions and foster a culture of safety within your laboratory. We will cover the essential PPE, operational workflows for its use, and disposal plans, ensuring you can handle this compound with confidence and precision.
Hazard Assessment: Understanding the "Why"
This compound is typically supplied as a fine, white powder.[1] While comprehensive toxicological data is not always available for novel research chemicals, the primary hazards are associated with its physical form and the chemical class of Fmoc-protected amino acids.
-
Inhalation: As a powder, the primary risk is the inhalation of fine dust, which may cause respiratory tract irritation.[3][4]
-
Skin and Eye Contact: Contact with skin or eyes can lead to irritation.[3][5][6]
-
Reactivity: The propargyl group's alkyne is designed for reactivity (e.g., in click chemistry). While stable under recommended storage conditions, this inherent reactivity necessitates careful handling to avoid unintended reactions.[2]
Therefore, our PPE strategy is designed to create a complete barrier against these routes of exposure.
Core Personal Protective Equipment (PPE) Protocol
Adherence to a stringent PPE protocol is non-negotiable. The following table summarizes the minimum required PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Retrieving from Storage | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required if container is sealed |
| Weighing Solid Compound | Chemical safety goggles | Nitrile gloves (consider double-gloving) | Lab coat | N95 or P1 dust respirator |
| Preparing Solutions | Chemical safety goggles | Nitrile gloves | Lab coat | Recommended if handling powder |
| Performing Reactions | Chemical safety goggles | Nitrile gloves | Lab coat | As dictated by other reagents |
| Handling Spills | Chemical safety goggles | Heavy-duty nitrile or butyl rubber gloves | Lab coat | N95 or P1 dust respirator |
The Rationale Behind Your Armor
-
Eye Protection : Standard safety glasses with side shields are the minimum for any lab work.[7] However, when weighing the powder or handling solutions, the risk of splashes or airborne particles necessitates the superior protection of chemical safety goggles, which form a seal around the eyes.[8][9]
-
Hand Protection : Nitrile gloves provide an effective barrier against incidental contact. When working with solvents like DMF or DMSO to dissolve the compound, it is critical to consult a glove compatibility chart. For prolonged operations or when handling larger quantities, consider double-gloving to provide an additional layer of safety.[10] Contaminated gloves should be removed and replaced immediately.[10]
-
Body Protection : A standard laboratory coat, fully fastened, protects your skin and personal clothing from contamination.[9]
-
Respiratory Protection : This is arguably the most critical and task-specific piece of PPE. An N95-rated dust respirator is essential when weighing or transferring the solid powder.[3][5] The causality is simple: weighing generates fine, inhalable particles that can enter the respiratory system. This step must be performed in a designated, well-ventilated area, preferably a chemical fume hood or a ventilated balance enclosure.[5][11]
Operational Plan: A Step-by-Step Workflow
Properly using PPE is as important as selecting it. The following workflow illustrates the safe handling of solid this compound, from preparation to cleanup.
Caption: Workflow for the safe handling of solid this compound.
Protocol for Donning and Doffing PPE:
A self-validating system ensures you do not contaminate yourself while removing your PPE.
Donning (Putting On):
-
Lab Coat: Put on and fasten completely.
-
Respirator: (If needed) Put on and perform a seal check.
-
Eye Protection: Put on goggles or safety glasses.
-
Gloves: Pull on gloves, ensuring cuffs go over the sleeves of the lab coat.
Doffing (Taking Off):
-
Gloves: Remove first, as they are most likely to be contaminated. Peel one glove off by pinching the cuff and turning it inside out. Use the clean hand to slide under the cuff of the other glove and remove it.
-
Lab Coat: Unfasten and remove by rolling it down your arms, keeping the contaminated outside folded inward.
-
Eye Protection: Remove by handling the ear or head straps.
-
Respirator: (If worn) Remove by the straps.
-
Hand Washing: Wash hands thoroughly with soap and water as the final step.[3]
Spill and Disposal Plan
Immediate Spill Response: In the event of a small spill of the solid powder:
-
Ensure appropriate PPE is worn, especially a respirator.
-
Gently sweep up the powder, avoiding the creation of dust clouds.[5][11]
-
Place the material into a suitable, labeled container for chemical waste disposal.[5]
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the waste container.
Waste Disposal: All waste, including contaminated gloves, weigh paper, and excess reagent, must be disposed of in accordance with federal, state, and local environmental control regulations.[3] Collect all waste in a clearly labeled, sealed container designated for chemical waste.
By integrating these expert protocols and understanding the rationale behind them, you can confidently and safely harness the full potential of this compound in your research endeavors.
References
- Safety Data Sheet. (n.d.). Retrieved from Generic SDS sources for Fmoc-protected amino acids.
- MSDS - Safety Data Sheet. (n.d.). Retrieved from Generic SDS sources for Fmoc-protected amino acids.
-
Safety Data Sheet (SDS) - Anaspec. (2021). Fmoc - Tyr - OH. [Link]
-
Safety Manual - Duke Chemistry. (n.d.). Retrieved from Duke University Department of Chemistry. [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (n.d.). [Link]
-
Safety Data Sheet - AAPPTec. (n.d.). Fmoc-Tyr(tBu)-OH. [Link]
-
Fmoc-Pro-OH | C20H19NO4 | CID 688135 - PubChem - NIH. (n.d.). [Link]
-
Personal Protective Equipment | US EPA. (2025). [Link]
-
Safe Handling of Cannulas and Needles in Chemistry Laboratories - ACS Publications. (2022). [Link]
-
Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.). [Link]
-
Methods for Removing the Fmoc Group - ResearchGate. (2025). [Link]
-
Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS - NIH. (n.d.). [Link]
-
Practical Tips for Personal Protective Equipment - Environment, Health & Safety - University of Wisconsin-Madison. (2024). [Link]
-
H-L-Tyr(Propargyl)-OH | C12H13NO3 | CID 11252961 - PubChem. (n.d.). [Link]
-
UNIT 7: Personal Protective Equipment - CTAHR. (n.d.). Retrieved from University of Hawaii. [Link]
-
Methods for Removing the Fmoc Group | Springer Nature Experiments. (n.d.). [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety - University of Nevada, Reno. (n.d.). [Link]
-
Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers | Organic Letters - ACS Publications. (2022). [Link]
-
(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid - PubChem. (n.d.). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 1204595-05-0 [smolecule.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid | C24H21NO5 | CID 6957986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Practical Tips for Personal Protective Equipment – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 8. fishersci.com [fishersci.com]
- 9. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
